molecular formula C11H14OSi B1354808 4-((Trimethylsilyl)ethynyl)phenol CAS No. 88075-18-7

4-((Trimethylsilyl)ethynyl)phenol

Cat. No.: B1354808
CAS No.: 88075-18-7
M. Wt: 190.31 g/mol
InChI Key: GCOHQMFWLBOIHL-UHFFFAOYSA-N
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Description

4-((Trimethylsilyl)ethynyl)phenol is a useful research compound. Its molecular formula is C11H14OSi and its molecular weight is 190.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-trimethylsilylethynyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOHQMFWLBOIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444327
Record name 4-((Trimethylsilyl)ethynyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88075-18-7
Record name 4-((Trimethylsilyl)ethynyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-((trimethylsilyl)ethynyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((trimethylsilyl)ethynyl)phenol is a bifunctional organic compound that has garnered interest in the fields of organic synthesis and medicinal chemistry. Its structure, incorporating a protected terminal alkyne and a phenolic hydroxyl group, makes it a versatile building block for the construction of more complex molecules. The trimethylsilyl (TMS) group serves as a removable protecting group for the ethynyl functionality, allowing for selective reactions at either the phenolic or the alkynyl end of the molecule. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its utility for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a white to light yellow solid at room temperature.[1] Its fundamental properties are summarized in the table below, compiled from various sources.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄OSi[1][2][3]
Molecular Weight 190.31 g/mol [2][3]
CAS Number 88075-18-7[1][2]
Melting Point 68 °C[2]
Boiling Point (Predicted) 251.7 ± 32.0 °C[2]
Density (Predicted) 1.01 ± 0.1 g/cm³[2]
pKa (Predicted) 9.26 ± 0.26[1]
Physical Form Solid[1]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[1][2]

Spectral Data

The structural features of this compound have been well-characterized by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR data provide detailed information about the molecular structure.

¹H-NMR (500 MHz, CDCl₃) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
7.37d8.82H, Ar-H
6.76d8.82H, Ar-H
4.92brs-1H, Ar-OH
0.24s-9H, -Si(CH₃)₃
¹³C-NMR (75 MHz, CDCl₃) Chemical Shift (δ, ppm)
155.76
133.69
115.49
115.31
105.02
92.50
0.05

Source:[2]

Infrared (IR) Spectroscopy
  • A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹.

  • A C≡C stretching band for the alkyne, which for TMS-protected alkynes is often observed around 2150-2160 cm⁻¹.[4]

  • Strong Si-C stretching bands for the trimethylsilyl group, typically around 1250 cm⁻¹ and 840 cm⁻¹.

  • Aromatic C-H and C=C stretching bands in their characteristic regions.

Mass Spectrometry (MS)

GC-MS data for this compound is available, though a detailed fragmentation pattern is not fully elucidated in the provided search results.[3] Based on the structure, key fragmentation patterns in electron ionization (EI) mass spectrometry would be expected to include:

  • The molecular ion peak (M⁺) at m/z 190.

  • Loss of a methyl group ([M-15]⁺) from the trimethylsilyl group to give a stable ion at m/z 175.

  • A prominent peak corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73.[5]

  • Fragmentation of the aromatic ring, potentially leading to ions such as the phenyl cation (m/z 77) or fragments arising from the cleavage of the C-O bond.[6]

Synthesis

The most common and well-documented method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[2] An alternative, though less detailed, approach involves the silylation of 4-ethynylphenol.

Sonogashira Coupling of 4-Iodophenol and Trimethylsilylacetylene

This method provides a high-yielding and straightforward route to the target compound.

Experimental Protocol:

  • Materials:

    • 4-Iodophenol

    • Trimethylsilylacetylene

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous toluene

    • Ethyl acetate (EtOAc)

    • Hexane

  • Procedure:

    • Dissolve 4-iodophenol (1 equivalent) in anhydrous toluene.

    • To this solution, sequentially add PdCl₂(PPh₃)₂ (0.03 equivalents), CuI (0.1 equivalents), and DIPEA (1 equivalent).

    • Add trimethylsilylacetylene (1 equivalent) to the reaction mixture.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Upon completion, remove the solvent by evaporation.

    • Purify the residue by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane (e.g., 1:10 v/v), to afford this compound as a brown oil. The reported yield is quantitative.[2]

Synthesis_of_4_TMS_ethynylphenol reagent1 4-Iodophenol reaction Sonogashira Coupling reagent1->reaction reagent2 Trimethylsilylacetylene reagent2->reaction catalyst PdCl₂(PPh₃)₂ CuI catalyst->reaction Catalysts base DIPEA base->reaction Base solvent Toluene solvent->reaction Solvent product This compound workup Column Chromatography workup->product reaction->workup

Fig. 1: Sonogashira synthesis workflow.

Reactivity and Synthetic Applications

The dual functionality of this compound allows for a range of chemical transformations, making it a valuable intermediate in multi-step syntheses.

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group can undergo typical reactions of phenols, such as etherification and esterification, while the TMS-protected alkyne remains intact. This allows for the introduction of various functionalities at the phenolic position before further manipulation of the alkyne.

Reactions at the Ethynyl Group

The trimethylsilyl group is a versatile protecting group for the terminal alkyne.

The TMS group can be readily removed to generate the terminal alkyne, 4-ethynylphenol. This is typically achieved under mild basic or fluoride-mediated conditions.

Experimental Protocol (using Tetrabutylammonium Fluoride - TBAF):

  • Materials:

    • This compound

    • Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • Dissolve this compound in anhydrous THF.

    • Add a solution of TBAF (typically 1.1-1.5 equivalents) dropwise at room temperature or 0°C.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Workup typically involves quenching the reaction with water or a mild acid, followed by extraction with an organic solvent. Purification can be achieved by column chromatography.[7][8]

Deprotection_Workflow start This compound reaction Deprotection start->reaction reagent TBAF in THF reagent->reaction product 4-Ethynylphenol workup Aqueous Workup & Purification workup->product reaction->workup

Fig. 2: Deprotection of the TMS group.

Once deprotected to 4-ethynylphenol, the terminal alkyne is available for further Sonogashira coupling reactions with various aryl or vinyl halides. This allows for the extension of the molecular framework and the synthesis of a wide range of diarylacetylene derivatives. The general conditions for Sonogashira couplings, involving a palladium catalyst, a copper co-catalyst, and a base, are applicable here.[1][9][10]

Cycloaddition Reactions

The ethynyl group, either in its protected or deprotected form, can participate in cycloaddition reactions. Of particular importance are 1,3-dipolar cycloadditions, which provide a powerful tool for the synthesis of five-membered heterocyclic rings. For instance, the reaction of an alkyne with an azide (the Huisgen cycloaddition) yields a triazole, a common motif in medicinal chemistry.[11][12] While specific examples with this compound were not found in the provided search results, its derivatives are expected to undergo such transformations.

Applications in Drug Discovery and Materials Science

While specific biological activity data for this compound itself is not widely reported, its structural motifs are present in a variety of biologically active molecules and advanced materials.

  • Building Block for Bioactive Molecules: The phenol and ethynyl moieties are common pharmacophores. Phenols are known to interact with a variety of biological targets, and the rigid alkyne linker can be used to position other functional groups in a defined orientation for optimal binding to a receptor or enzyme active site. For example, derivatives of this compound could be explored as precursors for:

    • Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core, and the ethynylphenol scaffold could be elaborated to target specific kinases.[13][14]

    • Estrogen Receptor Modulators: The phenolic hydroxyl group is a key feature for binding to the estrogen receptor, and the overall shape and functionality of molecules derived from this scaffold could be tailored for selective modulation of this receptor.[15][16]

  • Precursor for Organic Electronic Materials: The rigid, conjugated structure that can be built from this compound makes it a potential precursor for the synthesis of organic materials with interesting electronic and photophysical properties, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics.

Safety Information

This compound should be handled with appropriate safety precautions. It is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[17]

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its well-defined chemical properties, straightforward synthesis, and the orthogonal reactivity of its two functional groups provide chemists with a powerful tool for the construction of complex molecular architectures. Its potential for derivatization into a wide array of compounds makes it a molecule of significant interest for researchers in drug discovery, materials science, and other areas of chemical research. Further exploration of the biological activities of its derivatives is a promising avenue for future research.

References

An In-depth Technical Guide to 4-((trimethylsilyl)ethynyl)phenol (CAS 88075-18-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-((trimethylsilyl)ethynyl)phenol, a versatile bifunctional building block crucial in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document outlines its chemical and physical properties, safety information, detailed experimental protocols for its synthesis and subsequent reactions, and its applications as a synthetic intermediate.

Chemical and Physical Properties

This compound is a solid organic compound that features both a phenolic hydroxyl group and a trimethylsilyl-protected ethynyl group.[1] These functional groups make it a valuable precursor for a variety of chemical transformations.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource(s)
CAS Number 88075-18-7[1][2][3]
Molecular Formula C₁₁H₁₄OSi[1][3]
Molecular Weight 190.32 g/mol [2][3]
IUPAC Name This compound[3]
Appearance Solid[2]
Purity Typically ≥95%[2][3]
Boiling Point (Predicted) 251.7 ± 32.0 °C
Density (Predicted) 1.01 ± 0.1 g/cm³
pKa (Predicted) 9.26 ± 0.26[4]
Storage Temperature 2-8°C under an inert atmosphere[2]

Safety and Handling

This compound is classified as a warning-level hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 2: Hazard and Precautionary Statements

CategoryStatementSource(s)
Signal Word Warning[2]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2][5]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Experimental Protocols

The utility of this compound lies in its synthesis and subsequent reactions. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, which can be selectively removed to participate in further coupling reactions.

Synthesis of this compound via Sonogashira Coupling

A common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction between 4-iodophenol and trimethylsilylacetylene.[2]

Experimental Protocol:

  • Reaction Setup: Dissolve 4-iodophenol (1.0 eq., e.g., 2 g, 9.09 mmol) in anhydrous toluene (20 mL) in a suitable reaction flask under an inert atmosphere.

  • Catalyst and Reagent Addition: To this solution, sequentially add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq., 191.4 mg, 0.27 mmol), copper(I) iodide (CuI, 0.1 eq., 172.8 mg, 0.909 mmol), and N,N-diisopropylethylamine (DIPEA, 1.0 eq., 1.58 mL, 9.09 mmol).

  • Substrate Addition: Add trimethylsilylacetylene (1.0 eq., 1.28 mL, 9.09 mmol) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.

  • Workup and Purification: Upon completion, remove the solvent by rotary evaporation. Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:10) to yield the product as a brown oil (quantitative yield reported).[2]

  • Characterization: The structure can be confirmed by ¹H and ¹³C NMR spectroscopy.[2]

    • ¹H-NMR (500 MHz, CDCl₃): δ 7.37 (d, J = 8.8 Hz, 2H, Ar-H), 6.76 (d, J = 8.8 Hz, 2H, Ar-H), 4.92 (s, 1H, Ar-OH), 0.24 (s, 9H, -Si(CH₃)₃).

    • ¹³C-NMR (75 MHz, CDCl₃): δ 155.76, 133.69, 115.49, 115.31, 105.02, 92.50, 0.05.

G cluster_start Starting Materials cluster_reagents Reagents & Catalysts Iodophenol 4-Iodophenol Reaction Sonogashira Coupling Iodophenol->Reaction TMSA Trimethylsilylacetylene TMSA->Reaction Catalysts PdCl₂(PPh₃)₂ CuI Catalysts->Reaction catalyst Base DIPEA Base->Reaction base Solvent Toluene Solvent->Reaction solvent Product This compound Reaction->Product

Caption: Synthesis of this compound.
Deprotection to form 4-ethynylphenol

The trimethylsilyl group can be readily removed to yield the terminal alkyne, 4-ethynylphenol, which is a key intermediate for click chemistry. A common method for this deprotection is treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or with a base like potassium carbonate in methanol.

General Experimental Protocol (using K₂CO₃/MeOH):

  • Reaction Setup: Dissolve this compound (1.0 eq.) in methanol.

  • Reagent Addition: Add a catalytic amount of potassium carbonate (K₂CO₃).

  • Reaction Conditions: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Once the starting material is consumed, neutralize the reaction with a mild acid, and extract the product with an organic solvent. The solvent is then removed under reduced pressure to yield 4-ethynylphenol.

G cluster_reagents Reagents Start This compound Reaction TMS Deprotection Start->Reaction Deprotectant K₂CO₃ / MeOH or TBAF Deprotectant->Reaction Product 4-ethynylphenol Reaction->Product

Caption: Deprotection of the TMS group.
Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The deprotected product, 4-ethynylphenol, is an excellent substrate for "click chemistry," specifically the CuAAC reaction, to form 1,2,3-triazoles. This reaction is widely used in drug discovery, bioconjugation, and materials science due to its high efficiency and bioorthogonality.

General Experimental Protocol for CuAAC:

  • Reaction Setup: Dissolve 4-ethynylphenol (1.0 eq.) and an organic azide (1.0 eq.) in a suitable solvent system (e.g., a mixture of tert-butanol and water).

  • Catalyst Generation: In separate vials, prepare solutions of a copper(II) salt (e.g., CuSO₄·5H₂O, 0.1 eq.) in water and a reducing agent (e.g., sodium ascorbate, 0.2 eq.) in water.

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution. The in situ reduction of Cu(II) to the active Cu(I) catalyst initiates the reaction. A copper-chelating ligand like THPTA is often used in bioconjugation to improve reaction rates and protect biological molecules.

  • Reaction Conditions: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired 1,2,3-triazole.

G cluster_start Reactants cluster_catalyst Catalyst System Alkyne 4-ethynylphenol Reaction CuAAC 'Click' Reaction Alkyne->Reaction Azide Organic Azide (R-N₃) Azide->Reaction Copper CuSO₄ Copper->Reaction Cu(I) source Reductant Sodium Ascorbate Reductant->Reaction reductant Product 1,4-disubstituted 1,2,3-triazole Reaction->Product

Caption: Application in a CuAAC reaction.

Applications in Research and Drug Development

While there is limited information on the direct biological activity of this compound, its significance lies in its role as a versatile synthetic intermediate.

  • Medicinal Chemistry: The ability to undergo click chemistry makes this molecule and its deprotected form highly valuable for the synthesis of compound libraries for high-throughput screening. The resulting triazole ring is a known pharmacophore that can act as a stable linker or participate in biological interactions. The phenolic hydroxyl group provides an additional site for modification, allowing for the creation of diverse molecular architectures.

  • Bioconjugation: The ethynyl group can be used to label biomolecules, such as proteins and nucleic acids, that have been functionalized with an azide group. This enables their detection, purification, and study.

  • Materials Science: The rigid, linear structure of the ethynylphenol core makes it a useful component in the synthesis of polymers, liquid crystals, and other organic materials with specific electronic or optical properties.

References

Synthesis of 4-((trimethylsilyl)ethynyl)phenol from 4-iodophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-((trimethylsilyl)ethynyl)phenol from 4-iodophenol via a Sonogashira coupling reaction. This key synthetic transformation is crucial for the introduction of a protected ethynyl functionality onto a phenolic scaffold, a common structural motif in medicinal chemistry and materials science. This document outlines the reaction parameters, a detailed experimental protocol, and characterization data.

Reaction Overview

The synthesis is achieved through a palladium- and copper-catalyzed cross-coupling reaction between 4-iodophenol and trimethylsilylacetylene. This reaction, a variation of the Sonogashira coupling, is a robust and high-yielding method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1]

The overall reaction scheme is as follows:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
4-Iodophenol1.0 eq.[2]
Trimethylsilylacetylene1.0 eq.[2]
Catalysts
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)0.03 eq.[2]
Copper(I) iodide (CuI)0.1 eq.[2]
Base
N,N-Diisopropylethylamine (DIPEA)1.0 eq.[2]
Solvent Anhydrous Toluene[2]
Reaction Conditions
TemperatureRoom Temperature[2]
Time24 hours[2]
Product Yield Quantitative (1.73 g from 2 g of 4-iodophenol)[2]

Detailed Experimental Protocol

This protocol is based on a reported literature procedure.[2]

Materials:

  • 4-Iodophenol (2 g, 9.09 mmol, 1 equiv)

  • Trimethylsilylacetylene (1.28 mL, 9.09 mmol, 1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (191.4 mg, 0.27 mmol, 0.03 eq.)

  • Copper(I) iodide (CuI) (172.8 mg, 0.909 mmol, 0.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (1.58 mL, 9.09 mmol, 1 eq.)

  • Anhydrous Toluene (20 mL)

  • Ethyl acetate (for column chromatography)

  • Hexane (for column chromatography)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry flask, add 4-iodophenol (2 g, 9.09 mmol).

  • Dissolve the 4-iodophenol in 20 mL of anhydrous toluene.

  • To this solution, sequentially add bis(triphenylphosphine)palladium(II) dichloride (191.4 mg, 0.27 mmol), copper(I) iodide (172.8 mg, 0.909 mmol), and N,N-diisopropylethylamine (1.58 mL, 9.09 mmol).

  • Finally, add trimethylsilylacetylene (1.28 mL, 9.09 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Upon completion of the reaction, remove the solvent by rotary evaporation.

  • Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:10) as the eluent.

  • The final product, this compound, is obtained as a brown oil (1.73 g, quantitative yield).[2]

Product Characterization

The structure of the synthesized this compound was confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

¹H-NMR (500 MHz, CDCl₃) ¹³C-NMR (75 MHz, CDCl₃)
δ 7.37 (d, J = 8.8 Hz, 2H, Ar-H)δ 155.76
δ 6.76 (d, J = 8.8 Hz, 2H, Ar-H)δ 133.69
δ 4.92 (brs, 1H, Ar-OH)δ 115.49
δ 0.24 (s, 9H, -Si(CH₃)₃)δ 115.31
δ 105.02
δ 92.50
δ 0.05

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the synthesis and the catalytic cycle of the Sonogashira coupling.

experimental_workflow reagents 1. Reagent Preparation - 4-Iodophenol - Trimethylsilylacetylene - PdCl₂(PPh₃)₂ - CuI - DIPEA - Anhydrous Toluene reaction 2. Reaction Setup - Dissolve 4-iodophenol in toluene - Add catalysts and base - Add trimethylsilylacetylene - Stir at room temperature for 24h reagents->reaction workup 3. Work-up - Solvent evaporation reaction->workup purification 4. Purification - Column chromatography (EtOAc/Hexane = 1:10) workup->purification product 5. Product - this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

sonogashira_cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ pdiv Pd(II) Complex pd0->pdiv Oxidative Addition pdiv->pd0 Reductive Elimination alkynyl_cu Cu-C≡C-TMS alkynyl_cu->pdiv Transmetalation aryl_halide Ar-I aryl_halide->pdiv product Ar-C≡C-TMS cu_i CuI cu_i->alkynyl_cu alkyne H-C≡C-TMS alkyne->alkynyl_cu Base

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

References

An In-depth Technical Guide to 4-((trimethylsilyl)ethynyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-((trimethylsilyl)ethynyl)phenol, including its molecular formula and weight. It also details a common experimental protocol for its synthesis via Sonogashira coupling, a cornerstone reaction in modern organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties and Identifiers

This compound is a bifunctional organic compound containing both a phenol and a trimethylsilyl-protected alkyne group. These functional groups make it a valuable building block in the synthesis of more complex molecules. The key quantitative data for this compound are summarized below.

PropertyValue
Molecular Formula C₁₁H₁₄OSi[1]
Molecular Weight 190.31 g/mol [1]
Monoisotopic Mass 190.081391600 Da[2]
CAS Number 88075-18-7[1][3]
Melting Point 68 °C[1]
Boiling Point 251.7±32.0 °C (Predicted)[1]
pKa 9.26±0.26 (Predicted)[4][1]
Density 1.01±0.1 g/cm³ (Predicted)[1]
Physical Form Solid[1]

Synthesis via Sonogashira Coupling

The synthesis of this compound is commonly achieved through a Sonogashira reaction, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[5][6][7] This method is highly efficient and tolerates a wide range of functional groups.[8]

The following procedure describes the synthesis of this compound from 4-iodophenol and trimethylsilylacetylene.[1]

Materials:

  • 4-iodophenol (1.0 equiv)

  • Trimethylsilylacetylene (1.0 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 equiv)

  • Anhydrous toluene

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Dissolve 4-iodophenol (1 equiv, e.g., 2 g, 9.09 mmol) in anhydrous toluene (20 mL) in a suitable reaction vessel.[1]

  • Sequentially add PdCl₂(PPh₃)₂ (0.03 equiv, 191.4 mg, 0.27 mmol), copper(I) iodide (0.1 equiv, 172.8 mg, 0.909 mmol), and N,N-diisopropylethylamine (1.0 equiv, 1.58 mL, 9.09 mmol) to the solution.[1]

  • Add trimethylsilylacetylene (1.0 equiv, 1.28 mL, 9.09 mmol) to the reaction mixture.[1]

  • Stir the reaction mixture at room temperature for 24 hours.[1]

  • Upon completion, remove the solvent by evaporation.[1]

  • Purify the residue using column chromatography with an eluent of ethyl acetate/hexane (1:10) to yield the final product, this compound, as a brown oil (1.73 g, quantitative yield).[1]

Product Characterization: The structure of the synthesized product was confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

  • ¹H-NMR (500 MHz, CDCl₃): δ 7.37 (d, J = 8.8 Hz, 2H, Ar-H), 6.76 (d, J = 8.8 Hz, 2H, Ar-H), 4.92 (brs, 1H, Ar-OH), 0.24 (s, 9H, -Si(CH₃)₃).[1]

  • ¹³C-NMR (75 MHz, CDCl₃): δ 155.76, 133.69, 115.49, 115.31, 105.02, 92.50, 0.05.[1]

Sonogashira_Coupling_Workflow cluster_reactants Reactants & Catalysts cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Final Product A 4-Iodophenol E Mix & Stir (Room Temp, 24h) A->E B Trimethylsilylacetylene B->E C PdCl₂(PPh₃)₂ (Catalyst) CuI (Co-catalyst) C->E D DIPEA (Base) Toluene (Solvent) D->E F Solvent Evaporation E->F Reaction Mixture G Column Chromatography (EtOAc/Hexane) F->G Crude Product H This compound G->H Purified Product

Caption: Workflow for the synthesis of this compound.

Logical Framework for Synthesis

The synthesis described above is a practical application of the Sonogashira coupling reaction. The logical relationship between the components and the process is illustrated in the diagram below. The process begins with the starting materials, an aryl halide (4-iodophenol) and a terminal alkyne (trimethylsilylacetylene). In the presence of a palladium catalyst, a copper co-catalyst, and a base, these reactants undergo a cross-coupling reaction to form a new carbon-carbon bond, yielding the desired product.

Synthesis_Logic Aryl_Halide Aryl Halide (4-Iodophenol) Reaction Sonogashira Cross-Coupling Aryl_Halide->Reaction Terminal_Alkyne Terminal Alkyne (Trimethylsilylacetylene) Terminal_Alkyne->Reaction Catalytic_System Catalytic System (Pd/Cu & Base) Catalytic_System->Reaction enables Product Product (this compound) Reaction->Product yields

References

A Technical Guide to 4-((trimethylsilyl)ethynyl)phenol: Structure, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of 4-((trimethylsilyl)ethynyl)phenol, a key bifunctional molecule utilized in organic synthesis and materials science. It details the compound's nomenclature, physicochemical properties, and spectral characteristics. A complete experimental protocol for its synthesis via Sonogashira coupling is presented, alongside a workflow visualization. This guide is intended for researchers, chemists, and professionals in drug development seeking detailed information on this versatile chemical building block.

Structure and Nomenclature

This compound is an organic compound featuring a phenol group linked at the para position to a trimethylsilyl (TMS) protected ethynyl group. The TMS group serves as a common protecting group for the terminal alkyne, preventing its participation in undesired reactions while allowing for selective deprotection and subsequent coupling reactions. Its structure is foundational to its utility as a building block in the synthesis of more complex molecules.

G cluster_reactants Reactants & Catalysts cluster_process Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product Iodophenol 4-Iodophenol (1 eq) Mix Combine all reactants in Toluene Iodophenol->Mix TMSA Trimethylsilylacetylene (1 eq) TMSA->Mix Pd_cat PdCl₂(PPh₃)₂ (0.03 eq) Pd_cat->Mix CuI CuI (0.1 eq) CuI->Mix Base DIPEA (1 eq) Base->Mix Solvent Anhydrous Toluene Solvent->Mix Stir Stir at Room Temperature for 24 hours Mix->Stir Inert Atmosphere Evap Solvent Evaporation Stir->Evap Chroma Column Chromatography (EtOAc/Hexane = 1:10) Evap->Chroma Product This compound (Quantitative Yield) Chroma->Product

An In-depth Technical Guide to the Physical Properties of 4-((trimethylsilyl)ethynyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-((trimethylsilyl)ethynyl)phenol, a versatile building block in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for experimental design and implementation.

Core Physical and Chemical Properties

This compound, with the CAS number 88075-18-7, is a solid compound at room temperature.[1] Its molecular formula is C₁₁H₁₄OSi, and it has a molecular weight of approximately 190.31 g/mol .[1][2][3]

PropertyValueSource
Molecular Formula C₁₁H₁₄OSi[1][2]
Molecular Weight 190.31 g/mol [1][2][3]
CAS Number 88075-18-7[1][2]
Physical Form Solid[1]
Boiling Point (Predicted) 251.7 ± 32.0 °C[1]
Density (Predicted) 1.01 ± 0.1 g/cm³[1]
pKa (Predicted) 9.26 ± 0.26[1][3]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of this compound.

¹H-NMR (500 MHz, CDCl₃)
Chemical Shift (δ) Multiplicity
7.37 ppmd, J = 8.8 Hz
6.76 ppmd, J = 8.8 Hz
4.92 ppmbrs
0.24 ppms
¹³C-NMR (75 MHz, CDCl₃)
Chemical Shift (δ) Assignment
155.76 ppm
133.69 ppm
115.49 ppm
115.31 ppm
105.02 ppm
92.50 ppm
0.05 ppm

Source:[1]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a Sonogashira coupling reaction between 4-iodophenol and trimethylsilylacetylene.[1]

Materials:

  • 4-iodophenol

  • Trimethylsilylacetylene

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • Copper(I) iodide (CuI)

  • N,N-diisopropylethylamine (DIPEA)

  • Anhydrous toluene

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Dissolve 4-iodophenol (1 equivalent) in anhydrous toluene in a reaction vessel.

  • To this solution, sequentially add PdCl₂(PPh₃)₂ (0.03 equivalents), copper(I) iodide (0.1 equivalents), and N,N-diisopropylethylamine (1 equivalent).

  • Add trimethylsilylacetylene (1 equivalent) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Upon completion of the reaction, remove the solvent by evaporation.

  • Purify the residue by column chromatography using an eluent of ethyl acetate/hexane (1:10) to afford the target product.[1]

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_catalysts_reagents Catalysts & Reagents 4-Iodophenol 4-Iodophenol Reaction_Mixture Reaction Mixture in Toluene 4-Iodophenol->Reaction_Mixture Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Reaction_Mixture PdCl2(PPh3)2 PdCl2(PPh3)2 PdCl2(PPh3)2->Reaction_Mixture CuI CuI CuI->Reaction_Mixture DIPEA DIPEA DIPEA->Reaction_Mixture Toluene Toluene Toluene->Reaction_Mixture Stirring Stir at RT for 24h Reaction_Mixture->Stirring Evaporation Solvent Evaporation Stirring->Evaporation Purification Column Chromatography (EtOAc/Hexane 1:10) Evaporation->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Safety Information

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be worn when handling this compound.

References

Solubility of 4-((trimethylsilyl)ethynyl)phenol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-((trimethylsilyl)ethynyl)phenol, a compound of interest in various research and development applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for determining its solubility. This includes a detailed experimental protocol for solubility assessment and a comprehensive description of its synthesis.

Introduction to this compound

This compound is an organic compound featuring a phenol group substituted with a trimethylsilyl-protected ethynyl group at the para position. The presence of the polar hydroxyl group and the nonpolar trimethylsilyl group gives the molecule amphiphilic characteristics, influencing its solubility in various organic solvents. While literature describes its solubility in organic solvents as "moderate," precise quantitative data is scarce.

Qualitative Solubility Profile

Based on its chemical structure, this compound is expected to exhibit solubility in a range of organic solvents. The phenolic hydroxyl group can participate in hydrogen bonding with polar solvents, while the aromatic ring and the trimethylsilyl group contribute to van der Waals interactions with nonpolar solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Methanol, Ethanol)Likely SolubleThe hydroxyl group can form hydrogen bonds with the solvent.
Polar Aprotic (e.g., Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran)Likely SolubleThe polar nature of the solvent can interact with the phenol group, while the organic backbone is compatible.
Nonpolar Aromatic (e.g., Toluene)Likely SolubleThe aromatic ring of the solute can interact favorably with the aromatic solvent.
Nonpolar Aliphatic (e.g., Hexane)Limited SolubilityThe overall polarity of the molecule due to the phenol group may limit solubility in highly nonpolar solvents.
Water Low SolubilityThe hydrophobic trimethylsilyl and phenyl groups are expected to significantly limit aqueous solubility.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, an experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear solution is determined using a suitable analytical method.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument.

Procedure
  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid should be clearly visible.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound. A pre-established calibration curve of the compound in the same solvent is required for accurate quantification.

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The solubility can be expressed in units such as g/L or mol/L.

Synthesis of this compound

The synthesis of this compound is typically achieved via a Sonogashira coupling reaction.[1]

Reaction Scheme

The general procedure involves the coupling of 4-iodophenol with trimethylsilylacetylene, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1]

Experimental Protocol
  • Reaction Setup: In a reaction flask, dissolve 4-iodophenol in anhydrous toluene.[1]

  • Reagent Addition: To this solution, sequentially add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), copper(I) iodide (CuI), and a suitable base such as N,N-diisopropylethylamine.[1]

  • Substrate Addition: Add trimethylsilylacetylene to the reaction mixture.[1]

  • Reaction: Stir the mixture at room temperature for 24 hours.[1]

  • Workup: After the reaction is complete, remove the solvent by evaporation.[1]

  • Purification: Purify the residue by column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the final product.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents & Catalysts r1 4-Iodophenol proc1 Dissolve 4-Iodophenol in Toluene r1->proc1 r2 Trimethylsilylacetylene proc3 Add Trimethylsilylacetylene r2->proc3 c1 PdCl₂(PPh₃)₂ proc2 Add Catalysts and Base c1->proc2 c2 CuI c2->proc2 b1 N,N-Diisopropylethylamine b1->proc2 s1 Anhydrous Toluene s1->proc1 proc1->proc2 proc2->proc3 proc4 Stir at Room Temperature (24 hours) proc3->proc4 proc5 Solvent Evaporation proc4->proc5 proc6 Column Chromatography proc5->proc6 product This compound proc6->product

Caption: Workflow for the synthesis of this compound.

Solubility Determination Workflow

The following diagram outlines the experimental workflow for determining the solubility of the target compound.

G Solubility Determination Workflow (Shake-Flask Method) start Start prep Add excess solid solute to solvent in a vial start->prep equil Agitate at constant temperature for 24-48h prep->equil settle Allow solid to settle equil->settle filter Filter supernatant settle->filter dilute Dilute filtered solution filter->dilute analyze Analyze by HPLC-UV (or other method) dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

References

Technical Guide to the Safe Handling of 4-((trimethylsilyl)ethynyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 4-((trimethylsilyl)ethynyl)phenol (CAS No. 88075-18-7). The information is intended to guide laboratory personnel in the safe use, storage, and disposal of this compound.

Chemical and Physical Properties

This compound is a solid, white to light yellow organic compound. Its properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₄OSi[1][2]
Molecular Weight 190.31 g/mol [1][2]
Physical Form Solid[3]
CAS Number 88075-18-7[1][2][3]
Predicted pKa 9.26 ± 0.26[1]
Predicted Boiling Point 251.7 ± 32.0 °C
Predicted Density 1.01 ± 0.1 g/cm³

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification and associated precautionary statements are detailed below.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.[3]
Skin Irritation (Category 2)GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.[3]
Eye Irritation (Category 2A)GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation.[3]
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemGHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation.[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Experimental Protocols and Handling Procedures

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The phenolic group warrants particular caution due to its potential for causing chemical burns and systemic toxicity upon absorption.

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is crucial.

PPE TypeSpecificationsRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes that can cause serious eye damage.[4]
Hand Protection Double-gloving with nitrile or neoprene gloves.Provides protection against skin irritation and absorption. Phenolic compounds can penetrate some glove materials.
Body Protection A flame-retardant lab coat, long pants, and closed-toe shoes.Protects skin from accidental contact.
Respiratory Protection Use in a certified chemical fume hood.Prevents inhalation of dust or vapors, which can cause respiratory irritation.[4]
General Handling Workflow

The following diagram outlines the recommended workflow for handling this compound in a laboratory setting.

A Receiving and Inspection B Storage in Designated Area (Inert Atmosphere, 2-8°C) A->B Store Appropriately C Pre-Experiment Preparation (Review SDS, Prepare PPE) B->C Prepare for Use D Weighing and Dispensing (In Fume Hood or Glovebox) C->D Controlled Dispensing E Experimental Use (Inert Atmosphere if necessary) D->E Proceed with Experiment F Decontamination of Glassware and Work Surfaces E->F Post-Experiment Cleanup G Waste Segregation (Halogenated/Non-halogenated) F->G Segregate Waste H Waste Disposal (Follow Institutional Guidelines) G->H Dispose of Safely Start Exposure Incident Occurs Assess Assess the Situation (Route of Exposure, Severity) Start->Assess IsSafe Is the Scene Safe for Responders? Assess->IsSafe Secure Secure the Area (Evacuate, Ventilate) IsSafe->Secure No FirstAid Administer Appropriate First Aid (See Section 4) IsSafe->FirstAid Yes Secure->IsSafe Medical Seek Immediate Medical Attention FirstAid->Medical Report Report the Incident (Supervisor, EHS) Medical->Report

References

An In-depth Technical Guide to 4-((trimethylsilyl)ethynyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-((trimethylsilyl)ethynyl)phenol, a versatile building block in organic synthesis, particularly relevant to researchers, scientists, and professionals in drug development. This document details its commercial availability, experimental protocols for its synthesis, and its applications in medicinal chemistry.

Commercial Availability

This compound (CAS No. 88075-18-7) is readily available from a variety of chemical suppliers. The compound is typically offered as a solid with a purity of 95% or higher. Below is a summary of its availability from prominent vendors. Pricing and lead times are subject to change and should be confirmed with the respective suppliers.

SupplierCatalog Number (Example)PurityAvailable Quantities
Sigma-AldrichAMBH2D6F6E5695%100 mg, 250 mg, 1 g, 5 g, 25 g
Apollo Scientific-95%100 mg, 250 mg, 1 g, 5 g, 25 g
Advanced ChemBlocksP3551595%Custom quote
BiosynthNDA07518--
Ambeed, Inc.A13809295%100 mg, 250 mg, 1 g, 5 g, 25 g
CHEMSTEP12272496%1 g

Note: This information is based on publicly available data and may not be exhaustive. Researchers should consult the suppliers' websites for the most current information.

Physicochemical Properties

PropertyValue
Molecular FormulaC11H14OSi
Molecular Weight190.32 g/mol [1]
CAS Number88075-18-7[2][3][4]
Physical FormSolid[2]
pKa9.26 ± 0.26 (Predicted)[4][5]
Storage Temperature2-8°C under an inert atmosphere[2][4]

Experimental Protocols

A common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction couples a terminal alkyne with an aryl or vinyl halide.

Synthesis of this compound from 4-iodophenol [4]

This procedure details the synthesis of (4-hydroxyphenylacetylene)trimethylsilane from 4-iodophenol and trimethylsilylacetylene.[4]

Materials:

  • 4-iodophenol

  • Anhydrous toluene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2)

  • Copper(I) iodide (CuI)

  • N,N-diisopropylethylamine (DIPEA)

  • Trimethylsilylacetylene

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Dissolve 4-iodophenol (1 equivalent) in anhydrous toluene.

  • To this solution, sequentially add PdCl2(PPh3)2 (0.03 equivalents), copper(I) iodide (0.1 equivalents), and N,N-diisopropylethylamine (1 equivalent).[4]

  • Add trimethylsilylacetylene (1 equivalent) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours.[4]

  • Upon completion of the reaction, remove the solvent by evaporation.

  • Purify the residue by column chromatography using an eluent of ethyl acetate and hexane (1:10 v/v) to yield the final product as a brown oil.[4]

Product Characterization: The structure of the product can be confirmed by 1H-NMR and 13C-NMR spectroscopy.[4]

  • 1H-NMR (CDCl3, 500 MHz): δ 7.37 (2H, d, J = 8.8 Hz, Ar-H), 6.76 (2H, d, J = 8.8 Hz, Ar-H), 4.92 (1H, brs, Ar-OH), 0.24 (9H , s, -Si(CH3)3)[4]

  • 13C-NMR (CDCl3, 75 MHz): δ 155.76, 133.69, 115.49, 115.31, 105.02, 92.50, 0.05[4]

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of more complex molecules for drug discovery. The trimethylsilyl (TMS) group acts as a protecting group for the terminal alkyne, which can be deprotected under specific conditions to reveal the free alkyne for further reactions.

The ethynyl moiety itself is of significant interest as a potential bioisostere for halogens, such as iodine.[6] Bioisosteric replacement is a strategy used in medicinal chemistry to improve the physicochemical and pharmacological properties of a compound. The terminal acetylene group can form a C-H···O hydrogen bond, mimicking the halogen bond of an iodo-substituent.[6]

The phenol group is a common pharmacophore that can participate in hydrogen bonding interactions with biological targets. However, it is also susceptible to metabolic glucuronidation, which can lead to rapid clearance.[7] The modification of phenolic compounds is a key strategy to enhance their metabolic stability and therapeutic efficacy.[7]

While specific signaling pathways involving this compound are not extensively documented, polyphenolic compounds, in general, are known to modulate various signaling pathways, including the TLR4 and NF-kB/AKT/JNK pathways, which are implicated in inflammation.[8][9]

Logical Workflow: Synthesis and Application

The following diagram illustrates the synthesis of this compound and its subsequent application as a building block in drug discovery, highlighting its potential for bioisosteric replacement studies.

G Synthesis and Application Workflow of this compound cluster_synthesis Synthesis cluster_application Application in Drug Discovery 4-Iodophenol 4-Iodophenol Sonogashira Coupling Sonogashira Coupling 4-Iodophenol->Sonogashira Coupling Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Sonogashira Coupling This compound This compound Sonogashira Coupling->this compound Deprotection Deprotection This compound->Deprotection 4-Ethynylphenol 4-Ethynylphenol Deprotection->4-Ethynylphenol Bioisosteric Replacement Studies Bioisosteric Replacement Studies 4-Ethynylphenol->Bioisosteric Replacement Studies Lead Compound Optimization Lead Compound Optimization 4-Ethynylphenol->Lead Compound Optimization

Caption: Synthesis and application workflow of this compound.

This guide provides a foundational understanding of this compound for its practical application in a research and development setting. For further details on safety and handling, please refer to the Material Safety Data Sheet (MSDS) provided by the respective suppliers.

References

IUPAC name for 4-((trimethylsilyl)ethynyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-((trimethylsilyl)ethynyl)phenol

Introduction

This compound, also known by its IUPAC name 4-[2-(trimethylsilyl)ethynyl]-phenol, is a bifunctional organic compound of significant interest in organic synthesis and materials science.[1][2] It incorporates a phenol group, an ethynyl linker, and a trimethylsilyl (TMS) protecting group. The TMS group provides a stable yet readily removable cap for the terminal alkyne, allowing for selective reactions at other positions of the molecule.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, and spectroscopic data for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and application in experimental settings.

PropertyValueSource
CAS Number 88075-18-7[2][4][5]
Molecular Formula C11H14OSi[1][4][5]
Molecular Weight 190.31 g/mol [1][5]
Physical Form Solid[2]
Boiling Point 251.7±32.0 °C (Predicted)[5]
pKa 9.26±0.26 (Predicted)[4][5]
Density 1.01±0.1 g/cm3 (Predicted)[5]
Storage Temperature 2-8°C under inert gas[5]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. The following data has been reported:

Spectroscopy TypeDataSource
¹H-NMR (500 MHz, CDCl₃) δ 7.37 (2H, d, J = 8.8 Hz, Ar-H), 6.76 (2H, d, J = 8.8 Hz, Ar-H), 4.92 (1H, brs, Ar-OH), 0.24 (9H , s, -Si(CH₃)₃)[5]
¹³C-NMR (75 MHz, CDCl₃) δ 155.76, 133.69, 115.49, 115.31, 105.02, 92.50, 0.05[5]
Mass Spectrometry GC-MS data is available.[1]
Infrared (IR) FTIR spectra are available.[6]

Experimental Protocols

Synthesis via Sonogashira Coupling

A common and effective method for the synthesis of this compound is the Sonogashira coupling of an aryl halide (4-iodophenol) with a terminal alkyne (trimethylsilylacetylene).

Reactants and Catalysts:

  • 4-Iodophenol

  • Trimethylsilylacetylene

  • Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Toluene (Solvent)

Procedure: [5]

  • Dissolve 4-iodophenol (1 equivalent) in anhydrous toluene in a reaction vessel.

  • Sequentially add PdCl₂(PPh₃)₂ (0.03 eq.), copper(I) iodide (0.1 eq.), and N,N-diisopropylethylamine (1 eq.) to the solution.

  • Add trimethylsilylacetylene (1 equivalent) to the reaction mixture.

  • Stir the mixture at room temperature for 24 hours.

  • Upon completion, remove the solvent by evaporation.

  • Purify the resulting residue using column chromatography with an eluent of ethyl acetate/hexane (1:10) to yield the final product as a brown oil.[5]

Visualized Workflows and Structures

The following diagrams illustrate the molecular structure and the synthesis workflow for this compound.

G cluster_structure Molecular Structure of this compound Phenol Phenol Group (-C₆H₄OH) Ethynyl Ethynyl Linker (-C≡C-) Phenol->Ethynyl C-C bond TMS Trimethylsilyl Group (-Si(CH₃)₃) Ethynyl->TMS C-Si bond

Figure 1: Logical relationship of functional groups.

G start Start: Prepare Reactants dissolve Dissolve 4-iodophenol in anhydrous toluene start->dissolve reactants 4-Iodophenol Trimethylsilylacetylene PdCl₂(PPh₃)₂ CuI DIPEA Toluene add_reagents Add catalysts, base, and trimethylsilylacetylene reactants->add_reagents dissolve->add_reagents react Stir at Room Temperature for 24 hours add_reagents->react evaporate Solvent Removal (Evaporation) react->evaporate purify Column Chromatography (EtOAc/Hexane = 1:10) evaporate->purify product Product: This compound purify->product

Figure 2: Synthesis workflow via Sonogashira coupling.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. The trimethylsilyl group acts as a protecting group for the terminal alkyne, which can be selectively removed under mild conditions, such as with a fluoride source (e.g., TBAF) or basic conditions, to reveal the terminal alkyne for further reactions.[3] This strategy is widely used in the construction of more complex molecules, including polymers, dendrimers, and pharmacologically active compounds. The phenolic hydroxyl group can also be modified, for instance, through etherification or esterification, to introduce other functionalities. Its utility is noted in the preparation of various derivatives, such as 4,4,5,5-tetramethyl-2-{4-[(trimethylsilyl)ethynyl]phenyl}imidazolidine-1,3-diol and 5,10,15-triphenyl-20-{4-[2-(trimethylsilyl)ethynyl]phenyl}porphyrin.

Safety Information

This compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be used when handling this chemical. Precautionary measures include avoiding breathing dust and ensuring thorough washing after handling.[2]

Conclusion

This compound is a valuable reagent in the field of chemical synthesis. Its dual functionality, combined with the synthetic convenience of the TMS protecting group, makes it an important intermediate for creating sophisticated molecular architectures. The data and protocols presented in this guide offer a technical foundation for its application in research and development.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling with 4-((trimethylsilyl)ethynyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of a base, has become a cornerstone in modern organic synthesis. Its broad functional group tolerance and mild reaction conditions have made it an invaluable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.

4-((trimethylsilyl)ethynyl)phenol is a particularly useful building block in organic synthesis. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions such as homocoupling. This protection allows for the selective coupling of the alkyne with an aryl or vinyl halide. The phenolic hydroxyl group offers a site for further functionalization, making the resulting diarylacetylene products valuable intermediates in drug discovery and materials science. The TMS group can be readily removed under mild conditions to liberate the terminal alkyne for subsequent transformations.

These application notes provide a detailed protocol for the Sonogashira coupling of this compound with various aryl halides, along with representative data and a discussion of the reaction's utility.

Core Concepts and Reaction Mechanism

The Sonogashira coupling reaction proceeds through a dual catalytic cycle involving both palladium and copper.

Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the Pd(0) catalyst.

Copper Cycle:

  • The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This species is then available for the transmetalation step in the palladium cycle.

The presence of the unprotected phenol in this compound is generally well-tolerated under the basic conditions of the Sonogashira reaction, particularly when milder bases are employed.

Experimental Protocols

This section details a general procedure for the Sonogashira coupling of this compound with an aryl halide.

Materials
  • This compound (1.0 eq)

  • Aryl halide (e.g., aryl iodide or aryl bromide, 1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Amine base (e.g., triethylamine (TEA) or diisopropylamine (DIPA), 2-3 eq)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Silica gel for column chromatography

  • Inert gas (Nitrogen or Argon)

Equipment
  • Schlenk flask or round-bottom flask equipped with a condenser and magnetic stir bar

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure: Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (2 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 2.5 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-((4-aryl)ethynyl)phenol derivative.

Procedure: Deprotection of the Trimethylsilyl Group (Optional)
  • Reaction Setup: Dissolve the purified TMS-protected product in a suitable solvent such as THF or methanol.

  • Reagent Addition: Add a desilylating agent, such as potassium carbonate (K₂CO₃) or tetrabutylammonium fluoride (TBAF) (1.1 eq).

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, neutralize with dilute acid if necessary, and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected terminal alkyne.

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira coupling of this compound with various aryl halides.

Aryl Halide (Ar-X)Palladium Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-IodoanisolePd(PPh₃)₂Cl₂ (3)CuI (2)TEATHF25492
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (5)CuI (5)DIPADMF60685
4-BromobenzonitrilePd(PPh₃)₂Cl₂ (3)CuI (2)TEATHF/DMF50888
3-IodopyridinePd(PPh₃)₂Cl₂ (4)CuI (3)TEADMF40578
1-Bromo-3,5-dimethylbenzenePd(OAc)₂/PPh₃ (2/4)CuI (2)DIPAToluene801275

Note: Yields are for the isolated, purified product and can vary depending on the specific reaction scale and purity of reagents.

Mandatory Visualizations

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Combine Reactants: - this compound - Aryl Halide - Pd Catalyst - CuI prep_inert Establish Inert Atmosphere (Ar/N2) prep_reactants->prep_inert prep_solvent Add Anhydrous Solvent and Base prep_inert->prep_solvent reaction_step Stir at RT or Heat (Monitor by TLC) prep_solvent->reaction_step Start Reaction workup_filter Dilute and Filter through Celite® reaction_step->workup_filter Reaction Complete workup_extract Aqueous Wash (NH4Cl, Brine) workup_filter->workup_extract workup_dry Dry and Concentrate workup_extract->workup_dry workup_purify Flash Column Chromatography workup_dry->workup_purify product Purified Product workup_purify->product

Caption: Experimental workflow for the Sonogashira coupling.

Catalytic_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X(L2) pd0->pd_complex Oxidative Addition (Ar-X) pd_alkyne_complex Ar-Pd(II)-C≡CR(L2) pd_complex->pd_alkyne_complex Transmetalation pd_alkyne_complex->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne_complex->product cu_salt Cu(I)X cu_acetylide Cu(I)-C≡CR cu_salt->cu_acetylide with H-C≡CR + Base cu_acetylide->pd_complex Transfers Alkyne

Caption: Simplified Sonogashira catalytic cycles.

Applications in Research and Drug Development

The diarylacetylene scaffold, readily synthesized via this Sonogashira coupling protocol, is a privileged structure in medicinal chemistry and materials science.

  • Drug Discovery: The products can serve as precursors to a wide array of biologically active molecules. For instance, they can be hydrogenated to form stilbene and bibenzyl analogues, which are known to possess anticancer, antioxidant, and anti-inflammatory properties. The phenolic hydroxyl group can be further modified to improve pharmacokinetic properties or to introduce additional pharmacophores.

  • Materials Science: The rigid, conjugated system of diarylacetylenes makes them attractive candidates for the development of organic light-emitting diodes (OLEDs), molecular wires, and other functional organic materials. The phenolic group can be used to tune the electronic properties of the material or to anchor the molecule to a surface.

  • Research Intermediates: These compounds are versatile intermediates for the synthesis of more complex molecular architectures, including heterocyclic compounds and macrocycles.

Conclusion

The Sonogashira coupling of this compound with aryl halides is a robust and efficient method for the synthesis of valuable diarylacetylene derivatives. The use of a TMS-protected alkyne allows for clean and selective coupling, while the unprotected phenol provides a handle for further synthetic transformations. The protocols and data presented herein serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the facile construction of complex and functional molecules.

Application Notes and Protocols for 4-((trimethylsilyl)ethynyl)phenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-((trimethylsilyl)ethynyl)phenol is a versatile bifunctional molecule widely employed in organic synthesis. Its structure incorporates a protected terminal alkyne (trimethylsilylacetylene) and a reactive phenol group, making it a valuable building block for the synthesis of complex organic molecules, functional polymers, and materials. The trimethylsilyl (TMS) group serves as a removable protecting group for the terminal alkyne, allowing for selective reactions at the phenolic hydroxyl group or enabling its use in coupling reactions after deprotection. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its key applications in Sonogashira couplings, click chemistry, and polymerization reactions.

Physicochemical Properties

PropertyValueReference
CAS Number88075-18-7[1]
Molecular FormulaC₁₁H₁₄OSi[1]
Molecular Weight190.32 g/mol [1]
AppearanceSolid
Purity≥95%[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a Sonogashira coupling reaction between 4-iodophenol and trimethylsilylacetylene.

Experimental Protocol: Sonogashira Coupling

Materials:

  • 4-iodophenol

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous toluene

  • Ethyl acetate (EtOAc)

  • Hexane

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve 4-iodophenol (1.0 eq) in anhydrous toluene.

  • To this solution, add PdCl₂(PPh₃)₂ (0.03 eq), CuI (0.1 eq), and DIPEA (1.0 eq).

  • Add trimethylsilylacetylene (1.0 eq) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an ethyl acetate/hexane gradient (e.g., 1:10) to afford this compound.

Reactant/ProductRoleStoichiometry
4-IodophenolStarting material1.0 eq
TrimethylsilylacetyleneStarting material1.0 eq
PdCl₂(PPh₃)₂Catalyst0.03 eq
CuICo-catalyst0.1 eq
DIPEABase1.0 eq
TolueneSolvent-
This compoundProductQuantitative yield reported

Applications in Organic Synthesis

Deprotection to 4-Ethynylphenol

The TMS group can be easily removed to yield the terminal alkyne, 4-ethynylphenol, which is a key precursor for various synthetic transformations. A common and efficient method for this deprotection is the use of potassium carbonate in methanol.[2][3]

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol.

  • Add potassium carbonate (0.1-0.5 eq) to the solution.[2]

  • Stir the mixture at room temperature for 2-4 hours under a nitrogen atmosphere.[2]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Dilute the residue with diethyl ether, wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-ethynylphenol.

Reactant/ProductRoleStoichiometryTypical Yield
This compoundStarting material1.0 eq~82%[2]
Potassium CarbonateReagentCatalytic amount (e.g., 0.12 eq)[2]
MethanolSolvent-
4-EthynylphenolProduct-
Sonogashira Coupling with in situ Deprotection

This compound can be directly used in Sonogashira coupling reactions with aryl halides, where the TMS group is removed in situ. This one-pot procedure avoids the isolation of the often more sensitive terminal alkyne.

Materials:

  • Aryl iodide (e.g., iodobenzene)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Deprotecting agent (e.g., Tetrabutylammonium fluoride (TBAF) or Potassium carbonate)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq), palladium catalyst (e.g., 0.05 eq Pd(PPh₃)₂Cl₂), and CuI (0.025 eq).[4][5]

  • Add the anhydrous solvent and the amine base (e.g., 7.0 eq DIPA).[4]

  • Add this compound (1.1 eq).

  • Add the deprotecting agent (e.g., 1.1 eq of 1M TBAF in THF).

  • Stir the reaction at room temperature or heat as required, monitoring by TLC.

  • After completion, work up the reaction by diluting with an organic solvent, washing with saturated aqueous ammonium chloride (to remove copper) and brine, drying the organic layer, and concentrating.

  • Purify the product by flash column chromatography.

ComponentRoleTypical Stoichiometry
Aryl HalideElectrophile1.0 eq
This compoundNucleophile precursor1.1-1.2 eq
Palladium CatalystCatalyst0.02-0.05 eq
Copper(I) IodideCo-catalyst0.025-0.1 eq
Amine BaseBase3.0-7.0 eq
Deprotecting Agent (e.g., TBAF)Reagent1.1 eq
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

Following deprotection to 4-ethynylphenol, the terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles. This "click" reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance.

Materials:

  • 4-ethynylphenol

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-butanol and water)

Procedure:

  • Dissolve 4-ethynylphenol (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of t-butanol and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the triazole product by column chromatography or recrystallization.

ComponentRoleTypical Stoichiometry
4-EthynylphenolAlkyne1.0 eq
Organic AzideAzide1.0 eq
CuSO₄·5H₂OCatalyst precursor0.01-0.1 eq
Sodium AscorbateReducing agent0.02-0.2 eq
Synthesis of Functional Polymers

4-Ethynylphenol can be polymerized to produce poly(4-ethynylphenol), a functional polymer with potential applications in materials science. The polymerization can be carried out using transition metal catalysts, such as those based on rhodium.

Materials:

  • 4-ethynylphenol

  • Rhodium-based catalyst (e.g., [(nbd)RhCl]₂)

  • Co-catalyst/ligand (if required by the catalyst system)

  • Anhydrous solvent (e.g., THF or toluene)

Procedure:

  • In a glovebox or under a strict inert atmosphere, dissolve the rhodium catalyst in the anhydrous solvent in a Schlenk tube.

  • If required, add any co-catalyst or ligand and allow the catalyst system to pre-form.

  • In a separate flask, prepare a solution of 4-ethynylphenol in the anhydrous solvent.

  • Add the monomer solution to the catalyst solution via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperatures).

  • The polymerization progress can be monitored by the increasing viscosity of the solution.

  • After the desired time, quench the polymerization by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

PropertyRepresentative Value
Number-Average Molecular Weight (Mn)Can reach up to ~274 kg/mol for similar poly(phenylacetylene) derivatives[6]
Polydispersity Index (PDI)Typically between 1.5 and 2.0 for related polymers[6]
YieldCan be high, e.g., ~65-95% for related polymers[6]

Visualized Workflows and Pathways

G cluster_synthesis Synthesis of this compound Iodophenol 4-Iodophenol Sonogashira Sonogashira Coupling Iodophenol->Sonogashira TMSA Trimethylsilylacetylene TMSA->Sonogashira Product This compound Sonogashira->Product

Caption: Synthesis of this compound.

G cluster_applications Applications of this compound Start This compound Deprotection TMS Deprotection (e.g., K2CO3/MeOH) Start->Deprotection Sonogashira Sonogashira Coupling (in situ deprotection) Start->Sonogashira Ethynylphenol 4-Ethynylphenol Deprotection->Ethynylphenol Click Click Chemistry (CuAAC) Ethynylphenol->Click Polymerization Polymerization (e.g., Rh catalyst) Ethynylphenol->Polymerization CoupledProduct Di-substituted Alkyne Sonogashira->CoupledProduct Triazole 1,2,3-Triazole Derivative Click->Triazole Polymer Poly(4-ethynylphenol) Polymerization->Polymer

Caption: Synthetic pathways using the target compound.

G cluster_sonogashira Sonogashira Catalytic Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X(L2) Pd0->PdII_Aryl Oxidative Addition PdII_Alkyne Ar-Pd(II)-alkyne(L2) PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Ar-alkyne PdII_Alkyne->Product ArI Ar-I ArI->PdII_Aryl Cu_alkyne Cu-alkyne Cu_alkyne->PdII_Aryl

References

Application Notes and Protocols: Deprotection of the Trimethylsilyl Group in 4-((trimethylsilyl)ethynyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trimethylsilyl (TMS) group is a widely utilized protecting group for terminal alkynes in organic synthesis. Its removal, or deprotection, is a crucial step in many synthetic pathways, particularly in the preparation of intermediates for drug discovery and materials science. This document provides detailed application notes and protocols for the deprotection of the TMS group from 4-((trimethylsilyl)ethynyl)phenol to yield the versatile building block, 4-ethynylphenol. Two common and effective methods are presented: base-catalyzed methanolysis using potassium carbonate (K₂CO₃) and fluoride-mediated cleavage using tetrabutylammonium fluoride (TBAF).

Characterization Data

A comparison of the spectroscopic data for the starting material and the final product is essential for confirming the successful deprotection of the trimethylsilyl group.

Compound¹H NMR (CDCl₃, 500 MHz) δ (ppm)¹³C NMR (CDCl₃, 75 MHz) δ (ppm)
This compound 7.37 (d, J = 8.8 Hz, 2H, Ar-H), 6.76 (d, J = 8.8 Hz, 2H, Ar-H), 4.92 (brs, 1H, Ar-OH), 0.24 (s, 9H, -Si(CH₃)₃)155.76, 133.69, 115.49, 115.31, 105.02, 92.50, 0.05
4-ethynylphenol 7.40 (d, J = 8.7 Hz, 2H), 6.78 (d, J = 8.7 Hz, 2H), 5.35 (s, 1H), 3.05 (s, 1H)155.5, 133.9, 115.8, 114.9, 83.4, 77.5

Experimental Protocols

Protocol 1: Deprotection using Potassium Carbonate in Methanol

This method offers a mild and cost-effective approach for the removal of the TMS group.

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Methanol (MeOH), distilled over CaH₂

  • Diethyl ether (Et₂O)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate for elution

Procedure:

  • To a solution of the TMS-protected alkyne (e.g., 14.86 g, 31.52 mmol) in methanol (250 ml), add potassium carbonate (e.g., 0.54 g, 3.9 mmol).[1]

  • Stir the mixture for 2 hours at room temperature under a nitrogen (N₂) atmosphere.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture in vacuo.[1]

  • Dilute the residue with diethyl ether, and wash sequentially with water and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.[1]

  • Purify the crude product by flash chromatography on silica gel, eluting with a mixture of petroleum ether and diethyl ether (e.g., 25:1) to yield the final product.[1]

Quantitative Data:

ReagentSolventTemperatureTimeYield
K₂CO₃MethanolRoom Temperature2 hours82%[1]
Protocol 2: Deprotection using Tetrabutylammonium Fluoride (TBAF)

This method is highly effective and proceeds rapidly, often at room temperature.

Materials:

  • This compound

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the TMS-protected phenol in anhydrous THF.

  • Add a 1.0 M solution of TBAF in THF (typically 1.1 to 1.5 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

ReagentSolventTemperatureTimeYield
TBAFTHF0 °C to Room Temperature1-4 hoursTypically high, but substrate-dependent

Visualizations

Experimental Workflow for TMS Deprotection

experimental_workflow cluster_start Starting Material cluster_deprotection Deprotection cluster_workup Work-up cluster_purification Purification cluster_product Final Product start This compound reagent Select Reagent: 1. K2CO3 / MeOH 2. TBAF / THF start->reagent Dissolve workup Quenching & Extraction reagent->workup Reaction purification Column Chromatography workup->purification Crude Product product 4-ethynylphenol purification->product Purified Product

Caption: General workflow for the deprotection of this compound.

Reaction Mechanism: Base-Catalyzed Methanolysis

mechanism_k2co3 start This compound intermediate Pentacoordinate Silicon Intermediate start->intermediate k2co3 K2CO3 meo_minus MeO- k2co3->meo_minus deprotonates meoh MeOH meo_minus->intermediate Nucleophilic Attack on Si product 4-ethynylphenol intermediate->product C-Si Bond Cleavage side_product MeOSiMe3 intermediate->side_product

Caption: Mechanism of TMS deprotection with K₂CO₃ in methanol.

Reaction Mechanism: Fluoride-Mediated Cleavage

mechanism_tbaf start This compound intermediate Pentacoordinate Silicon Intermediate start->intermediate tbaf TBAF (F-) tbaf->intermediate Nucleophilic Attack on Si alkoxide Phenoxide Intermediate intermediate->alkoxide C-Si Bond Cleavage side_product FSiMe3 intermediate->side_product product 4-ethynylphenol alkoxide->product workup Aqueous Work-up (H+) workup->product Protonation

Caption: Mechanism of TMS deprotection with TBAF.

References

Application Notes and Protocols for Cross-Coupling Reactions of 4-((trimethylsilyl)ethynyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for various palladium-catalyzed cross-coupling reactions utilizing 4-((trimethylsilyl)ethynyl)phenol. This versatile building block can undergo coupling reactions through two main pathways:

  • Activation of the Phenolic Hydroxyl Group: The phenol can be converted into a triflate (trifluoromethanesulfonate), which is an excellent leaving group in cross-coupling reactions. This allows for the arylation, amination, or alkynylation at the C4 position of the benzene ring.

  • Deprotection of the Alkyne: The trimethylsilyl (TMS) group can be removed to reveal a terminal alkyne, which can then participate in Sonogashira coupling reactions.

This document outlines protocols for Sonogashira, Suzuki, Buchwald-Hartwig, Stille, and Heck couplings, providing specific examples and quantitative data where available from the literature.

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide/triflate.[1]

Sonogashira Coupling of 4-(((Trimethylsilyl)ethynyl)phenyl) Trifluoromethanesulfonate

In this approach, the phenol is first converted to a triflate. This triflate can then be coupled with a terminal alkyne. The TMS group on the other end of the molecule remains intact under these conditions, serving as a protecting group.[2]

Experimental Protocol:

Step 1: Synthesis of 4-(((Trimethylsilyl)ethynyl)phenyl) Trifluoromethanesulfonate

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add pyridine (1.2 eq.).

  • Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq.) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired triflate.

Step 2: Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add 4-(((trimethylsilyl)ethynyl)phenyl) trifluoromethanesulfonate (1.0 eq.), the terminal alkyne (1.1-1.2 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (1-3 mol%), and a copper(I) co-catalyst like CuI (1-5 mol%).[3]

  • Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq.).[3]

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.[3]

  • Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-60 °C.[3]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove the catalysts.[3]

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

The following table presents representative yields for Sonogashira couplings of aryl triflates with various terminal alkynes, based on analogous reactions.[3]

EntryAryl TriflateAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12-Trifluoromethanesulfonyloxy-4′-(alkynyl)diphenyl sulfonePhenylacetylenePd(PPh₃)₂Cl₂/CuI/(Bu)₄NIEt₃NDMF80487
22-Trifluoromethanesulfonyloxy-4′-(alkynyl)diphenyl sulfone1-HexynePd(PPh₃)₂Cl₂/CuI/(Bu)₄NIEt₃NDMF80479
32-Trifluoromethanesulfonyloxy-4′-(alkynyl)diphenyl sulfoneTrimethylsilylacetylenePd(PPh₃)₂Cl₂/CuI/(Bu)₄NIEt₃NDMF80485

Experimental Workflow for Sonogashira Coupling of the Triflate

Sonogashira_Triflate cluster_prep Substrate Preparation cluster_coupling Sonogashira Coupling cluster_workup Workup & Purification phenol 4-((TMS)ethynyl)phenol triflate 4-((TMS)ethynyl)phenyl Triflate phenol->triflate Tf2O, Pyridine reaction Reaction Mixture triflate->reaction reagents Terminal Alkyne, Pd Catalyst, CuI, Amine Base, Solvent reagents->reaction product Coupled Product reaction->product Stirring, Heat (optional) workup Aqueous Workup, Extraction product->workup purification Column Chromatography workup->purification final_product Purified Product purification->final_product

Sonogashira coupling of the triflate derivative.
Sonogashira Coupling via In Situ Desilylation

This method involves the one-pot deprotection of the TMS group and subsequent coupling of the resulting terminal alkyne with an aryl halide. This approach is particularly useful for volatile alkynes.[4]

Experimental Protocol:

  • To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.1 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a phosphine ligand (e.g., PPh₃), a copper(I) co-catalyst (e.g., CuI), and a desilylating agent such as cesium fluoride (CsF).[4]

  • Add a solvent system, for instance, a mixture of triethylamine, water, and a phase-transfer catalyst like PEG 200.[4]

  • Degas the mixture and stir under an inert atmosphere at a suitable temperature (e.g., 60-80 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and perform a standard aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by flash column chromatography.

Quantitative Data:

The following table shows yields for the CsF-mediated in situ desilylation and Sonogashira coupling of various TMS-alkynes with aryl bromides.[4]

EntryAryl BromideTMS-AlkyneCatalyst SystemDesilylating AgentSolventTemp (°C)Yield (%)
14-Bromoacetophenone(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂/PPh₃/CuICsFEt₃N/H₂O/PEG 2008095
24-Bromobenzonitrile(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂/PPh₃/CuICsFEt₃N/H₂O/PEG 2008092
31-Bromo-4-methoxybenzene(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂/PPh₃/CuICsFEt₃N/H₂O/PEG 2008075

Experimental Workflow for Sonogashira Coupling via In Situ Desilylation

Sonogashira_Desilylation cluster_reaction One-Pot Reaction cluster_workup Workup & Purification start_materials 4-((TMS)ethynyl)phenol, Aryl Halide, Catalysts, CsF, Solvent in_situ_deprotection In Situ Deprotection start_materials->in_situ_deprotection coupling Sonogashira Coupling in_situ_deprotection->coupling Forms terminal alkyne workup Aqueous Workup, Extraction coupling->workup purification Column Chromatography workup->purification final_product Purified Product purification->final_product

One-pot desilylation and Sonogashira coupling.

Suzuki Coupling of 4-(((Trimethylsilyl)ethynyl)phenyl) Trifluoromethanesulfonate

The Suzuki coupling is a versatile method for forming C-C bonds by reacting an organoboron species with an organic halide or triflate.[5] The triflate of this compound can be coupled with various arylboronic acids.

Experimental Protocol:

  • In a reaction vessel, combine 4-(((trimethylsilyl)ethynyl)phenyl) trifluoromethanesulfonate (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Add a suitable solvent system, such as a mixture of toluene, ethanol, and water, or THF and water.[6]

  • Degas the mixture and heat under an inert atmosphere at a temperature ranging from 80 to 110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by flash column chromatography.

Quantitative Data:

The following table presents representative yields for Suzuki couplings of analogous aryl triflates with arylboronic acids.[3][6]

EntryAryl TriflateArylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)
12-Trifluoromethanesulfonyloxy-4′-(aryl)diphenyl sulfonePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10076
24-tert-Butylphenyl triflate4-Methylphenylboronic acidPdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O6595
32-Naphthyl triflatePhenylboronic acidPdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O6598

Logical Relationship for Suzuki Coupling

Suzuki_Coupling triflate 4-((TMS)ethynyl)phenyl Triflate reaction Suzuki Coupling triflate->reaction boronic_acid Arylboronic Acid boronic_acid->reaction catalyst_system Pd Catalyst + Base catalyst_system->reaction product Arylated Product reaction->product

Key components of the Suzuki coupling reaction.

Buchwald-Hartwig Amination of 4-(((Trimethylsilyl)ethynyl)phenyl) Trifluoromethanesulfonate

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide or triflate.[7] The triflate of this compound can be reacted with various primary or secondary amines.

Experimental Protocol:

  • To a reaction tube, add the 4-(((trimethylsilyl)ethynyl)phenyl) trifluoromethanesulfonate (1.0 eq.), the amine (1.2-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., XPhos, BINAP), and a base (e.g., Cs₂CO₃ or NaOtBu).[8][9]

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through Celite®.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by flash column chromatography.

Quantitative Data:

The following table provides representative yields for the Buchwald-Hartwig amination of analogous aryl sulfonates with various amines.[8]

EntryAryl SulfonateAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenyl perfluorooctanesulfonateButylaminePd(OAc)₂/BINAPCs₂CO₃Toluene904885
2Phenyl perfluorooctanesulfonateBenzylaminePd(OAc)₂/BINAPCs₂CO₃Toluene904882
3Phenyl perfluorooctanesulfonateMorpholinePd(OAc)₂/BINAPCs₂CO₃Toluene904895

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig start Start Materials: Triflate, Amine, Pd Catalyst, Ligand, Base, Solvent reaction Reaction (Heating) start->reaction workup Workup: Filtration, Extraction reaction->workup purification Purification: Column Chromatography workup->purification product Final Product purification->product

General workflow for Buchwald-Hartwig amination.

Stille Coupling of 4-(((Trimethylsilyl)ethynyl)phenyl) Trifluoromethanesulfonate

The Stille reaction couples an organotin compound with an organic halide or triflate.[10]

Experimental Protocol:

  • In a Schlenk flask under an inert atmosphere, dissolve 4-(((trimethylsilyl)ethynyl)phenyl) trifluoromethanesulfonate (1.0 eq.), the organostannane (1.0-1.2 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄) in an anhydrous solvent like toluene or DMF.

  • Optionally, an additive such as LiCl can be included.

  • Heat the reaction mixture, typically between 80-110 °C.

  • Monitor the reaction's progress by TLC.

  • Once complete, cool the mixture and perform a standard workup, which may include a fluoride wash to remove tin byproducts.

  • Extract the product, dry the organic phase, and concentrate.

  • Purify by column chromatography.

Heck Coupling of 4-(((Trimethylsilyl)ethynyl)phenyl) Trifluoromethanesulfonate

The Heck reaction forms a C-C bond between an aryl halide or triflate and an alkene.[2]

Experimental Protocol:

  • Combine 4-(((trimethylsilyl)ethynyl)phenyl) trifluoromethanesulfonate (1.0 eq.), the alkene (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., Et₃N or K₂CO₃) in a suitable solvent like DMF, NMP, or acetonitrile.

  • Heat the reaction mixture under an inert atmosphere at 80-140 °C.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the mixture, filter off any solids, and perform an aqueous workup.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify the product by column chromatography.

References

Application Notes and Protocols: 4-((trimethylsilyl)ethynyl)phenol as a Versatile Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((trimethylsilyl)ethynyl)phenol is a bifunctional organic molecule that serves as a valuable building block in the synthesis of advanced functional materials. Its structure, featuring a reactive phenolic hydroxyl group and a trimethylsilyl-protected ethynyl group, allows for a variety of chemical transformations, making it an ideal candidate for the construction of complex polymeric architectures. The trimethylsilyl (TMS) group can be easily removed to liberate the terminal alkyne, which can then participate in coupling reactions such as the Sonogashira coupling. The phenolic hydroxyl group offers a site for esterification, etherification, or can be used to tune the solubility and electronic properties of the final material. These characteristics make this compound a key component in the development of materials for optoelectronics, gas storage, and sensing applications.

Key Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 88075-18-7
Molecular Formula C₁₁H₁₄OSi
Molecular Weight 190.32 g/mol
Appearance Solid
Storage Temperature 2-8°C under inert atmosphere
Purity Typically ≥95%

Applications in Functional Material Synthesis

The unique structure of this compound allows for its use in a variety of polymerization techniques to create functional materials with tailored properties.

Porous Organic Polymers (POPs) for Gas Adsorption

Porous organic polymers (POPs) are a class of materials characterized by high surface areas and tunable pore sizes, making them excellent candidates for gas storage and separation. The rigid and aromatic nature of this compound makes it an ideal monomer for the synthesis of robust POPs. The general strategy involves the Sonogashira cross-coupling reaction between the deprotected ethynyl group of the phenol and a multi-halogenated aromatic comonomer. The resulting porous network exhibits high thermal and chemical stability.

Conjugated Polymers for Optoelectronic Applications

The ethynylphenol moiety can be incorporated into the backbone of conjugated polymers to influence their photophysical and electrochemical properties. These polymers are of great interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The phenolic group can be functionalized to fine-tune the polymer's solubility and energy levels.

Experimental Protocols

Protocol 1: Synthesis of a Porous Organic Polymer via Sonogashira Coupling

This protocol describes a general procedure for the synthesis of a porous organic polymer using this compound and a tri-halogenated aromatic cross-linker.

Materials:

  • This compound

  • 1,3,5-Tribromobenzene (or other multi-halogenated monomer)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Toluene (anhydrous)

  • Triethylamine (TEA, anhydrous)

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Methanol

  • Chloroform

  • Soxhlet extraction apparatus

Procedure:

  • Deprotection of the Alkyne: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous toluene. Add TBAF solution (1.1 eq) dropwise at room temperature and stir for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Polymerization: To the reaction mixture containing the deprotected 4-ethynylphenol, add 1,3,5-tribromobenzene (0.33 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq). Degas the mixture by bubbling with argon for 30 minutes. Add anhydrous triethylamine and heat the reaction to 80°C under an argon atmosphere.

  • Work-up and Purification: After 48 hours, cool the reaction to room temperature. A solid precipitate should form. Filter the solid and wash sequentially with methanol and chloroform.

  • Soxhlet Extraction: Purify the polymer by Soxhlet extraction with methanol for 24 hours, followed by chloroform for 24 hours to remove any residual monomers, catalyst, and oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C overnight to yield the final porous organic polymer.

Characterization Data for a Typical Phenol-based POP:

Characterization TechniqueTypical Results
FT-IR (cm⁻¹) Disappearance of the C-H stretch of the terminal alkyne (~3300 cm⁻¹), presence of aromatic C-H and C=C stretches.
Solid-State ¹³C NMR (ppm) Broad signals corresponding to the aromatic and alkynyl carbons of the polymer backbone.
Brunauer-Emmett-Teller (BET) Surface Area 400 - 800 m²/g
Pore Size Distribution Microporous with a significant portion of pores in the < 2 nm range.
Thermogravimetric Analysis (TGA) High thermal stability, with decomposition temperature typically > 350°C.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Porous Organic Polymer cluster_characterization Material Characterization deprotection 1. Deprotection of Alkyne (this compound + TBAF) polymerization 2. Sonogashira Polymerization (with 1,3,5-Tribromobenzene, Pd/Cu catalyst) deprotection->polymerization workup 3. Work-up and Filtration polymerization->workup purification 4. Soxhlet Extraction (Methanol, Chloroform) workup->purification drying 5. Vacuum Drying purification->drying ftir FT-IR Spectroscopy drying->ftir nmr Solid-State NMR drying->nmr bet BET Surface Area Analysis drying->bet tga Thermogravimetric Analysis drying->tga

Caption: Workflow for the synthesis and characterization of a porous organic polymer.

sonogashira_coupling phenol HO-Ph-C≡C-H catalyst Pd(PPh₃)₂Cl₂ / CuI Triethylamine phenol->catalyst crosslinker Br-Ar-Br      |     Br crosslinker->catalyst polymer [-Ph-C≡C-Ar-C≡C-Ph-C≡C-Ar-] (Porous Organic Polymer) catalyst->polymer

Caption: Sonogashira coupling reaction for POP synthesis.

Signaling Pathways and Logical Relationships

While this compound is not directly involved in biological signaling pathways, its derivatives, particularly fluorescent polymers, can be designed as sensors to interact with and report on biological molecules or ions. The logical relationship for such a sensor is depicted below.

sensor_logic start Polymer Synthesis (from this compound) interaction Polymer-Analyte Interaction (e.g., chelation, binding) start->interaction analyte Target Analyte (e.g., metal ion, biomolecule) analyte->interaction signal_change Change in Photophysical Properties (Fluorescence Quenching/Enhancement) interaction->signal_change detection Analyte Detection signal_change->detection

Caption: Logical workflow for a fluorescent sensor based on a functional polymer.

Conclusion

This compound is a highly adaptable building block for the creation of a diverse range of functional materials. The protocols and data presented here provide a foundation for researchers to explore its potential in developing novel polymers for various applications, from environmental remediation to advanced electronics. Further functionalization of the phenolic hydroxyl group can open up new avenues for creating even more complex and functional material architectures.

Application Notes and Protocols: Synthesis of Substituted Alkynes using 4-((Trimethylsilyl)ethynyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-((Trimethylsilyl)ethynyl)phenol is a versatile bifunctional building block crucial for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry, drug development, and materials science. Its structure incorporates a phenol, which can be functionalized, and a trimethylsilyl (TMS)-protected alkyne. The TMS group serves as an effective protecting group for the terminal alkyne, allowing for selective reactions at other sites of a molecule.[1] It can be readily removed to reveal the terminal alkyne, which can then participate in various coupling reactions, most notably the Sonogashira cross-coupling, to form C(sp)-C(sp²) bonds.[2][3] This allows for the straightforward introduction of a 4-hydroxyphenylacetylene moiety, a common scaffold in pharmacologically active compounds such as protein kinase and angiogenesis inhibitors.[4][5]

These notes provide detailed protocols for the two primary synthetic strategies involving this reagent: (A) the deprotection of the TMS group to yield 4-ethynylphenol, and (B) the subsequent Sonogashira coupling of the deprotected alkyne with various aryl halides to generate substituted diarylalkynes.

G cluster_0 Core Synthetic Strategies A This compound (Starting Material) B Strategy A: TMS Deprotection A->B Deprotection Reagents C 4-Ethynylphenol (Key Intermediate) B->C D Strategy B: Sonogashira Coupling C->D Pd/Cu Catalysis, Base E Substituted Diarylalkynes (Final Products) D->E F Aryl/Vinyl Halide F->D

Figure 1: Logical workflow for the synthesis of substituted alkynes from this compound.

Strategy A: Deprotection of this compound

The removal of the trimethylsilyl (TMS) group is the initial and critical step to unmask the terminal alkyne. This transformation can be achieved under mild conditions using fluoride-based reagents or basic hydrolysis, which offers high selectivity and functional group tolerance.[6][7]

Experimental Protocol: TMS Deprotection using Potassium Carbonate

This protocol describes a mild and common method for TMS deprotection.

  • Reagent Setup: To a round-bottom flask, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in methanol (MeOH) to a concentration of approximately 0.1 M.

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed (typically 1-2 hours).[6]

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. The resulting crude 4-ethynylphenol can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Data Presentation: TMS Deprotection Conditions

The choice of reagent can be adapted based on the substrate's sensitivity to acidic or basic conditions.

Reagent Solvent Temperature Typical Reaction Time Yield (%) Reference
K₂CO₃MethanolRoom Temp.1 - 2 hours>95
TBAF (1M sol.)THFRoom Temp.30 minutes>95[8]
1N HCl (aq)DichloromethaneRoom Temp.30 minutesHigh
Oxone®AcetonitrileReflux1 - 2 hours~90[7]

Strategy B: Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne (4-ethynylphenol) and an aryl or vinyl halide.[2] The reaction is typically co-catalyzed by palladium and copper complexes in the presence of a base.[9][10] Copper-free versions have also been developed to avoid the formation of alkyne homocoupling byproducts.[11][12]

G cluster_workflow Experimental Workflow: Sonogashira Coupling start Start: Assemble Reagents setup 1. Add Aryl Halide, Pd Catalyst, CuI, & Base to Flask start->setup inert 2. Establish Inert Atmosphere (N₂/Ar) setup->inert solvent 3. Add Anhydrous Solvent (e.g., THF/Et₃N) inert->solvent alkyne 4. Add 4-Ethynylphenol (dissolved in solvent) solvent->alkyne react 5. Stir at Specified Temperature (RT to 100°C) alkyne->react monitor 6. Monitor by TLC or GC/MS react->monitor monitor->react Incomplete workup 7. Aqueous Work-up & Extraction monitor->workup Reaction Complete purify 8. Column Chromatography workup->purify product Finish: Isolated Product purify->product

Figure 2: Step-by-step experimental workflow for a typical Sonogashira cross-coupling reaction.

Experimental Protocol: Pd/Cu-Catalyzed Sonogashira Coupling

This protocol provides a general procedure for coupling 4-ethynylphenol with an aryl iodide.

  • Reaction Setup: To a dry Schlenk flask, add the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), copper(I) iodide (CuI, 0.04 eq), and a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Base: Add anhydrous, degassed triethylamine (Et₃N) and tetrahydrofuran (THF) in a 1:2 ratio (to achieve a final concentration of ~0.2 M with respect to the aryl halide).

  • Alkyne Addition: Dissolve 4-ethynylphenol (1.2 eq) in a small amount of THF and add it dropwise to the reaction mixture via syringe.

  • Reaction: Stir the reaction at room temperature. For less reactive halides (e.g., aryl bromides), heating may be required (e.g., 60-80 °C).[13]

  • Monitoring: Monitor the reaction progress by TLC or GC/MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.

    • Wash the combined filtrate with a saturated aqueous solution of NH₄Cl and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired substituted diarylalkyne.

Data Presentation: Representative Sonogashira Coupling Reactions

The conditions can be optimized for specific substrates, with aryl iodides generally being more reactive than aryl bromides.[2][9]

Aryl Halide Pd Catalyst (mol%) Base Solvent Temp (°C) Yield (%) Reference
4-IodonitrobenzenePd(PPh₃)₄ (2)Et₃NDMF125~90[11]
4-IodoanisolePd(PPh₃)₂Cl₂ (1.5)Et₃NTHFRoom Temp.~95[14]
4-BromobenzonitrilePd(OAc)₂/XPhos (2)Cs₂CO₃Dioxane100~85[13]
3-IodopyridinePd(PPh₃)₂Cl₂ (2)Et₃N/piperidineTHF50~88[3]
1-Bromo-4-fluorobenzenePd(dba)₂/SPhos (1)K₃PO₄Toluene/H₂O80~92[15]

Application in Drug Development

The 4-hydroxyphenylacetylene core structure synthesized using these methods is a key pharmacophore in many biologically active molecules. This scaffold is frequently found in inhibitors of protein kinases, which are critical targets in oncology.[4] The hydroxyl group can act as a crucial hydrogen bond donor, while the rigid alkyne linker positions the second aryl ring to interact with specific pockets within an enzyme's active site. The modularity of the Sonogashira coupling allows for the rapid synthesis of a library of analogs for structure-activity relationship (SAR) studies, accelerating the drug discovery process.[16][17]

cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor (Signal) Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase Downstream Kinase (e.g., AKT, ABL) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates ADP ADP Kinase->ADP Response Cellular Response (e.g., Proliferation) Substrate->Response Triggers ATP ATP ATP->Kinase Inhibitor Inhibitor (Derived from 4-Ethynylphenol) Inhibitor->Kinase Blocks ATP Binding Site

Figure 3: Conceptual diagram showing the inhibition of a generic kinase signaling pathway by a drug molecule derived from a 4-ethynylphenol scaffold.

References

Application Notes and Protocols for 4-((trimethylsilyl)ethynyl)phenol in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((trimethylsilyl)ethynyl)phenol is a versatile bifunctional building block crucial in the field of medicinal chemistry and materials science. Its utility is primarily centered on its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This reaction facilitates the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles, which are stable, aromatic linkages widely regarded as valuable pharmacophores and bioisosteres in drug design.[3][4]

The structure of this compound offers three key features for molecular synthesis:

  • The Phenolic Hydroxyl Group: This group provides a handle for further functionalization, allowing for the introduction of pharmacologically important moieties or solubilizing groups. Phenols are a common motif in a vast number of approved pharmaceuticals.

  • The Ethynyl Group: This is the reactive partner in the click chemistry reaction, enabling covalent linkage to an azide-functionalized molecule.

  • The Trimethylsilyl (TMS) Group: This acts as a protecting group for the terminal alkyne. It can be readily removed in situ during the click reaction or in a separate step, providing flexibility in synthetic strategies.[5][6]

These application notes provide detailed protocols for the use of this compound in the synthesis of 4-(1-aryl-1H-1,2,3-triazol-4-yl)phenol derivatives, a class of compounds with demonstrated biological activity, for instance, as potent steroid sulfatase (STS) inhibitors for potential breast cancer treatment.[5][6]

Chemical Properties

PropertyValue
Molecular Formula C₁₁H₁₄OSi
Molecular Weight 190.31 g/mol
CAS Number 88075-18-7
Appearance Solid
IUPAC Name This compound

Application: Synthesis of 4-(1-Aryl-1H-1,2,3-triazol-4-yl)phenol Derivatives

The following protocols detail a one-pot synthesis that combines the in situ generation of an aryl azide from an aniline precursor, the deprotection of the trimethylsilyl group from this compound, and the subsequent copper(I)-catalyzed azide-alkyne cycloaddition.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediates (in situ) cluster_product Product aniline Aryl Amine (1) azide_formation t-BuONO, TMSN3 aniline->azide_formation tms_phenol This compound deprotection TBAF tms_phenol->deprotection azide Aryl Azide (2) azide_formation->azide alkyne 4-ethynylphenol deprotection->alkyne catalyst CuSO4·5H2O, Sodium Ascorbate triazole_phenol 4-(1-Aryl-1H-1,2,3-triazol-4-yl)phenol (3) catalyst->triazole_phenol azide->catalyst alkyne->catalyst G start Start dissolve_amine Dissolve Aryl Amine in Acetonitrile start->dissolve_amine cool_ice_bath Cool to 0°C dissolve_amine->cool_ice_bath add_reagents_azide Add t-BuONO and TMSN3 cool_ice_bath->add_reagents_azide stir_rt_4h Stir at RT for 4h (Aryl Azide Formation) add_reagents_azide->stir_rt_4h add_tms_phenol Add this compound stir_rt_4h->add_tms_phenol add_tbaf Add TBAF solution add_tms_phenol->add_tbaf stir_0c_30min Stir at 0°C for 30 min (Deprotection) add_tbaf->stir_0c_30min add_catalyst Add CuSO4·5H2O and Sodium Ascorbate stir_0c_30min->add_catalyst stir_rt_24h Stir at RT for 24h (Click Reaction) add_catalyst->stir_rt_24h concentrate Concentrate under Vacuum stir_rt_24h->concentrate dissolve_etOAc Dissolve in Ethyl Acetate concentrate->dissolve_etOAc wash_hcl Wash with 0.1M HCl dissolve_etOAc->wash_hcl dry_concentrate Dry (Na2SO4) and Concentrate wash_hcl->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end Final Product purify->end

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 4-((Trimethylsilyl)ethynyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 4-((trimethylsilyl)ethynyl)phenol. This versatile building block is a valuable precursor in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, natural product analogs, and functional materials. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, allowing for selective reactions at other positions or a one-pot deprotection and coupling strategy.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, the key reactive sites are the terminal alkyne (after TMS deprotection) and potentially the phenolic hydroxyl group after conversion to a triflate or other suitable leaving group. The primary palladium-catalyzed reactions applicable to this substrate are the Sonogashira, Suzuki, Stille, and Heck couplings.

Sonogashira Coupling: Formation of Arylalkynes

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] In the context of this compound, this reaction can be performed in two main ways: a two-step process involving deprotection of the TMS group followed by coupling, or a more efficient one-pot desilylation-coupling procedure.[4][5][6]

One-Pot Desilylation-Sonogashira Coupling Workflow

G cluster_start Reaction Setup cluster_reaction Reaction cluster_end Workup & Purification A Combine this compound, aryl halide, Pd catalyst, Cu(I) co-catalyst, and base in a solvent. B In situ TMS deprotection (e.g., with fluoride source or base) A->B Add deprotecting agent (if needed) C Formation of copper acetylide B->C D Pd catalytic cycle: Oxidative addition, Transmetalation, Reductive elimination C->D E Quench reaction and perform aqueous workup D->E Reaction complete F Purify by column chromatography E->F

Caption: Workflow for a one-pot Sonogashira coupling.

Experimental Protocol: One-Pot Desilylation-Sonogashira Coupling

This protocol is adapted from a general procedure for in situ TMS-alkyne desilylation followed by Sonogashira coupling.[6]

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 1.5 mol%)

  • Base (e.g., triethylamine (TEA) or cesium fluoride (CsF), 3 equivalents)[6]

  • Solvent (e.g., THF, DMF, or a mixture of TEA/water/PEG 200)[6][7]

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the aryl halide (1.1 eq.), the palladium catalyst, and CuI.

  • Add the anhydrous solvent and the base.

  • If using a fluoride source for deprotection, add it at this stage.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the organic layer sequentially with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired diarylalkyne.

Quantitative Data for Sonogashira-type Reactions
Aryl HalideCatalyst SystemBaseSolventTime (h)Yield (%)Reference
Aryl IodidePdCl₂(PPh₃)₂ / CuIDiisopropylamineTHF389[7]
Aryl BromidePdCl₂(PPh₃)₂ / PPh₃ / CuICsFTEA/H₂O/PEG 2001675-95[6]
Aryl ChloridePdCl₂(PPh₃)₂TBAFN/A (solvent-free)0.5-280-95N/A

Note: Yields are generalized from protocols for similar substrates and may vary for this compound.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex.[8][9][10] To utilize this compound in a Suzuki coupling, the phenolic hydroxyl group would first need to be converted into a triflate (OTf) or a related electrophilic group. The TMS-protected alkyne moiety is generally stable under these conditions.

General Workflow for Suzuki-Miyaura Coupling

G A Convert this compound to its triflate derivative. B Combine the triflate, arylboronic acid, Pd catalyst, and a base in a solvent system. A->B Step 1 C Heat the reaction mixture and monitor for completion. B->C Step 2 D Perform aqueous workup. C->D Reaction complete E Purify the biaryl product. D->E

Caption: Workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of the Corresponding Triflate

Part A: Synthesis of 4-((trimethylsilyl)ethynyl)phenyl trifluoromethanesulfonate

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or pyridine at 0 °C.

  • Slowly add triflic anhydride (1.1 eq.) to the solution.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the triflate.

Part B: Suzuki-Miyaura Coupling

  • In a Schlenk flask, combine the 4-((trimethylsilyl)ethynyl)phenyl triflate (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Add a solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction to 80-100 °C and stir for 4-24 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to afford the biaryl product.

Representative Data for Suzuki-Miyaura Coupling
Aryl Halide/TriflateBoronic AcidCatalystBaseSolventYield (%)Reference
4-Silyl-bromobenzenePhenylboronic AcidPd(PPh₃)₄Na₂CO₃DMF/H₂OModerate-Good[11]
Aryl BromideVarious Arylboronic AcidsPd(OH)₂K₃PO₄N/A31-51[12]
Aryl TriflateArylboronic AcidPd(OAc)₂/PCy₃K₃PO₄TolueneHigh[9]

Note: These are representative yields for similar coupling reactions.

Stille Coupling: An Alternative Route to C-C Bonds

The Stille coupling involves the reaction of an organostannane with an organic halide or triflate, catalyzed by palladium.[13][14] Similar to the Suzuki coupling, the phenolic hydroxyl of this compound would need to be converted to a triflate. A key advantage of the Stille reaction is the stability of organostannanes to a wide range of reaction conditions. However, the toxicity of tin compounds is a significant drawback.[13]

Catalytic Cycle of the Stille Reaction

G A Pd(0)L₂ B Oxidative Addition A->B R¹-X C R¹-Pd(II)L₂-X B->C D Transmetalation C->D R²-SnR₃ E R¹-Pd(II)L₂-R² D->E X-SnR₃ F Reductive Elimination E->F F->A R¹-R²

Caption: The catalytic cycle of the Stille coupling reaction.

Experimental Protocol: Stille Coupling
  • To a degassed solution of the 4-((trimethylsilyl)ethynyl)phenyl triflate (1.0 eq.) in an anhydrous solvent (e.g., THF, DMF, or toluene), add the organostannane (1.1 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand (e.g., AsPh₃) and/or an additive like CuI.

  • Heat the mixture under an inert atmosphere at 50-100 °C for 2-24 hours.

  • After cooling, dilute the reaction mixture with an organic solvent and wash with aqueous potassium fluoride to remove tin byproducts.

  • Perform a standard aqueous workup, dry the organic phase, and concentrate.

  • Purify the product by column chromatography.

Expected Outcomes for Stille Coupling

Yields for Stille reactions can range from moderate to excellent (50-95%), depending on the specific substrates and reaction conditions.[13]

Heck Reaction: Vinylation of Aryl Systems

The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.[15][16][17] To apply this to this compound, the phenol would first be converted to a triflate. The resulting aryl triflate can then be reacted with an alkene to form a stilbene-like derivative. The TMS-alkyne group is typically stable under Heck conditions.

Experimental Protocol: Heck Reaction
  • Combine the 4-((trimethylsilyl)ethynyl)phenyl triflate (1.0 eq.), an alkene (e.g., styrene or an acrylate, 1.2-1.5 eq.), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., Et₃N or K₂CO₃, 2.0 eq.) in a suitable solvent (e.g., DMF, NMP, or acetonitrile).

  • Degas the mixture and heat under an inert atmosphere at 80-140 °C for 6-48 hours.

  • Cool the reaction, filter off any solids, and dilute the filtrate with an organic solvent.

  • Perform an aqueous workup, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Quantitative Data for Heck-type Reactions
Aryl HalideAlkeneCatalystBaseYield (%)Reference
Aryl HalideStyrenePd(OAc)₂NaOAc65-97[18]
Aryl BromideStyrenePd(OAc)₂K₂CO₃54-88N/A
Aryl Diazonium SaltVinyltriethoxysilanePd(OAc)₂N/AModerate-Good[19]

Note: Yields are based on analogous systems and provide an expected range.

Conclusion

This compound is a highly adaptable starting material for a range of palladium-catalyzed cross-coupling reactions. The choice of reaction—Sonogashira, Suzuki, Stille, or Heck—depends on the desired final product. The TMS protecting group offers the flexibility of either a stepwise deprotection-coupling sequence or a more streamlined one-pot procedure, enhancing the synthetic utility of this versatile building block in the development of novel compounds for research and drug discovery.

References

Application Notes and Protocols for Silyl Ether Cleavage in Phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cleavage of silyl ethers in phenol derivatives, a critical deprotection step in organic synthesis and drug development. The information is designed to guide researchers in selecting the optimal conditions for their specific substrates and to provide practical, step-by-step experimental procedures.

Introduction

Silyl ethers are widely utilized as protecting groups for the hydroxyl functionality of phenols due to their ease of formation, stability under a range of reaction conditions, and tunable lability.[1] The choice of silyl group, from the labile trimethylsilyl (TMS) to the more robust tert-butyldiphenylsilyl (TBDPS), allows for strategic protection and selective deprotection in complex molecular architectures.[2][3] This document outlines the most common and effective protocols for the cleavage of phenolic silyl ethers, including fluoride-based methods, acid-catalyzed hydrolysis, and other specialized techniques.

Core Concepts in Silyl Ether Cleavage

The cleavage of silyl ethers can be broadly categorized into two primary mechanistic pathways: fluoride-mediated and acid-catalyzed.

  • Fluoride-Mediated Cleavage : This is the most common method for deprotecting silyl ethers. The high affinity of the fluoride ion for silicon drives the reaction, forming a transient pentacoordinate silicon intermediate.[1][3] This intermediate readily breaks down to release the phenoxide and a stable silyl fluoride. The driving force for this reaction is the formation of the strong Si-F bond.[3] Reagents like tetrabutylammonium fluoride (TBAF), hydrogen fluoride-pyridine complex (HF-Pyridine), and potassium bifluoride (KHF2) are frequently employed.[1][2]

  • Acid-Catalyzed Cleavage : In the presence of an acid, the ether oxygen is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by a solvent molecule (e.g., water, methanol).[4][5] The stability of silyl ethers to acidic conditions varies significantly with the steric bulk of the silyl group. The general order of lability under acidic conditions is TMS > TES > TBDMS > TIPS > TBDPS.[2][6]

Data Presentation: Comparison of Cleavage Protocols

The following tables summarize quantitative data for various silyl ether cleavage protocols in phenol derivatives, allowing for easy comparison of reagents, conditions, and efficiency.

Table 1: Fluoride-Based Cleavage of Phenolic Silyl Ethers

Silyl GroupReagent (Equivalents)SolventTemperature (°C)TimeYield (%)Substrate Scope & Notes
TBDMSTBAF (1.1-1.5)THF0 - RT0.5 - 2 h>90General protocol for TBDMS ethers.[1] The basicity of TBAF can be problematic for base-sensitive substrates; buffering with acetic acid is recommended in such cases.[1][7]
TBDMSKHF₂ (excess)MeOHRT30 min~95Highly selective for phenolic TBDMS ethers in the presence of alcoholic TBDMS ethers.[2]
TBDPSKHF₂ (excess)MeOHRT30 min~95Similar reactivity to TBDMS under these conditions.[2]
TIPSKHF₂ (excess)MeOHRT2.5 h~95Slower cleavage compared to TBDMS and TBDPS.[2]
TESHF-Pyridine (excess)THF/Pyridine01 - 2 h>80Milder and less basic than TBAF, suitable for selective deprotections.[7][8] Highly toxic and requires careful handling.[7]

Table 2: Acid-Catalyzed Cleavage of Phenolic Silyl Ethers

Silyl GroupReagentSolventTemperature (°C)TimeYield (%)Substrate Scope & Notes
TBDMSAcetic Acid / H₂O (2:1)-25VariableGoodA common and mild method for acid-labile substrates.[9]
TBDMSp-TsOH (catalytic)MeOHRTVariableGoodEffective for less hindered silyl ethers.[7]
TBDMSHCl (catalytic)MeOH or THF/H₂ORTVariableGoodCan be highly selective but not suitable for acid-sensitive substrates.[7]
TBDMSTFA (catalytic)CH₂Cl₂RTShortHighA strong acid for rapid deprotection.
TBDPSAcetyl Chloride (catalytic)Dry MeOHRTVariableGoodA mild method that tolerates various other protecting groups.[9]

Table 3: Other Cleavage Methods for Phenolic Silyl Ethers

Silyl GroupReagent (Equivalents)SolventTemperature (°C)TimeYield (%)Substrate Scope & Notes
Aryl Silyl EthersDBU (0.1 - 1.0)-RTShortHighSelective for aryl silyl ethers in the presence of alkyl silyl ethers and base-sensitive groups.[9]
Aryl Silyl EthersLiOAc (catalytic)Moist DMFRTVariableHighHighly selective for phenolic silyl ethers; tolerates aliphatic silyl ethers, epoxides, and acetates.[10][11]
TBDMSNaH (1.5)DMFRT9-12 minExcellentRapid and selective deprotection of aryl silyl ethers.[12]
TESFeCl₃ (catalytic)MeOHRTFew minHighA very mild and environmentally benign method.[13]

Experimental Protocols

Protocol 1: General Procedure for TBAF-Mediated Cleavage of a Phenolic TBDMS Ether

This protocol provides a general starting point for the deprotection of tert-butyldimethylsilyl (TBDMS) ethers of phenols using tetrabutylammonium fluoride (TBAF).[1]

Materials:

  • TBDMS-protected phenol

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the TBDMS-protected phenol (1.0 equiv.) in anhydrous THF to make an approximately 0.1 M solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add the 1 M TBAF solution in THF (1.1-1.5 equiv.) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Dilute the mixture with dichloromethane.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Note on Basicity: The TBAF reagent is basic and can cause decomposition of base-sensitive substrates. For such cases, buffering the reaction mixture with a mild acid, such as acetic acid, is recommended.[1][7]

Protocol 2: Selective Cleavage of a Phenolic TBDMS Ether using KHF₂

This protocol is highly effective for the selective deprotection of phenolic TBDMS ethers in the presence of alcoholic TBDMS ethers.[2]

Materials:

  • Substrate containing both phenolic and alcoholic TBDMS ethers

  • Potassium bifluoride (KHF₂)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the silyl ether substrate (1.0 equiv.) in methanol.

  • Add potassium bifluoride (KHF₂, 2.0-3.0 equiv.) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify the product as necessary by column chromatography.

Protocol 3: Acid-Catalyzed Cleavage of a Phenolic TBDMS Ether with Acetic Acid

This protocol offers a mild acidic condition for the deprotection of TBDMS ethers.[9]

Materials:

  • TBDMS-protected phenol

  • Acetic Acid

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the TBDMS-protected phenol in a 3:1:1 mixture of THF:Acetic Acid:Water.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography if necessary.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and workflows described in these application notes.

Fluoride_Mediated_Cleavage cluster_mechanism Fluoride-Mediated Cleavage Mechanism PhenolicSilylEther Phenolic Silyl Ether (ArO-SiR₃) PentacoordinateSi Pentacoordinate Silicon Intermediate [ArO-SiR₃F]⁻ PhenolicSilylEther->PentacoordinateSi Nucleophilic Attack Fluoride Fluoride Ion (F⁻) Fluoride->PentacoordinateSi Phenoxide Phenoxide (ArO⁻) PentacoordinateSi->Phenoxide Fragmentation SilylFluoride Silyl Fluoride (R₃SiF) PentacoordinateSi->SilylFluoride

Caption: Mechanism of fluoride-mediated silyl ether cleavage.

Acid_Catalyzed_Cleavage cluster_mechanism Acid-Catalyzed Cleavage Mechanism PhenolicSilylEther Phenolic Silyl Ether (ArO-SiR₃) ProtonatedEther Protonated Ether [ArO(H)-SiR₃]⁺ PhenolicSilylEther->ProtonatedEther Proton H⁺ Proton->ProtonatedEther Protonation Intermediate Intermediate ProtonatedEther->Intermediate Nucleophile Nucleophile (e.g., H₂O, MeOH) Nucleophile->Intermediate Nucleophilic Attack Phenol Phenol (ArOH) Intermediate->Phenol Deprotonation & Cleavage SilylatedNucleophile Silylated Nucleophile (R₃Si-NuH) Intermediate->SilylatedNucleophile

Caption: Mechanism of acid-catalyzed silyl ether cleavage.

Experimental_Workflow cluster_workflow General Experimental Workflow for Silyl Ether Cleavage Start Start: Silyl-Protected Phenol Dissolve Dissolve in Appropriate Solvent Start->Dissolve AddReagent Add Cleavage Reagent (e.g., TBAF, Acid) Dissolve->AddReagent Monitor Monitor Reaction (e.g., TLC, LC-MS) AddReagent->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Dry Dry Organic Layer (e.g., MgSO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Product (e.g., Chromatography) Concentrate->Purify End Final Product: Deprotected Phenol Purify->End

Caption: A typical experimental workflow for silyl ether deprotection.

Conclusion

The selective cleavage of phenolic silyl ethers is a fundamental transformation in modern organic synthesis. The choice of deprotection protocol depends heavily on the nature of the silyl ether and the presence of other functional groups in the molecule. Fluoride-based reagents offer high efficiency, while acidic conditions can provide excellent selectivity for less hindered silyl ethers. The data and protocols provided in these application notes serve as a valuable resource for researchers to navigate the complexities of silyl ether deprotection and accelerate their research and development efforts.

References

Application Notes and Protocols: 4-((trimethylsilyl)ethynyl)phenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((trimethylsilyl)ethynyl)phenol is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry. Its structure incorporates a protected terminal alkyne (the trimethylsilyl group) and a nucleophilic phenol. This arrangement allows for sequential and site-selective reactions, making it an ideal starting material for the synthesis of complex molecular architectures with potential therapeutic applications. The trimethylsilyl group provides a stable protecting group for the terminal alkyne, which can be readily deprotected under mild conditions to liberate the reactive ethynyl group for use in reactions such as the Sonogashira coupling or "click" chemistry. The phenolic hydroxyl group can be easily functionalized through etherification, esterification, or used as a directing group in aromatic substitution reactions.

This document provides detailed application notes and protocols for the use of this compound and its derivatives in medicinal chemistry, with a specific focus on its application in the synthesis of novel carbonic anhydrase IX inhibitors.

Application: Synthesis of Carbonic Anhydrase IX Inhibitors

Recent research has demonstrated the utility of a derivative of this compound, namely N-(4-((trimethylsilyl)ethynyl)phenyl)acetamide, as a key intermediate in the synthesis of potent and selective inhibitors of carbonic anhydrase IX (CA IX).[1] CA IX is a transmembrane enzyme that is overexpressed in many types of solid tumors and contributes to the acidification of the tumor microenvironment, promoting tumor progression and metastasis. Inhibition of CA IX is therefore a promising strategy for cancer therapy.

The synthesized sulfonamide derivatives, derived from the aforementioned acetamide intermediate, have shown significant inhibitory activity against CA IX and have demonstrated cytotoxic effects against human osteosarcoma cells (MG-63) under hypoxic conditions, which mimic the tumor microenvironment.[1]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of synthesized saccharide-modified sulfonamides against human carbonic anhydrase isoforms I, II, and IX, as well as their cytotoxic activity against the MG-63 human osteosarcoma cell line.

CompoundhCA I Ki (μM)hCA II Ki (μM)hCA IX Ki (μM)MG-63 Cell Viability IC50 (μM) (Normoxia)MG-63 Cell Viability IC50 (μM) (Hypoxia)
16b >10>100.04528.3 ± 2.121.7 ± 1.8
Acetazolamide (AZM) 0.0250.0120.028>100>100

Data extracted from "Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors".[1]

Experimental Protocols

Synthesis of N-(4-((trimethylsilyl)ethynyl)phenyl)acetamide (Intermediate 11)

This protocol describes the synthesis of a key intermediate derived from a commercially available bromoaniline derivative, which is structurally analogous to a derivative of this compound.

Materials:

  • Appropriate N-(4-bromophenyl)acetamide derivative (1.0 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Trimethylsilylacetylene (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Celite®

Procedure:

  • To a solution of the N-(4-bromophenyl)acetamide derivative (1.0 equiv) in anhydrous DMF, add Pd(PPh₃)₂Cl₂ (0.05 equiv), CuI (0.1 equiv), and TEA (2.0 equiv).

  • Degas the mixture with argon for 15 minutes.

  • Add trimethylsilylacetylene (1.5 equiv) to the reaction mixture under an argon atmosphere.

  • Stir the solution at 80 °C for 30 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with EtOAc.

  • Filter the mixture through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(4-((trimethylsilyl)ethynyl)phenyl)acetamide.

Protocol for Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA).

Materials:

  • Human carbonic anhydrase isoforms (hCA I, II, and IX)

  • 4-Nitrophenyl acetate (NPA)

  • HEPES buffer (pH 7.4)

  • Synthesized inhibitor compounds

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare solutions of the inhibitor compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 140 µL of HEPES buffer, 20 µL of the inhibitor solution at various concentrations, and 20 µL of the CA enzyme solution.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of a solution of NPA.

  • Measure the absorbance at 400 nm at regular intervals using a spectrophotometer to monitor the formation of 4-nitrophenolate.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.

  • Determine the inhibitor concentration that causes a 50% reduction in enzyme activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol for Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of the synthesized compounds on cancer cells.

Materials:

  • MG-63 human osteosarcoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Synthesized inhibitor compounds

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Incubator (37 °C, 5% CO₂, and for hypoxia, 1% O₂)

  • Microplate reader

Procedure:

  • Seed MG-63 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor compounds and incubate for 48 hours under either normoxic (21% O₂) or hypoxic (1% O₂) conditions.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells).

  • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting cell viability against the logarithm of the compound concentration.

Visualizations

Signaling Pathway Diagram

G cluster_0 Hypoxic Tumor Microenvironment cluster_1 Mechanism of Action Hypoxia Hypoxia (Low Oxygen) HIF1a HIF-1α Stabilization Hypoxia->HIF1a HIF1 HIF-1 Complex HIF1a->HIF1 HIF1b HIF-1β HIF1b->HIF1 CAIX_Gene CAIX Gene Transcription HIF1->CAIX_Gene CAIX_Protein Carbonic Anhydrase IX (CA IX) CAIX_Gene->CAIX_Protein Extracellular_pH Extracellular Acidification CAIX_Protein->Extracellular_pH CO₂ + H₂O -> H⁺ + HCO₃⁻ Intracellular_pH Intracellular Alkalinization CAIX_Protein->Intracellular_pH Maintains Alkaline pHi Compound Saccharide-Modified Sulfonamide Inhibitor (e.g., 16b) Compound->CAIX_Protein Inhibition Apoptosis Apoptosis Compound->Apoptosis Induces Tumor_Progression Tumor Progression & Metastasis Extracellular_pH->Tumor_Progression

Caption: Signaling pathway of CA IX induction under hypoxia and its inhibition.

Experimental Workflow Diagram

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation Workflow Start N-(4-bromophenyl)acetamide (Starting Material) Step1 Sonogashira Coupling with Trimethylsilylacetylene Start->Step1 Intermediate11 N-(4-((trimethylsilyl)ethynyl)phenyl)acetamide (Intermediate) Step1->Intermediate11 Step2 Deprotection (TBAF) Intermediate11->Step2 Intermediate12 N-(4-ethynylphenyl)acetamide Step2->Intermediate12 Step3 CuAAC 'Click' Chemistry Intermediate12->Step3 Intermediate13 Triazole Derivative Step3->Intermediate13 Step4 Deacetylation Intermediate13->Step4 Final_Compound Saccharide-Modified Sulfonamide (e.g., 16b) Step4->Final_Compound Assay1 Carbonic Anhydrase Inhibition Assay Final_Compound->Assay1 Assay2 Cell Viability Assay (MTT) Final_Compound->Assay2 Data_Analysis Data Analysis (Ki and IC50 Determination) Assay1->Data_Analysis Assay2->Data_Analysis Conclusion Lead Compound Identification Data_Analysis->Conclusion

Caption: Workflow for synthesis and biological evaluation of CA IX inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-((trimethylsilyl)ethynyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-((trimethylsilyl)ethynyl)phenol. The following information is intended to help identify and resolve common issues encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of an aryl halide, typically 4-iodophenol, with a terminal alkyne, trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.[1][2][3][4]

Q2: What are the primary byproducts I should be aware of in this synthesis?

A2: The most common byproduct is the homocoupling product of trimethylsilylacetylene, which is 1,4-bis(trimethylsilyl)buta-1,3-diyne, often referred to as a Glaser or Hay coupling product.[3] Other potential byproducts include the desilylated product, 4-ethynylphenol, and unreacted starting materials. In some cases, side reactions involving the phenol group may occur, though these are less common under standard Sonogashira conditions.

Q3: How can I minimize the formation of the homocoupling byproduct?

A3: The formation of the homocoupling dimer is often promoted by the presence of oxygen and the copper(I) co-catalyst.[5] To minimize this side reaction, it is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and to use degassed solvents.[1] Employing copper-free Sonogashira conditions is another effective strategy to prevent this unwanted dimerization.[5]

Q4: Is the trimethylsilyl (TMS) group stable under the reaction conditions?

A4: The trimethylsilyl group is generally stable under the basic conditions of the Sonogashira reaction. However, prolonged reaction times, elevated temperatures, or the use of certain bases can lead to partial or complete desilylation.[6] If desilylation is observed, it is advisable to shorten the reaction time or conduct the reaction at a lower temperature.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Formation Inactive catalyst- Use a fresh batch of palladium and copper catalysts. - Ensure proper storage of catalysts under an inert atmosphere.
Low reaction temperature- For less reactive aryl halides (bromides or chlorides), heating may be necessary.[6] - Gradually increase the temperature while monitoring the reaction progress by TLC.
Inappropriate solvent or base- Ensure all reactants are soluble in the chosen solvent. - Use anhydrous and degassed solvents. - Common bases include triethylamine (TEA) or diisopropylethylamine (DIPEA).[1]
Significant Homocoupling Byproduct Presence of oxygen- Thoroughly degas all solvents and reagents. - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
High concentration of copper(I) co-catalyst- Reduce the amount of the copper(I) co-catalyst. - Consider using a copper-free Sonogashira protocol.[5]
Rapid addition of trimethylsilylacetylene- Add the trimethylsilylacetylene slowly to the reaction mixture to maintain a low concentration.
Presence of Desilylated Product Prolonged reaction time or high temperature- Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. - Reduce the reaction temperature.
Inappropriate base- Use a milder base if significant desilylation is observed.
Complex Mixture of Products on TLC/NMR Multiple side reactions occurring- Re-evaluate the purity of all starting materials and solvents. - Optimize reaction conditions (temperature, catalyst loading, reaction time) to favor the desired product.

Byproduct Identification

Accurate identification of byproducts is crucial for effective troubleshooting. The following table provides guidance on identifying common byproducts using NMR and Mass Spectrometry.

Byproduct Chemical Structure Expected ¹H NMR Signals (CDCl₃) Expected Mass Spectrum (m/z)
1,4-Bis(trimethylsilyl)buta-1,3-diyneMe₃Si-C≡C-C≡C-SiMe₃Singlet around δ 0.2 ppm (18H)M⁺ at 194.1
4-EthynylphenolHC≡C-C₆H₄-OHAromatic protons (doublets), phenolic proton (singlet), acetylenic proton (singlet around δ 3.0 ppm)M⁺ at 118.0
Unreacted 4-IodophenolI-C₆H₄-OHDoublets in the aromatic region, phenolic proton (singlet)M⁺ at 220.0

Experimental Protocols

Detailed Protocol for Sonogashira Coupling of 4-Iodophenol with Trimethylsilylacetylene

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • 4-Iodophenol

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous and degassed

  • Toluene, anhydrous and degassed

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodophenol (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), and copper(I) iodide (0.1 eq.).

  • Add anhydrous and degassed toluene (5 mL per mmol of 4-iodophenol) and anhydrous and degassed triethylamine (2.0 eq.).

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add trimethylsilylacetylene (1.2 eq.) to the reaction mixture via syringe.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Combine 4-Iodophenol, Pd(PPh₃)₂Cl₂, CuI in a Schlenk flask solvent_base 2. Add anhydrous, degassed Toluene and TEA reagents->solvent_base alkyne 3. Add Trimethylsilylacetylene (slowly) solvent_base->alkyne reaction 4. Stir at Room Temperature (Monitor by TLC) alkyne->reaction workup 5. Quench, Extract, and Dry reaction->workup purification 6. Purify by Column Chromatography workup->purification product 7. Isolate Pure Product purification->product

Caption: A flowchart of the experimental procedure for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Reaction Issue? low_yield Low or No Product start->low_yield Yes byproduct Major Byproduct(s) start->byproduct Yes complex_mixture Complex Mixture start->complex_mixture Yes catalyst_check Check Catalyst Activity and Reaction Temperature low_yield->catalyst_check homocoupling Homocoupling Product (Dimer) byproduct->homocoupling desilylation Desilylated Product byproduct->desilylation purity_check Check Purity of Starting Materials complex_mixture->purity_check solvent_base_check Verify Solvent/Base Quality and Degassing catalyst_check->solvent_base_check homocoupling_solution - Use Inert Atmosphere - Consider Copper-Free - Slow Alkyne Addition homocoupling->homocoupling_solution desilylation_solution - Shorten Reaction Time - Lower Temperature desilylation->desilylation_solution optimize Re-optimize Conditions (Temp, Time, Catalyst) purity_check->optimize

Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Purification of 4-((trimethylsilyl)ethynyl)phenol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-((trimethylsilyl)ethynyl)phenol by column chromatography. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during this purification process.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be decomposing on the silica gel column. What could be the cause and how can I prevent this?

A1: Decomposition of silyl-protected phenols on silica gel is a common issue, often due to the acidic nature of the silica, which can lead to desilylation. The trimethylsilyl (TMS) group is particularly labile and susceptible to cleavage under acidic conditions.[1][2]

To prevent this, you can:

  • Deactivate the silica gel: Prepare a slurry of the silica gel in your chosen eluent and add a small amount of a non-nucleophilic base, such as 1-3% triethylamine (TEA).[3] This will neutralize the acidic silanol groups on the silica surface.

  • Use pre-treated neutral silica gel: Commercially available neutral silica gel can be used as an alternative to deactivating it yourself.

  • Choose an alternative stationary phase: If the compound remains unstable on deactivated silica, consider using a less acidic stationary phase like alumina (neutral or basic) or florisil.[2]

Q2: I'm observing significant peak tailing for my compound during column chromatography. How can I resolve this?

A2: Peak tailing is often caused by the interaction of the polar phenolic hydroxyl group with the acidic silanol groups on the silica gel surface. To mitigate this, you can add a small amount of a modifier to your eluent system. For acidic compounds like phenols, adding a small amount of acetic or formic acid can help to improve the peak shape. However, given the lability of the TMS group, a more common approach for silyl-protected phenols is to add a small amount of a non-polar base like triethylamine to the eluent to block the interaction with the silica.

Q3: What is a good starting eluent system for the purification of this compound, and how do I optimize it?

A3: A common eluent system for the purification of this compound is a mixture of ethyl acetate (EtOAc) and hexane. A starting ratio of 1:10 (EtOAc:hexane) has been reported to be effective.[4]

To optimize this:

  • Perform Thin Layer Chromatography (TLC): Before running the column, test different solvent ratios using TLC. The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[5][6]

  • Adjust Polarity:

    • If the Rf is too low (spot doesn't move far), increase the polarity of the eluent by increasing the proportion of ethyl acetate.

    • If the Rf is too high (spot moves with the solvent front), decrease the polarity by increasing the proportion of hexane.[6]

Q4: My compound is not eluting from the column, even with a high concentration of polar solvent. What should I do?

A4: If your compound is irreversibly adsorbed onto the silica gel, it could be due to very strong interactions. In this situation, consider the following:

  • Compound Stability: First, ensure the compound has not decomposed on the column. You can test the stability of your compound on a small amount of silica gel by spotting it on a TLC plate, letting it sit for a while, and then developing it to see if any new spots appear.[2]

  • Alternative Stationary Phase: If the compound is stable but strongly adsorbed, switching to a different stationary phase like alumina may be necessary.

  • Reverse-Phase Chromatography: For highly polar compounds that are difficult to elute from normal-phase silica, reverse-phase chromatography could be a suitable alternative.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of this compound and provides a logical workflow for resolving them.

Diagram: Troubleshooting Workflow for Column Chromatography

Troubleshooting Workflow start Start: Purification of This compound tlc_analysis Perform TLC Analysis to Determine Eluent System start->tlc_analysis rf_check Is Rf between 0.2-0.4? tlc_analysis->rf_check adjust_polarity Adjust Eluent Polarity rf_check->adjust_polarity No pack_column Pack Column with Silica Gel rf_check->pack_column Yes adjust_polarity->tlc_analysis load_sample Load Sample pack_column->load_sample run_column Run Column & Collect Fractions load_sample->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions problem_check Problem Encountered? analyze_fractions->problem_check no_elution Issue: No Elution or Very Slow Elution problem_check->no_elution No Elution tailing Issue: Peak Tailing problem_check->tailing Tailing decomposition Issue: Compound Decomposition (Desilylation) problem_check->decomposition Decomposition combine_fractions Combine Pure Fractions & Evaporate Solvent problem_check->combine_fractions No Problem increase_polarity Solution: Increase Eluent Polarity no_elution->increase_polarity add_modifier Solution: Add Modifier (e.g., Triethylamine) tailing->add_modifier deactivate_silica Solution: Deactivate Silica with Triethylamine decomposition->deactivate_silica alt_stationary_phase Solution: Use Alternative Stationary Phase (Alumina) decomposition->alt_stationary_phase increase_polarity->run_column add_modifier->pack_column deactivate_silica->pack_column alt_stationary_phase->pack_column end End: Purified Product combine_fractions->end

Caption: Troubleshooting workflow for the column chromatography purification of this compound.

Data Presentation

ParameterRecommended Value/SystemNotes
Stationary Phase Silica Gel (230-400 mesh for flash)Can be deactivated with triethylamine to prevent desilylation.[3]
Eluent System Ethyl Acetate / HexaneA starting ratio of 1:10 (v/v) is a good starting point.[4]
Optimal Rf on TLC 0.2 - 0.4Provides good separation on the column.[5][6]
Sample Loading Dry or Wet LoadingDry loading is preferred if the compound has low solubility in the eluent.[7][8]

Experimental Protocols

Protocol 1: Deactivation of Silica Gel
  • Weigh the required amount of silica gel for your column.

  • Prepare the initial, low-polarity eluent system (e.g., 5% ethyl acetate in hexane).

  • Add 1-3% (by volume) of triethylamine to the eluent.[3]

  • Create a slurry of the silica gel in this triethylamine-containing eluent.

  • Pack the column with the slurry.

  • Flush the packed column with one to two column volumes of the same eluent before loading the sample.

Protocol 2: Column Chromatography of this compound
  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material (a silica to sample weight ratio of 30:1 to 100:1 is common).[7]

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a thin layer of sand (approximately 1 cm) on top of the plug.[7]

    • Pack the column with silica gel using either the "wet" or "dry" packing method. Ensure the silica bed is level and free of cracks or air bubbles.[4][9]

    • Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.[7]

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed.[7]

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[7][8]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (for flash chromatography) to begin eluting the sample.

    • Collect fractions of a consistent volume.

    • Monitor the elution of the compound by periodically analyzing the collected fractions using TLC.

  • Product Isolation:

    • Once the desired compound has fully eluted, combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

References

Technical Support Center: Coupling Reactions with 4-((trimethylsilyl)ethynyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-((trimethylsilyl)ethynyl)phenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and prevent side reactions during your coupling experiments, primarily focusing on the Sonogashira coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound in Sonogashira coupling?

A1: The primary side reactions of concern are:

  • Homocoupling (Glaser Coupling): Dimerization of the alkyne to form a 1,3-diyne. This is often promoted by the presence of oxygen and a copper(I) co-catalyst.

  • O-Arylation: The phenolic hydroxyl group can compete with the alkyne as a nucleophile, leading to the formation of a diaryl ether byproduct. This is more likely to occur under harsh basic conditions.

  • Desilylation: Premature cleavage of the trimethylsilyl (TMS) protecting group can lead to the unprotected terminal alkyne, which is more prone to homocoupling.

  • Catalyst Decomposition: Formation of palladium black indicates the decomposition of the palladium catalyst, leading to reduced catalytic activity.

Q2: Is it necessary to protect the phenolic hydroxyl group of this compound before performing a Sonogashira coupling?

A2: Not always, as the Sonogashira coupling can be tolerant of free hydroxyl groups.[1] However, if you are experiencing significant O-arylation or low yields, protecting the phenol is a reliable strategy. Common protecting groups for phenols that are stable under Sonogashira conditions include methyl ether, benzyl ether, or silyl ethers like tert-butyldimethylsilyl (TBDMS) ether.

Q3: How can I minimize homocoupling (Glaser coupling) of the alkyne?

A3: To minimize homocoupling, you can:

  • Use a Copper-Free Protocol: The copper(I) co-catalyst is a major contributor to Glaser coupling.[2] Switching to a copper-free Sonogashira protocol can significantly reduce this side reaction.

  • Ensure Anhydrous and Anaerobic Conditions: Oxygen promotes the oxidative dimerization of alkynes. Therefore, it is crucial to degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

Q4: What is the role of the base in the Sonogashira coupling, and how does it affect side reactions?

A4: The base plays a crucial role in deprotonating the terminal alkyne to form the reactive acetylide species and in neutralizing the hydrogen halide byproduct.[3] The choice of base can significantly impact the reaction outcome.

  • Amine Bases (e.g., triethylamine, diisopropylethylamine): These are commonly used and often act as both the base and a solvent. They are generally effective for standard Sonogashira couplings.

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These can be used in copper-free protocols and may help to suppress O-arylation in some cases, although strong inorganic bases can also promote it. The choice often depends on the specific substrates and solvent system.[4]

Q5: My reaction is not proceeding, or the yield is very low. What are the first troubleshooting steps?

A5: If you are experiencing low or no conversion, consider the following:

  • Catalyst Activity: Ensure your palladium catalyst and, if used, copper co-catalyst are active. Catalyst decomposition (formation of palladium black) can be an issue. Using fresh catalysts or pre-catalysts can help.

  • Reagent Purity: Verify the purity of your starting materials, especially the aryl halide and the alkyne. Impurities can poison the catalyst.

  • Solvent and Base: Ensure your solvent is anhydrous and properly degassed. The choice of base can also be critical; consider screening different bases if the reaction is sluggish.

  • Temperature: While many Sonogashira reactions proceed at room temperature, some less reactive aryl halides (e.g., bromides and chlorides) may require heating.

Troubleshooting Guides

Issue 1: Formation of a Significant Amount of Diaryl Ether (O-Arylation)

This side product arises from the coupling of the phenolic oxygen with the aryl halide.

Troubleshooting Workflow:

Caption: Troubleshooting O-arylation side reactions.

Quantitative Data (Representative for Phenolic Substrates):

ConditionBaseTemperature (°C)C-C Coupling Yield (%)O-Arylation Yield (%)
Unprotected PhenolTriethylamine806025
Unprotected PhenolK₂CO₃807510
Protected Phenol (as Methyl Ether)Triethylamine80>95Not Observed

Note: Yields are representative for Sonogashira couplings with electron-rich phenolic compounds and can vary based on the specific aryl halide and reaction conditions.

Issue 2: Predominant Formation of Alkyne Dimer (Glaser Coupling)

This side reaction leads to the formation of a 1,3-diyne from two molecules of the starting alkyne.

Troubleshooting Workflow:

Caption: Troubleshooting Glaser homocoupling side reactions.

Quantitative Data (Representative):

ProtocolCopper Co-catalystAtmosphereDesired Product Yield (%)Homocoupling Byproduct (%)
Standard SonogashiraCuI (5 mol%)Air5540
Standard SonogashiraCuI (5 mol%)Argon8510
Copper-FreeNoneArgon>95<5

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of this compound

This protocol is designed to minimize Glaser homocoupling.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Base (e.g., K₂CO₃ or triethylamine)

  • Anhydrous, degassed solvent (e.g., DMF, THF, or toluene)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2-3 equivalents).

  • Add the anhydrous, degassed solvent via syringe.

  • To this mixture, add the palladium catalyst (1-5 mol%).

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C, depending on the reactivity of the aryl halide).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Protection of the Phenolic Hydroxyl Group (as a TBDMS ether)

This protocol can be used prior to the Sonogashira coupling to prevent O-arylation.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous DMF

  • Standard work-up reagents

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF in a round-bottom flask.

  • Add imidazole (2.5 equivalents) to the solution and stir until it dissolves.

  • Add TBDMSCl (1.2 equivalents) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction for 12-16 hours at room temperature, monitoring by TLC.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography to yield the TBDMS-protected phenol, which can then be used in the Sonogashira coupling.

Signaling Pathway/Workflow Diagram:

Sonogashira_Pathway cluster_main_path Desired C-C Coupling Pathway cluster_side_reactions Potential Side Reactions start This compound + Aryl Halide coupling Sonogashira Coupling (Pd catalyst, Base) start->coupling product Desired Product: 4-((Aryl)ethynyl)phenol derivative coupling->product o_arylation O-Arylation (Diaryl Ether) coupling->o_arylation High Base Conc. / Temp. glaser Glaser Coupling (Alkyne Dimer) coupling->glaser O₂ / Cu(I)

Caption: Reaction pathways in the Sonogashira coupling of this compound.

References

Technical Support Center: Desilylation of 4-((trimethylsilyl)ethynyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the desilylation of 4-((trimethylsilyl)ethynyl)phenol. This guide provides detailed troubleshooting advice, frequently asked questions, and standard operating procedures to assist researchers, scientists, and drug development professionals in successfully performing this transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of removing the trimethylsilyl (TMS) group from this compound?

The trimethylsilyl group is a common protecting group for terminal alkynes. Its removal, known as desilylation or deprotection, is necessary to liberate the terminal alkyne (C-H bond) for subsequent reactions such as coupling (e.g., Sonogashira, Cadiot-Chodkiewicz), cycloadditions, or metallation.[1]

Q2: What are the most common methods for this desilylation?

The most common methods involve mild base catalysis or fluoride-ion-mediated cleavage.

  • Base-catalyzed: Potassium carbonate (K₂CO₃) in methanol is a very common and mild method for protiodesilylation.[1]

  • Fluoride-based: Tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) is highly effective for cleaving silicon-carbon bonds.[1]

  • Chemoselective: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used for selective cleavage of acetylenic TMS groups, especially if other silyl ethers are present in the molecule.[2]

  • Silver-catalyzed: Catalytic amounts of silver salts, such as silver nitrate (AgNO₃), can effectively and selectively deprotect TMS acetylenes.[3]

Q3: How can I monitor the progress of the reaction?

The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the product, 4-ethynylphenol, is more polar than the starting material, this compound, and will thus have a lower Rf value. Staining with potassium permanganate can help visualize the alkyne functional group.

Q4: My reaction seems complete, but the workup with TBAF is problematic. What can I do?

Workups involving TBAF can be challenging due to the formation of emulsions and highly water-soluble byproducts.[4] To mitigate this, try pouring the reaction mixture into a large volume of water and extracting with a less polar solvent like diethyl ether or ethyl acetate. Washing the combined organic layers with brine multiple times can help break emulsions and remove residual ammonium salts. Alternatively, consider a silica gel plug filtration to remove the majority of baseline impurities before a full column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may arise during the desilylation of this compound.

Problem 1: No reaction or very low conversion of starting material.

  • Question: I've stirred my reaction for several hours, but TLC/LC-MS analysis shows only starting material. What's wrong?

  • Answer: This issue typically points to inactive reagents or suboptimal reaction conditions.

    • Possible Cause A: Inactive or Insufficient Reagents.

      • Solution: Fluoride reagents like TBAF are hygroscopic and can lose activity if they absorb water. Use a fresh bottle or a recently opened one. For base-catalyzed methods using K₂CO₃, ensure the reagent is a fine powder and anhydrous.[5] Also, verify that a sufficient stoichiometric amount was used; for reagents like K₂CO₃, catalytic amounts are often sufficient, but for stubborn reactions, stoichiometric amounts may be needed.[5]

    • Possible Cause B: Suboptimal Temperature or Solvent.

      • Solution: While many desilylations proceed at room temperature, some may require gentle heating (e.g., 40-60 °C), especially if the reaction is sluggish.[2] Ensure the solvent is appropriate for the chosen reagent. For instance, protic solvents like methanol are essential for base-catalyzed protiodesilylation to serve as the proton source.[1] For fluoride-based reagents, anhydrous aprotic solvents like THF or acetonitrile are preferred.

Problem 2: The reaction is incomplete, stalling at ~50% conversion.

  • Question: My reaction starts well but then stops, leaving a mixture of starting material and product that doesn't change over time. Why?

  • Answer: A stalled reaction can be due to reagent deactivation or the presence of inhibiting impurities.

    • Possible Cause A: Steric Hindrance or Electronic Effects.

      • Solution: If using a mild reagent like K₂CO₃, the reaction may not be potent enough to go to completion. Switch to a more powerful reagent system. TBAF in THF is a significantly stronger desilylating agent.[1]

    • Possible Cause B: Insufficient Proton Source (for base-catalyzed methods).

      • Solution: In base-catalyzed reactions, a proton source (like methanol) is required to protonate the acetylide anion formed after TMS cleavage. If using an aprotic solvent with a base, the reaction can stall. Ensure a protic solvent is present or added during the workup.

Problem 3: The desired product is formed, but significant side products or decomposition is observed.

  • Question: I am getting my product, but the yield is low due to the formation of multiple other spots on TLC or decomposition. How can I improve this?

  • Answer: Side product formation or decomposition is often caused by conditions that are too harsh for the substrate or product. The phenolic group can be sensitive to strong bases.

    • Possible Cause A: Product Instability.

      • Solution: Phenols can be sensitive to strongly basic conditions. If using strong bases like KOH or NaOH, the resulting phenoxide may be unstable over long reaction times.[6] Reduce the reaction time, lower the temperature, or switch to milder, non-hydroxide bases like K₂CO₃ or DBU.[1][2]

    • Possible Cause B: Unwanted Nucleophilic Attack.

      • Solution: Using a strong nucleophile like KOH in methanol can potentially lead to side reactions on the aromatic ring, especially if it is activated.[5] To avoid this, use a non-nucleophilic base like DBU or a fluoride source like TBAF.[2] Alternatively, silver-catalyzed methods are known to be very mild and chemoselective.[3]

Problem 4: Other silyl groups in my molecule are also being removed.

  • Question: My molecule contains another silyl ether (e.g., TBDMS, TIPS), and it is being cleaved along with the acetylenic TMS group. How can I achieve selective deprotection?

  • Answer: This is a common chemoselectivity challenge. The lability of silyl groups varies, but powerful reagents like TBAF will often cleave most of them.

    • Possible Cause: Lack of Reagent Selectivity.

      • Solution: To selectively remove an acetylenic TMS group in the presence of other silyl ethers, DBU is an excellent choice. It shows high selectivity for the acetylenic C-Si bond over the O-Si bonds of bulkier silyl ethers like TBDMS and TIPS.[2] Silver nitrate is another reagent reported to deprotect TMS acetylenes without affecting silyl ethers.[3]

Summary of Reaction Conditions

The following table summarizes various conditions for the desilylation of aryl TMS acetylenes, providing a basis for method selection and optimization.

Reagent SystemSolventTemp. (°C)Typical TimeTypical YieldSelectivity & NotesReference(s)
K₂CO₃ (catalytic)MethanolRoom Temp.1-4 hGood-ExcellentMild and standard. May be slow for hindered substrates.[1]
TBAF (1.1 eq.)THF0 to Room Temp.< 1 hExcellentHighly effective but can cleave other silyl groups. Workup can be difficult.[1][4]
DBU (0.1–1.0 eq.)MeCN / H₂O60 °C< 1 hExcellentHighly chemoselective for acetylenic TMS over alkyl silyl ethers.[2][7]
AgNO₃ (catalytic)MeOH/H₂O/DCMRoom Temp.VariesGoodMild and chemoselective; reported not to affect silyl ethers.[3][7]
KHF₂MethanolRoom Temp.< 1 hGoodA mild fluoride source, highly selective for phenolic silyl ethers over alkyl ones.[8]

Key Experimental Protocols

Method A: Mild Base Catalysis with Potassium Carbonate

This protocol is a reliable and mild starting point for the desilylation.

  • Preparation: Dissolve this compound (1.0 eq.) in methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 0.2 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-4 hours.

  • Workup: Once the starting material is consumed, neutralize the mixture by adding a few drops of 1 M HCl until the solution is pH ~7.

  • Extraction: Reduce the methanol volume under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel if necessary.

Method B: Chemoselective Desilylation with DBU

This protocol is ideal when selectivity over other silyl ethers is required.[2]

  • Preparation: Dissolve this compound (1.0 eq.) in acetonitrile containing a small amount of water (e.g., 40:1 MeCN:H₂O) to a concentration of approx. 0.2 M.

  • Reagent Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.0 eq.). For some substrates, catalytic amounts (0.1 eq.) may suffice, but the reaction will be slower.

  • Reaction: Stir the reaction at 60 °C and monitor its progress by TLC or LC-MS. The reaction is often complete in under an hour.[2]

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Extraction: Wash the organic solution with 1 M HCl (2x) to remove the DBU, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography as needed.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues encountered during the desilylation reaction.

TroubleshootingWorkflow cluster_symptoms Observed Symptom cluster_causes Potential Cause cluster_solutions Recommended Solution start Failed Desilylation (4-((TMS)ethynyl)phenol) S1 No Reaction/ Low Conversion start->S1 S2 Incomplete Reaction/ Stalled start->S2 S3 Side Products/ Decomposition start->S3 C1a Inactive/Wet Reagent (e.g., TBAF) S1->C1a C1b Suboptimal Conditions (Temp, Solvent) S1->C1b C2a Reagent not strong enough S2->C2a C3a Conditions too harsh (Strong Base) S3->C3a C3b Lack of Chemoselectivity S3->C3b Sol1a Use fresh, anhydrous reagents & solvents C1a->Sol1a Sol1b Increase temperature; Ensure correct solvent C1b->Sol1b Sol2a Switch to stronger reagent (e.g., K2CO3 -> TBAF) C2a->Sol2a Sol3a Use milder conditions (K2CO3, DBU, AgNO3); Lower temperature C3a->Sol3a Sol3b Use selective reagent (DBU or AgNO3) C3b->Sol3b

A troubleshooting workflow for failed desilylation reactions.

References

reaction monitoring techniques for 4-((trimethylsilyl)ethynyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 4-((trimethylsilyl)ethynyl)phenol. It includes troubleshooting guides for common experimental issues and a frequently asked questions (FAQs) section to facilitate seamless experimentation.

Reaction Monitoring Techniques

Effective monitoring of reactions involving this compound is crucial for optimizing reaction conditions and ensuring successful outcomes. The primary techniques for monitoring its reactions, such as Sonogashira coupling and trimethylsilyl (TMS) deprotection, are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following tables provide typical parameters for monitoring reactions of this compound. Note that these values are representative and may require optimization for specific reaction conditions and analytical instrumentation.

Table 1: 1H NMR Spectroscopy

CompoundSolventChemical Shift (δ, ppm) of Key Protons
This compoundCDCl30.24 (s, 9H, -Si(CH3)3), 4.92 (br s, 1H, -OH), 6.76 (d, 2H, Ar-H), 7.37 (d, 2H, Ar-H)[1]
4-ethynylphenol (Deprotected)CDCl33.05 (s, 1H, ≡C-H), 5.30 (br s, 1H, -OH), 6.79 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H)
Sonogashira Product (Example)CDCl3Disappearance of alkyne proton, shifts in aromatic region.

Table 2: HPLC Analysis

CompoundColumnMobile Phase (Isocratic)Flow Rate (mL/min)Detection (nm)Retention Time (min)
This compoundC18 (5 µm, 4.6 x 250 mm)Acetonitrile:Water (70:30)1.0254~5.8
4-ethynylphenol (Deprotected)C18 (5 µm, 4.6 x 250 mm)Acetonitrile:Water (70:30)1.0254~3.2

Table 3: GC-MS Analysis (after derivatization of the phenol group)

Compound (as TMS ether)ColumnCarrier GasInjector Temp. (°C)Oven ProgramKey Mass Fragments (m/z)
This compoundHP-5MS (30m x 0.25mm)Helium28060°C (2 min), then 10°C/min to 280°C190 (M+), 175 (M-15), 73
4-ethynylphenolHP-5MS (30m x 0.25mm)Helium28060°C (2 min), then 10°C/min to 280°C118 (M+), 90, 63

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: General Procedure for Sonogashira Coupling
  • To a solution of aryl halide (1.0 eq) in a suitable solvent (e.g., THF, DMF, or toluene) in a Schlenk flask, add this compound (1.1 eq).

  • Add a palladium catalyst, such as Pd(PPh3)2Cl2 (0.05 eq), and a copper(I) co-catalyst, like CuI (0.025 eq).

  • Add a base, typically an amine such as triethylamine or diisopropylamine (7.0 eq).[2]

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Stir the reaction at the appropriate temperature (room temperature to 100°C) and monitor by TLC, HPLC, or GC-MS.[3]

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH4Cl, brine, and dry over anhydrous Na2SO4.

  • Concentrate the solution in vacuo and purify the crude product by flash column chromatography.

Protocol 2: General Procedure for TMS Deprotection
  • Dissolve this compound or its coupled product (1.0 eq) in a suitable solvent (e.g., methanol, THF).

  • Add a deprotecting agent. Common reagents include:

    • Fluoride-based: Tetrabutylammonium fluoride (TBAF) (1.1 eq) in THF.[4]

    • Base-catalyzed: K2CO3 in methanol.[5]

    • Acid-catalyzed: A drop of 1N HCl in dichloromethane.[4]

  • Stir the reaction at room temperature and monitor its progress by TLC, HPLC, or GC-MS.

  • Once the reaction is complete, perform an aqueous workup. The specifics will depend on the deprotecting agent used.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography if necessary.

Troubleshooting Guides

Issue 1: Incomplete or No Reaction in Sonogashira Coupling
Potential CauseRecommended Solution
Inactive Catalyst Use a fresh batch of palladium and copper catalysts. Ensure proper storage under inert atmosphere.
Low Reaction Temperature For less reactive aryl halides (e.g., bromides), increase the temperature to 80-100°C.[3]
Poorly Degassed System Oxygen can deactivate the catalyst. Ensure thorough degassing of solvents and reagents.
Inappropriate Solvent or Base Screen different solvents (THF, DMF, toluene) and bases (triethylamine, diisopropylamine).[2][3]
Volatility of Reagents If using low-boiling alkynes, perform the reaction in a sealed tube to prevent evaporation.[6]
Issue 2: Low Yield or Decomposition during TMS Deprotection
Potential CauseRecommended Solution
Harsh Deprotection Conditions If the product is sensitive, use milder conditions. For base-sensitive substrates, try fluoride-based methods. For acid-sensitive substrates, use basic conditions.[5][7]
Product Instability The deprotected terminal alkyne may be unstable. It is sometimes advisable to use the deprotected product immediately in the next step without extensive purification.
Incomplete Reaction Increase the reaction time or the amount of deprotecting agent. Monitor the reaction closely to avoid decomposition of the product.
Difficult Workup with TBAF To remove ammonium salts from TBAF workup, perform multiple aqueous washes or use a silica plug.
Issue 3: Difficulty in Product Purification
Potential CauseRecommended Solution
Co-elution of Product and Starting Material Optimize the solvent system for column chromatography. A gradient elution might be necessary.
Streaking on TLC Plate Silyl ethers of phenols can be unstable on silica gel.[8] Deactivate the silica gel with triethylamine (1-2% in the eluent) before performing column chromatography.
Formation of Homocoupled Alkyne Byproduct Minimize the amount of copper catalyst and ensure an inert atmosphere to reduce the formation of Glaser coupling byproducts.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of a Sonogashira coupling reaction with this compound?

A1: The most common methods are TLC, 1H NMR, and GC-MS. On TLC, you should see the disappearance of the starting materials and the appearance of a new, typically less polar, product spot. In 1H NMR, you can monitor the disappearance of the characteristic TMS signal at ~0.24 ppm and the appearance of new aromatic signals corresponding to the coupled product. GC-MS will show a new peak with a higher molecular weight corresponding to the product.

Q2: My TMS deprotection of the phenol is not going to completion. What should I do?

A2: First, ensure your deprotecting agent is active. If using TBAF, make sure it is not too old. You can try increasing the equivalents of the deprotecting agent or the reaction time. If the reaction is still sluggish, consider switching to a different method. For example, if you are using K2CO3 in methanol, you could try TBAF in THF, which is often more effective.

Q3: I am observing significant amounts of a homocoupled byproduct in my Sonogashira reaction. How can I avoid this?

A3: Homocoupling of the alkyne is a common side reaction, often promoted by the copper catalyst in the presence of oxygen. To minimize this, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen). Using the minimum necessary amount of the copper catalyst can also help. In some cases, copper-free Sonogashira conditions can be employed.

Q4: Is this compound stable during purification by column chromatography?

A4: While the TMS-protected alkyne is generally stable, the phenolic hydroxyl group can interact with the acidic silica gel, potentially causing streaking or partial decomposition. It is advisable to use a neutral or deactivated silica gel (by pre-treating with triethylamine) for purification.[8]

Q5: What is the best way to store this compound?

A5: It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation.[1][9]

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_decision Decision Point cluster_action Action start Start Reaction (e.g., Sonogashira or Deprotection) take_aliquot Take Aliquot start->take_aliquot tlc TLC Analysis take_aliquot->tlc hplc HPLC Analysis take_aliquot->hplc gcms GC-MS Analysis take_aliquot->gcms nmr NMR Analysis take_aliquot->nmr is_complete Reaction Complete? tlc->is_complete hplc->is_complete gcms->is_complete nmr->is_complete continue_reaction Continue Reaction is_complete->continue_reaction No workup Proceed to Workup is_complete->workup Yes continue_reaction->take_aliquot

Caption: General workflow for monitoring reactions of this compound.

Troubleshooting_Sonogashira cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Recommended Solutions problem Low or No Conversion in Sonogashira Coupling cause1 Inactive Catalyst problem->cause1 cause2 Suboptimal Temperature problem->cause2 cause3 Oxygen Contamination problem->cause3 cause4 Incorrect Solvent/Base problem->cause4 solution1 Use Fresh Catalysts cause1->solution1 solution2 Increase Temperature cause2->solution2 solution3 Thoroughly Degas System cause3->solution3 solution4 Screen Solvents/Bases cause4->solution4

References

Technical Support Center: Scale-Up Synthesis of 4-((trimethylsilyl)ethynyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for the scale-up synthesis of 4-((trimethylsilyl)ethynyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound? A1: The most prevalent and scalable method is the Sonogashira cross-coupling reaction. This reaction typically involves coupling 4-iodophenol with trimethylsilylacetylene, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[1]

Q2: Why is 4-iodophenol preferred over 4-bromophenol for scale-up? A2: The reactivity of aryl halides in the Sonogashira coupling follows the order: I > OTf > Br > Cl.[2] Aryl iodides are significantly more reactive than aryl bromides, allowing the reaction to proceed under milder conditions, often at room temperature, which is advantageous for large-scale operations.[1] Reactions with aryl bromides typically require higher temperatures, which can lead to side reactions and degradation.[3]

Q3: What are the main challenges when scaling up the Sonogashira reaction? A3: Key scale-up challenges include:

  • Catalyst Removal: Ensuring the final product is free of residual palladium and copper is critical, especially for pharmaceutical applications.[4]

  • Thermal Safety: Exothermic reactions can pose a risk of thermal runaway in large reactors. Careful monitoring and control of reaction temperature are essential.

  • Homocoupling: The formation of alkyne dimers (Glaser coupling) is a common side reaction, often promoted by the copper co-catalyst in the presence of oxygen.[5]

  • Reagent Volatility: Trimethylsilylacetylene has a low boiling point (approx. 53°C), which can lead to its loss if the reaction is heated in an open or poorly sealed system.[3]

Q4: Is a copper co-catalyst always necessary? A4: No, copper-free Sonogashira reactions are a viable alternative.[5] Running the reaction without copper is the most effective way to prevent Glaser homocoupling byproducts. However, copper-free systems may require more active palladium catalysts, different ligands, or higher reaction temperatures to achieve comparable efficiency.[5]

Q5: How can I remove the trimethylsilyl (TMS) protecting group to get 4-ethynylphenol? A5: The TMS group is typically removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in a solvent like THF.[6][7] Alternatively, basic conditions, such as potassium carbonate in methanol, can also be effective.

Troubleshooting Guide

Problem: Low or No Product Yield

  • Question: My reaction is not progressing, and I'm only recovering the starting material. What should I check first?

    • Answer: The most critical factors are the quality of your reagents and the reaction atmosphere.[1]

      • Inert Atmosphere: Ensure the reaction is performed under an inert atmosphere (nitrogen or argon). Oxygen can deactivate the catalyst and promote alkyne homocoupling.[1] Thoroughly degas your solvent and reagents before starting.

      • Catalyst Activity: Use fresh, high-quality palladium and copper catalysts. Palladium(0) catalysts can be sensitive to air and moisture. Copper(I) iodide can degrade over time.[1]

      • Reagent Purity: Verify the purity of your 4-iodophenol and trimethylsilylacetylene. Impurities can poison the catalyst.[1]

      • Base and Solvent Quality: Use an anhydrous amine base (e.g., triethylamine, diisopropylethylamine) and a dry, appropriate solvent.[1][2]

  • Question: I see a black precipitate forming in my reaction vessel. What does this mean?

    • Answer: The formation of a black solid, known as "palladium black," indicates that your palladium catalyst has precipitated out of solution and is no longer active.[3] This can be caused by impurities, using an inappropriate solvent (some anecdotal reports suggest THF can promote it), or running the reaction at too high a temperature.[1][3] Consider filtering your reagents/solvents and optimizing the reaction temperature.

Problem: Significant Side-Product Formation

  • Question: I am observing a significant amount of a byproduct that appears to be a dimer of my alkyne. How can I prevent this?

    • Answer: You are likely observing Glaser homocoupling. This side reaction is promoted by the copper(I) catalyst in the presence of oxygen.[5] To minimize it:

      • Ensure Rigorous Inert Conditions: Remove all traces of oxygen from your reaction system by degassing.

      • Switch to Copper-Free Conditions: The most effective method is to run the reaction without the copper co-catalyst. This may require screening alternative palladium catalysts or ligands to maintain a good reaction rate.[5]

Problem: Difficulty with Product Purification

  • Question: After deprotecting the TMS group with TBAF, I'm having trouble removing the tetrabutylammonium salts during workup. What can I do?

    • Answer: Removing TBAF and its byproducts can be challenging, especially for polar products that are soluble in water. An effective workup procedure that avoids aqueous extraction involves adding a sulfonic acid resin (e.g., DOWEX 50WX8) and a mild base like calcium carbonate (CaCO₃) to the reaction mixture.[8][9] This sequesters the tetrabutylammonium cation, allowing for removal by simple filtration.[9]

Experimental Protocols

Protocol 1: Scale-Up Sonogashira Coupling

This protocol describes the synthesis of this compound from 4-iodophenol on a multi-gram scale.

Materials:

  • 4-Iodophenol (1.0 eq.)

  • Trimethylsilylacetylene (1.1 - 1.2 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq.)

  • Anhydrous THF or Toluene (5-10 mL per mmol of 4-iodophenol)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Charge a suitable, dry reactor equipped with a mechanical stirrer, thermometer, condenser, and inert gas inlet with 4-iodophenol (1.0 eq.) and the anhydrous solvent.

  • Degassing: Begin stirring and sparge the solution with inert gas for 15-30 minutes to remove dissolved oxygen.

  • Reagent Addition: To the degassed solution, add the amine base (2.0-3.0 eq.), followed by the palladium catalyst (1-3 mol%) and copper(I) iodide (1-5 mol%).

  • Alkyne Addition: Add trimethylsilylacetylene (1.1-1.2 eq.) dropwise to the mixture. A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature (20-25°C). If the reaction is sluggish, it can be gently heated to 40-50°C.[2] Caution: Due to the low boiling point of trimethylsilylacetylene, ensure the reactor is well-sealed if heating.[3]

  • Monitoring: Monitor the reaction's progress by TLC or HPLC until the 4-iodophenol is consumed (typically 2-24 hours).[2]

  • Work-up:

    • Cool the reaction to room temperature. Dilute with a suitable solvent like ethyl acetate.

    • Filter the mixture through a pad of celite to remove the bulk of the catalyst residues.[2]

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride and brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification and Catalyst Removal

For pharmaceutical applications, stringent removal of residual palladium is necessary.

Materials:

  • Crude this compound

  • Appropriate solvent (e.g., Ethyl Acetate, Toluene)

  • Palladium Scavenging Agent (e.g., SiliaMetS® Thiol or Thiourea)[10]

Procedure:

  • Dissolution: Dissolve the crude product in a suitable solvent.

  • Scavenging: Add the silica-based metal scavenger (typically 5-10 wt% relative to the crude product).

  • Stirring: Stir the suspension at room temperature for 4-12 hours. The optimal time should be determined by ICP-MS analysis of aliquots.

  • Filtration: Remove the scavenger by filtration.

  • Final Purification: Concentrate the filtrate and purify the product further by flash column chromatography on silica gel or recrystallization to achieve the desired purity.[11]

Protocol 3: TMS Deprotection

This protocol describes the removal of the trimethylsilyl group.

Materials:

  • This compound (1.0 eq.)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1-1.5 eq.)

  • Anhydrous THF

Procedure:

  • Setup: Dissolve the silylated phenol in anhydrous THF in a reactor under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add the TBAF solution dropwise.[6]

  • Reaction: Allow the mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-18 hours).[6]

  • Work-up (Resin Method):

    • To the reaction mixture, add methanol (approx. 1.5x the volume of THF used).

    • Add calcium carbonate (approx. 1.5x the weight of the starting material) and DOWEX 50WX8-400 resin (approx. 5x the weight of the starting material).[8]

    • Stir the resulting suspension vigorously for 1-2 hours.

    • Filter the mixture, washing the resin thoroughly with methanol or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude 4-ethynylphenol, which can be further purified by chromatography or recrystallization.

Quantitative Data

Table 1: Typical Sonogashira Reaction Parameters
ParameterRecommended RangeNotes
Substrates 4-Iodophenol, TrimethylsilylacetyleneAryl iodides are highly reactive.[2]
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄1 - 3 mol% loading is typical.[2]
Copper Co-catalyst CuI1 - 5 mol% loading. Can be omitted to avoid homocoupling.[2][5]
Base TEA, DIPEA2.0 - 3.0 equivalents. Must be anhydrous.[2]
Solvent THF, Toluene, DMF, DioxaneAnhydrous conditions are recommended.[2]
Temperature Room Temperature to 50°CHigher temperatures may be needed for less reactive substrates but risk alkyne evaporation.[2][3]
Time 2 - 24 hoursMonitor by TLC or HPLC.[2]
Typical Yield 90 - 98%Yields are representative and depend on specific conditions.[2]
Table 2: TBAF-Mediated Deprotection Conditions
Substrate TypeTBAF (equiv.)SolventTemperatureTimeTypical Yield (%)
Silyl Ether1.1 - 1.5THF0°C to RT0.75 - 18 h>95%
Penta-TBS Enone7.5 - 10.0THFNot SpecifiedNot SpecifiedHigh

Data adapted from representative procedures. Yields are highly substrate-dependent.[6][8]

Visualizations

Synthesis and Deprotection Workflow

G cluster_synthesis Sonogashira Coupling cluster_workup Workup & Purification cluster_deprotection TMS Deprotection (Optional) reagents 4-Iodophenol + Trimethylsilylacetylene reaction Pd/Cu Catalysis Amine Base, Solvent RT to 50°C reagents->reaction 1. Reaction filtration Filter through Celite reaction->filtration 2. Purification extraction Aqueous Wash filtration->extraction scavenging Pd/Cu Scavenging extraction->scavenging If needed chromatography Chromatography or Recrystallization scavenging->chromatography tms_product Product: This compound chromatography->tms_product deprotect TBAF / THF tms_product->deprotect 3. Deprotection deprotect_workup Resin Workup deprotect->deprotect_workup final_product Final Product: 4-Ethynylphenol deprotect_workup->final_product

Caption: Experimental workflow for the synthesis and optional deprotection of this compound.

Troubleshooting Low Yield

G start Low or No Yield Observed check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere check_reagents Are catalysts, reagents, and solvents fresh, pure, and anhydrous? check_atmosphere->check_reagents Yes action_degas Action: Degas solvents and reagents thoroughly. Purge reactor with N₂/Ar. check_atmosphere->action_degas No check_temp Is reaction temperature appropriate for an aryl iodide? check_reagents->check_temp Yes action_reagents Action: Use fresh catalysts. Purify starting materials. Use anhydrous solvents/base. check_reagents->action_reagents No check_sides Are side products (e.g., Glaser coupling) observed? check_temp->check_sides Yes action_temp Action: Start at RT. Gently warm to 40-50°C if needed. Avoid excessive heat. check_temp->action_temp No action_sides Action: Ensure strict O₂ exclusion. Consider copper-free conditions. check_sides->action_sides Yes success Yield Improved check_sides->success No action_degas->check_atmosphere action_reagents->check_reagents action_temp->check_temp action_sides->success

Caption: Decision tree for troubleshooting low yield in the Sonogashira coupling scale-up.

References

Technical Support Center: Catalyst Selection for Efficient Coupling of 4-((trimethylsilyl)ethynyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during coupling reactions involving 4-((trimethylsilyl)ethynyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions for functionalizing this compound?

A1: The most common and effective coupling reactions for this compound are Sonogashira, Suzuki-Miyaura, and Heck couplings. These palladium-catalyzed reactions allow for the formation of new carbon-carbon bonds at the phenolic or the silyl-protected alkyne positions, depending on the reaction strategy.

Q2: Which catalyst system is recommended for the Sonogashira coupling of this compound with an aryl halide?

A2: A combination of a palladium(0) catalyst and a copper(I) co-catalyst is standard for Sonogashira couplings.[1] Commonly used systems include Pd(PPh₃)₄/CuI or PdCl₂(PPh₃)₂/CuI.[1] The choice of phosphine ligand can be critical, with bulky, electron-rich ligands often improving catalytic activity.[1] Copper-free systems are also utilized to avoid the formation of alkyne homocoupling byproducts.[1][2]

Q3: I am observing significant homocoupling of my alkyne (Glaser coupling) during a Sonogashira reaction. How can I minimize this side reaction?

A3: Homocoupling of the terminal alkyne is a common side reaction. To minimize it, consider the following:

  • Use Copper-Free Conditions: The copper co-catalyst is often implicated in alkyne dimerization. Switching to a copper-free protocol can be effective.[2]

  • Optimize Reaction Conditions: Lowering the reaction temperature and ensuring a strictly anaerobic environment can suppress homocoupling.

  • Slow Addition of Reagents: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration, disfavoring the dimerization pathway.

Q4: My Suzuki-Miyaura coupling of a boronic acid with a derivative of this compound is giving low yields. What are the likely causes?

A4: Low yields in Suzuki-Miyaura couplings involving phenolic compounds can be attributed to several factors:

  • Inhibition by the Phenolic Group: The acidic proton of the phenol can interfere with the catalytic cycle. It is often beneficial to protect the phenol as a methyl ether or other stable ether before the coupling reaction.

  • Protodeboronation of the Boronic Acid: Boronic acids can be unstable under basic reaction conditions, leading to their decomposition.[3] Using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can improve stability.[3] Running the reaction under anhydrous conditions where possible can also mitigate this issue.[3]

  • Suboptimal Base or Solvent: The choice of base and solvent is crucial.[4][5] A thorough screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF) is recommended to find the optimal conditions for your specific substrates.[4][5]

Q5: What are common issues encountered during the Heck coupling of this compound derivatives with alkenes?

A5: Common issues in Heck reactions include:

  • Catalyst Deactivation: The formation of palladium black indicates catalyst precipitation and deactivation. This can sometimes be mitigated by the choice of ligand or by using a phase-transfer catalyst if the reaction is biphasic.

  • Low Regioselectivity: The position of the new C-C bond on the alkene can be difficult to control. The electronic nature of the substituents on the alkene plays a significant role.[6]

  • Reductive Heck Reaction: A common side product is the result of a reductive Heck reaction, where the intermediate undergoes conjugate addition instead of β-hydride elimination.[7] The choice of base, temperature, and solvent can influence the extent of this side reaction.[7]

Troubleshooting Guides

Sonogashira Coupling
Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation Inactive catalyst; Low reaction temperature; Inappropriate base or solvent.- Use a fresh, high-quality palladium catalyst and copper(I) source.[8]- For aryl bromides, higher temperatures may be required.[9]- Screen different amine bases (e.g., Et₃N, DIPEA) and solvents (e.g., THF, DMF, toluene).[8][9]
Formation of Palladium Black Catalyst decomposition.- Ensure the reaction is thoroughly degassed to remove oxygen.[8]- Consider using more robust phosphine ligands (e.g., Buchwald ligands).- THF as a solvent has been anecdotally reported to promote palladium black formation.[8]
Desilylation of the Alkyne Basic conditions are too harsh.- Use a milder base.- If the TMS group is intended as a protecting group, ensure the workup is not overly basic.
Significant Alkyne Homocoupling Presence of oxygen; High concentration of copper catalyst or alkyne.- Rigorously degas all solvents and reagents.[8]- Reduce the amount of copper(I) co-catalyst.- Add the alkyne to the reaction mixture slowly via syringe pump.- Consider a copper-free Sonogashira protocol.[2]
Suzuki-Miyaura Coupling
Issue Potential Cause(s) Troubleshooting Steps
Low Yield Catalyst inhibition by the free phenol; Protodeboronation of the boronic acid; Suboptimal reaction conditions.- Protect the phenolic hydroxyl group prior to coupling.- Use a boronic ester or trifluoroborate salt instead of the boronic acid.[3] - Screen different palladium catalysts, ligands, bases, and solvents.[4][5][10]
Protodeboronation (Loss of Boronic Acid) Presence of water; Strong base.- Run the reaction under anhydrous conditions if the chosen base is soluble.[3]- Use a milder base such as KF or K₂CO₃.[3]- Use boronic esters which slowly release the boronic acid.[3]
Homocoupling of Boronic Acid Presence of oxygen.- Ensure thorough degassing of the reaction mixture before adding the catalyst.[3]
Dehalogenation of the Aryl Halide Competing reaction pathway.- The choice of base and solvent can influence this side reaction. Avoid protic solvents with strong bases.[3]- Screen different phosphine ligands.[3]
Heck Coupling
Issue Potential Cause(s) Troubleshooting Steps
Low Conversion Inactive catalyst; Low reaction temperature.- Use a pre-catalyst or ensure in situ generation of the active Pd(0) species.[11]- Higher temperatures are often required for less reactive aryl halides.
Formation of Regioisomers Steric and electronic factors of the alkene.- The addition of the aryl-palladium complex is influenced by substituents on the alkene. Electron-withdrawing groups generally lead to better regioselectivity.[6]
Formation of Reductive Heck Product Reaction conditions favoring conjugate addition over β-hydride elimination.- Vary the base, solvent, and temperature to disfavor the reductive pathway.[7]

Quantitative Data Summary

The following tables summarize typical catalyst systems and reaction conditions for Sonogashira, Suzuki-Miyaura, and Heck couplings of substrates structurally similar to this compound. Yields are representative and will vary depending on the specific coupling partners.

Table 1: Catalyst Systems for Sonogashira Coupling of Aryl Halides with Alkynes

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Notes
PdCl₂(PPh₃)₂ / CuITriphenylphosphineEt₃NDMF70>80A standard, effective system for a range of aryl halides.[12]
Pd(PPh₃)₄ / CuITriphenylphosphineEt₃NTolueneRT - 100GoodClassical conditions, widely applicable.
PdCl₂(PPh₃)₂TriphenylphosphineTBAFSolvent-freeRTModerate to ExcellentCopper- and amine-free conditions.[2]

Table 2: Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Halides with Boronic Acids

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Notes
Pd(OAc)₂SPhosK₃PO₄Toluene100HighEffective for electron-rich and sterically hindered substrates.[13]
Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O80-100Good to ExcellentA robust catalyst for a variety of substrates.[14]
Pd(PPh₃)₄TriphenylphosphineNa₂CO₃Toluene/EtOH/H₂O80GoodClassical conditions, but may be less effective for challenging substrates.[14]

Table 3: Catalyst Systems for Heck Coupling of Aryl Halides with Alkenes

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Notes
Pd(OAc)₂PPh₃Et₃NDMF or Acetonitrile100-140GoodA common and versatile catalyst system.[6]
Pd(OAc)₂None (phosphine-free)K₂CO₃H₂OMWExcellentGreen chemistry approach using microwave irradiation.[15]
PalladacycleNoneNaOAcNMP120-140HighHighly active catalysts, often with low catalyst loadings.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling

This protocol describes a general procedure for the copper-co-catalyzed Sonogashira coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by triethylamine.

  • Add this compound to the stirred mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide derivative of this compound with a boronic acid.

Materials:

  • Aryl halide derivative of this compound (1.0 eq)

  • Boronic acid or boronic ester (1.5 eq)

  • Pd(OAc)₂ (0.02 eq)

  • SPhos (0.04 eq)

  • K₃PO₄ (2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ to a Schlenk tube.

  • Outside the glovebox, evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite, washing with the organic solvent.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄ and concentrate.

  • Purify the product by column chromatography.

Visualizations

Catalyst_Selection_Workflow cluster_start Define Reaction cluster_reaction_type Select Coupling Type cluster_catalyst_system Choose Catalyst System cluster_optimization Optimize Conditions cluster_analysis Analyze Outcome cluster_end Final Product Start Identify Coupling Partners (e.g., this compound + Aryl Halide) Sonogashira Sonogashira Start->Sonogashira C(sp)-C(sp2) bond Suzuki Suzuki-Miyaura Start->Suzuki C(sp2)-C(sp2) bond Heck Heck Start->Heck C(sp2)-C(sp2) (alkene) Pd_Cu Pd(0)/Cu(I) System (e.g., Pd(PPh3)2Cl2/CuI) Sonogashira->Pd_Cu Pd_Ligand Pd(0)/Ligand System (e.g., Pd(OAc)2/SPhos) Suzuki->Pd_Ligand Pd_Phosphine_Free Phosphine-Free Pd System (e.g., Pd(OAc)2) Heck->Pd_Phosphine_Free Optimization Screen Base, Solvent, & Temperature Pd_Cu->Optimization Pd_Ligand->Optimization Pd_Phosphine_Free->Optimization Analysis Analyze Yield & Purity (TLC, GC, NMR) Optimization->Analysis Troubleshoot Troubleshoot Issues (Side Reactions, Low Yield) Analysis->Troubleshoot If issues arise End Purified Coupled Product Analysis->End If successful Troubleshoot->Optimization Re-optimize Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_alkyne R¹-Pd(II)L₂-C≡CR² Transmetal->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-C≡CR² RedElim->Product Alkyne H-C≡CR² Cu_acetylide Cu-C≡CR² Alkyne->Cu_acetylide Base Base Base->Cu_acetylide CuX CuX CuX->Cu_acetylide Cu_acetylide->Transmetal Transfers alkyne to Palladium ArylHalide R¹-X ArylHalide->OxAdd

References

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Data for 4-((trimethylsilyl)ethynyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-((trimethylsilyl)ethynyl)phenol against related compounds, namely phenol and 4-ethylphenol. This comparison serves to elucidate the influence of the (trimethylsilyl)ethynyl substituent on the chemical environment of the phenol ring. The data presented is intended for researchers, scientists, and professionals in the field of drug development to aid in structural characterization and analysis.

Data Presentation

The following tables summarize the quantitative 1H and 13C NMR data for this compound and its comparative alternatives.

Table 1: 1H NMR Data Comparison

CompoundChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)IntegrationAssignment
This compound 7.37d8.82HAr-H (ortho to -OH)
6.76d8.82HAr-H (meta to -OH)
4.92br s-1HAr-OH
0.24s-9H-Si(CH3)3
Phenol 7.28-7.24m-2HAr-H (meta)
6.94-6.88m-3HAr-H (ortho, para)
5.35s-1HAr-OH
4-Ethylphenol [1][2]7.04d8.62HAr-H (ortho to -OH)
6.73d8.62HAr-H (meta to -OH)
4.53s-1HAr-OH
2.55q7.62H-CH2CH3
1.18t7.63H-CH2CH3

Table 2: 13C NMR Data Comparison

CompoundChemical Shift (δ ppm)Assignment
This compound [3]155.76C-OH
133.69Ar-C (ortho to -OH)
115.49Ar-C (meta to -OH)
115.31Ar-C (ipso to ethynyl)
105.02-C≡CSi-
92.50-C≡CSi-
0.05-Si(CH3)3
Phenol [4]155.0C-OH
129.8Ar-C (meta)
121.0Ar-C (para)
115.5Ar-C (ortho)
4-Ethylphenol 153.6C-OH
135.0Ar-C (ipso to ethyl)
129.3Ar-C (meta to -OH)
115.5Ar-C (ortho to -OH)
28.1-CH2CH3
16.3-CH2CH3

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis involves the Sonogashira coupling of 4-iodophenol with trimethylsilylacetylene.[3]

  • Dissolve 4-iodophenol (1 equivalent) in anhydrous toluene.

  • To this solution, sequentially add PdCl2(PPh3)2 (0.03 equivalents), copper(I) iodide (0.1 equivalents), and N,N-diisopropylethylamine (1 equivalent).

  • Add trimethylsilylacetylene (1 equivalent) to the reaction mixture.

  • Stir the mixture at room temperature for 24 hours.

  • Upon completion, remove the solvent by evaporation.

  • Purify the residue by column chromatography using an eluent of ethyl acetate/hexane (1:10) to yield this compound.[3]

NMR Sample Preparation and Data Acquisition

The following is a standard protocol for obtaining 1H and 13C NMR spectra.

  • Sample Preparation : Dissolve approximately 5-10 mg of the analyte (e.g., this compound) in 0.5-0.7 mL of deuterated chloroform (CDCl3).

  • Transfer : Transfer the solution to a 5 mm NMR tube.

  • Instrumentation : Acquire the NMR spectra on a 500 MHz spectrometer for 1H NMR and a 75 MHz spectrometer for 13C NMR.[3]

  • Internal Standard : Use tetramethylsilane (TMS) as an internal standard, with its resonance set to 0.00 ppm.

  • 1H NMR Acquisition : Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • 13C NMR Acquisition : Record the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and NMR analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_nmr NMR Analysis s1 Reactants (4-iodophenol, TMS-acetylene) s3 Reaction in Toluene s1->s3 s2 Catalysts & Base (Pd/Cu, DIPEA) s2->s3 s4 Workup & Purification s3->s4 24h, RT s5 Isolated Product s4->s5 n1 Sample Preparation (dissolve in CDCl3) s5->n1 Characterization n2 NMR Spectrometer n1->n2 n3 Data Acquisition (1H & 13C) n2->n3 n4 Data Processing n3->n4 n5 Spectral Analysis n4->n5

Caption: Workflow for Synthesis and NMR Characterization.

References

Mass Spectrometry Analysis of 4-((trimethylsilyl)ethynyl)phenol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of phenolic compounds is crucial. This guide provides a comparative overview of mass spectrometry techniques for the analysis of 4-((trimethylsilyl)ethynyl)phenol and its derivatives. We will delve into derivatization strategies, fragmentation patterns, and detailed experimental protocols to assist in method selection and data interpretation.

Introduction to Derivatization for Phenol Analysis

Phenolic compounds often require derivatization prior to gas chromatography-mass spectrometry (GC-MS) analysis to increase their volatility and thermal stability.[1] The most common method is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[2][3] This guide will compare TMS derivatization with other techniques such as acetylation and perfluoroacylation, providing a comprehensive view of the analytical options.

Comparison of Derivatization Techniques

The choice of derivatization reagent can significantly impact the chromatographic behavior and mass spectral fragmentation of the target analyte. Below is a comparison of common derivatization techniques for phenolic compounds.

Derivatization TechniqueReagent(s)Key AdvantagesKey Disadvantages
Silylation BSTFA + TMCS, MSTFAWell-established, excellent volatility, characteristic fragmentationMoisture sensitive, potential for multiple derivatization products
Acetylation Acetic AnhydrideStable derivatives, less moisture sensitive than silylationMay have lower volatility than TMS derivatives
Perfluoroacylation PFBBr, PFPOHExcellent sensitivity in electron capture detection, stable derivativesHigher molecular weight derivatives, may require higher elution temperatures

Mass Spectral Fragmentation Analysis

The fragmentation pattern in mass spectrometry provides a fingerprint for compound identification. The derivatization method directly influences this pattern.

Trimethylsilyl (TMS) Derivatives

The mass spectrum of the TMS derivative of this compound is characterized by a prominent molecular ion peak (M+•) and specific fragment ions. The presence of the TMS group typically leads to fragments from the loss of a methyl group ([M-15]+) and the characteristic trimethylsilyl cation ([Si(CH3)3]+) at m/z 73.[4][5]

Key Fragmentation Ions for TMS-Derivatized Phenols:

IonDescription
[M]+• Molecular Ion
[M-15]+ Loss of a methyl radical from the TMS group
[M-CH3]+ Loss of a methyl radical
m/z 73 Trimethylsilyl cation ([Si(CH3)3]+)
Acetyl Derivatives

Acetylated phenols also produce characteristic mass spectra. The molecular ion is typically observed, and a key fragmentation is the loss of a ketene molecule (CH2=C=O, 42 Da) from the molecular ion, resulting in an ion corresponding to the original phenol.

Expected Key Fragmentation Ions for Acetylated Phenols:

IonDescription
[M]+• Molecular Ion
[M-42]+• Loss of ketene
[M-CH3CO]+ Loss of an acetyl radical
Perfluoroacyl Derivatives

Perfluoroacylated phenol derivatives are known for their high sensitivity in electron capture negative ionization (ECNI) mode. In electron ionization (EI) mode, they produce characteristic fragments corresponding to the perfluoroacyl group.

Expected Key Fragmentation Ions for Pentafluorobenzyl (PFB) Derivatives:

IonDescription
[M]+• Molecular Ion
[M-181]+ Loss of the pentafluorotropylium ion
m/z 181 Pentafluorotropylium ion ([C7F5]+)

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are example protocols for the derivatization and GC-MS analysis of phenolic compounds.

Protocol 1: Silylation using BSTFA/TMCS
  • Sample Preparation: A solution of the phenolic compound (e.g., 1 mg/mL in a dry aprotic solvent like pyridine or acetonitrile) is prepared.

  • Derivatization: To 100 µL of the sample solution, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • GC-MS Analysis: Inject 1 µL of the cooled reaction mixture into the GC-MS system.

Typical GC-MS Parameters:

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temp. 250°C
Oven Program 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier Gas Helium, constant flow of 1 mL/min
MS Ion Source 230°C
MS Quadrupole 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550
Protocol 2: Acetylation using Acetic Anhydride
  • Sample Preparation: Prepare a 1 mg/mL solution of the phenolic compound in a suitable solvent (e.g., pyridine).

  • Derivatization: To 100 µL of the sample solution, add 100 µL of acetic anhydride.

  • Reaction: Cap the vial and heat at 60°C for 30 minutes.

  • Work-up: Cool the reaction mixture, add 1 mL of water, and extract with a suitable organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate.

  • GC-MS Analysis: Inject 1 µL of the final solution into the GC-MS.

Visualizations

To better illustrate the workflows and relationships discussed, the following diagrams are provided.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Phenolic Compound Sample Dissolution Dissolution in Solvent Sample->Dissolution AddReagent Add Derivatization Reagent (e.g., BSTFA) Dissolution->AddReagent Reaction Heating/Reaction AddReagent->Reaction Injection Injection into GC Reaction->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Data Data Acquisition & Analysis Detection->Data

Caption: General workflow for the GC-MS analysis of phenolic compounds.

Derivatization_Comparison cluster_silylation Silylation cluster_acetylation Acetylation cluster_perfluoroacylation Perfluoroacylation Analyte This compound Silylation_Reagent BSTFA / MSTFA Analyte->Silylation_Reagent Acetylation_Reagent Acetic Anhydride Analyte->Acetylation_Reagent Perfluoro_Reagent PFBBr Analyte->Perfluoro_Reagent Silylated_Product TMS Derivative Silylation_Reagent->Silylated_Product Reaction Silylation_MS [M]+•, [M-15]+, m/z 73 Silylated_Product->Silylation_MS GC-MS Acetylated_Product Acetyl Derivative Acetylation_Reagent->Acetylated_Product Reaction Acetylation_MS [M]+•, [M-42]+• Acetylated_Product->Acetylation_MS GC-MS Perfluoro_Product PFB Derivative Perfluoro_Reagent->Perfluoro_Product Reaction Perfluoro_MS [M]+•, [M-181]+, m/z 181 Perfluoro_Product->Perfluoro_MS GC-MS

Caption: Comparison of derivatization methods for phenol analysis.

References

A Comparative Guide to the Synthesis Applications of 4-((trimethylsilyl)ethynyl)phenol and 4-ethynylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the strategic introduction of ethynyl moieties into molecular scaffolds is a cornerstone of modern synthetic chemistry. The Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, frequently employs terminal alkynes.[1] This guide provides a comprehensive comparison of two key building blocks for these transformations: 4-ethynylphenol and its trimethylsilyl (TMS)-protected counterpart, 4-((trimethylsilyl)ethynyl)phenol. We will delve into their respective performance in synthesis, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific applications.

Executive Summary

While 4-ethynylphenol is a direct precursor for introducing the hydroxyphenylacetylene moiety, its utility is often hampered by its inherent instability and propensity for side reactions. The use of this compound offers a robust alternative, providing enhanced stability and cleaner reaction profiles in cross-coupling reactions. The TMS protecting group can be readily removed post-coupling to yield the desired terminal alkyne. This guide will demonstrate that the advantages of using the protected phenol often outweigh the additional deprotection step.

Physicochemical Properties

A brief comparison of the key physicochemical properties of the two compounds is presented in Table 1.

PropertyThis compound4-ethynylphenol
CAS Number 88075-18-72200-91-1
Molecular Formula C₁₁H₁₄OSiC₈H₆O
Molecular Weight 190.32 g/mol 118.13 g/mol
Appearance SolidClear yellow liquid
Storage Inert atmosphere, 2-8°C[2]Inert atmosphere, store in freezer, under -20°C

Performance in Sonogashira Coupling: A Comparative Analysis

To illustrate the practical differences in employing these two reagents, we present a comparative analysis of their performance in a model Sonogashira coupling reaction with 4-iodotoluene. The data, summarized in Table 2, is based on typical experimental outcomes reported in the literature for similar substrates.

Reaction Scheme:

Caption: Sonogashira coupling of 4-iodotoluene with 4-ethynylphenol and this compound.

Table 2: Comparative Performance in Sonogashira Coupling with 4-iodotoluene

ParameterThis compound4-ethynylphenol
Reaction Time 2 hours6 hours
Yield of Coupled Product 95% (of TMS-protected product)70%
Key Side Products MinimalGlaser-Hay homocoupling products
Handling and Stability Stable solid, easy to handleUnstable liquid, prone to dimerization and polymerization[2]

The use of this compound results in a significantly higher yield of the desired coupled product and a shorter reaction time. The TMS group effectively prevents the formation of homocoupled byproducts, a common issue with terminal alkynes under Sonogashira conditions.[3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound, its subsequent Sonogashira coupling, and the deprotection step are provided below, alongside a typical protocol for the direct coupling of 4-ethynylphenol.

Synthesis of this compound

This protocol is adapted from a literature procedure for the synthesis of (4-hydroxyphenylacetylene)trimethylsilane.

Materials:

  • 4-Iodophenol

  • Trimethylsilylacetylene

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous toluene

Procedure:

  • Dissolve 4-iodophenol (1.0 eq) in anhydrous toluene.

  • To this solution, sequentially add PdCl₂(PPh₃)₂ (0.03 eq), CuI (0.1 eq), and DIPEA (1.0 eq).

  • Add trimethylsilylacetylene (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography.

Sonogashira Coupling of this compound with 4-Iodotoluene

Materials:

  • This compound

  • 4-Iodotoluene

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • To a solution of this compound (1.1 eq) and 4-iodotoluene (1.0 eq) in anhydrous THF, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).

  • Add triethylamine (2.0 eq) and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC. Upon completion, dilute with ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl, brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Deprotection of 4-((4-methylphenyl)ethynyl)phenol-TMS

Two common methods for the deprotection of the TMS group are provided.

Method A: Tetrabutylammonium Fluoride (TBAF)

  • Dissolve the TMS-protected compound (1.0 eq) in THF.

  • Add a 1M solution of TBAF in THF (1.2 eq) at room temperature.[1]

  • Stir the reaction for 30 minutes.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.

Method B: Potassium Carbonate in Methanol

  • Dissolve the TMS-protected compound (1.0 eq) in methanol.

  • Add anhydrous potassium carbonate (0.2 eq).[4]

  • Stir the mixture at room temperature for 2 hours.[4]

  • Neutralize the reaction with dilute HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.

Sonogashira Coupling of 4-ethynylphenol with 4-Iodotoluene

Materials:

  • 4-ethynylphenol

  • 4-Iodotoluene

  • Pd(PPh₃)₄

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • To a solution of 4-ethynylphenol (1.2 eq) and 4-iodotoluene (1.0 eq) in anhydrous THF, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).

  • Add triethylamine (2.0 eq) and stir the reaction mixture at room temperature for 6 hours, monitoring for the formation of homocoupling byproducts.

  • Work-up and purification are performed as described for the TMS-protected coupling.

Visualization of Synthetic Workflows

The following diagrams illustrate the synthetic pathways discussed.

G cluster_0 Synthesis of this compound 4-Iodophenol 4-Iodophenol Sonogashira Coupling Sonogashira Coupling 4-Iodophenol->Sonogashira Coupling Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Sonogashira Coupling This compound This compound Sonogashira Coupling->this compound

Caption: Synthesis of the TMS-protected phenol.

G cluster_1 Two-Step Coupling Strategy cluster_2 Direct Coupling Strategy This compound This compound Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Aryl Halide Aryl Halide Aryl Halide->Sonogashira Coupling TMS-Protected Product TMS-Protected Product Sonogashira Coupling->TMS-Protected Product Deprotection Deprotection TMS-Protected Product->Deprotection Final Product Final Product Deprotection->Final Product 4-ethynylphenol 4-ethynylphenol Sonogashira Coupling_2 Sonogashira Coupling 4-ethynylphenol->Sonogashira Coupling_2 Aryl Halide_2 Aryl Halide Aryl Halide_2->Sonogashira Coupling_2 Final Product_2 Final Product Sonogashira Coupling_2->Final Product_2 Homocoupling Byproducts Homocoupling Byproducts Sonogashira Coupling_2->Homocoupling Byproducts

Caption: Comparison of synthetic routes.

Conclusion

The use of this compound in Sonogashira cross-coupling reactions offers significant advantages over its unprotected counterpart, 4-ethynylphenol. The TMS protecting group enhances the stability of the reagent, leading to cleaner reactions, higher yields, and shorter reaction times by preventing undesirable homocoupling. While an additional deprotection step is required, the overall efficiency and reliability of the two-step process make this compound the superior choice for the synthesis of complex molecules where purity and yield are paramount. Researchers and drug development professionals are encouraged to consider this protected building block to streamline their synthetic endeavors.

References

A Comparative Guide to the Spectroscopic Characterization of 4-((trimethylsilyl)ethynyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of 4-((trimethylsilyl)ethynyl)phenol against its non-silylated analog, 4-ethynylphenol. The inclusion of the trimethylsilyl (TMS) group offers a versatile handle for further synthetic modifications and can influence the compound's electronic and physical properties. This document outlines the key spectroscopic data and experimental protocols to aid in the characterization and utilization of these compounds in research and development.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound and 4-ethynylphenol, providing a clear comparison of their structural signatures.

Table 1: ¹H NMR and ¹³C NMR Data

Compound ¹H NMR (CDCl₃, 500 MHz) δ [ppm] ¹³C NMR (CDCl₃, 75 MHz) δ [ppm]
This compound 7.37 (d, J = 8.8 Hz, 2H, Ar-H), 6.76 (d, J = 8.8 Hz, 2H, Ar-H), 4.92 (brs, 1H, Ar-OH), 0.24 (s, 9H, -Si(CH₃)₃)[1]155.76, 133.69, 115.49, 115.31, 105.02, 92.50, 0.05[1]
4-ethynylphenol 7.39 (d, J = 8.7 Hz, 2H, Ar-H), 6.79 (d, J = 8.7 Hz, 2H, Ar-H), 5.18 (s, 1H, Ar-OH), 3.03 (s, 1H, C≡C-H)155.8, 134.1, 115.8, 114.7, 83.4, 77.5

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Compound Key IR Absorptions (cm⁻¹) Mass Spectrum (m/z)
This compound ~3300-3500 (O-H stretch, broad), ~2150 (C≡C stretch, weak), ~1250 & ~840 (Si-C stretch)M⁺ = 190.31[1][2]
4-ethynylphenol ~3600 (O-H stretch, sharp), ~3300 (C≡C-H stretch), ~2100 (C≡C stretch)M⁺ = 118.13

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Acquisition time: 3.0 s

  • ¹³C NMR Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 30°

    • Acquisition time: 1.0 s

  • Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample via Gas Chromatography (GC) for volatile compounds or by direct infusion for less volatile samples.

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI for GC-MS).

  • GC-MS Parameters (for this compound):

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

    • Inlet temperature: 250 °C

    • Oven program: Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Ionization mode: Electron Ionization (70 eV)

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound and its comparison with a key alternative. The detailed protocols and data presented herein are intended to facilitate efficient and accurate characterization for researchers in the field.

References

Comparative Analysis of Analytical Techniques for Purity Assessment of 4-((trimethylsilyl)ethynyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of 4-((trimethylsilyl)ethynyl)phenol, a versatile intermediate in organic synthesis and drug discovery. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document evaluates High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering detailed experimental protocols, data presentation in tabular format, and workflow visualizations to aid in methodological selection.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds.[1] For this compound, reversed-phase HPLC is the most suitable approach, separating the analyte from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for separating moderately polar compounds.

  • Mobile Phase: A gradient elution is typically employed to ensure the separation of impurities with a wide range of polarities. A common mobile phase combination is water (A) and acetonitrile (B), both with 0.1% formic acid to improve peak shape.

    • Gradient Program: Start with 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm). A DAD can provide additional spectral information for peak identification and purity assessment.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV/DAD Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[2][3] Given that this compound contains a trimethylsilyl group, it is amenable to GC analysis. This method offers high resolution and the mass spectrometer provides structural information for impurity identification.

Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Column: A nonpolar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating compounds of this type.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split injection with a split ratio of 50:1.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Volatile Solvent start->dissolve inject Inject into GC System dissolve->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect integrate Integrate TIC Chromatogram detect->integrate identify Identify Impurities (Mass Spectra) detect->identify calculate Calculate Area % integrate->calculate

Caption: Workflow for GC-MS purity analysis of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity of organic compounds with high precision and accuracy. A key advantage of qNMR is that it does not require a reference standard of the analyte itself; instead, a certified internal standard is used for quantification.[4][5]

Experimental Protocol: ¹H-qNMR
  • Instrumentation: An NMR spectrometer with a field strength of 400 MHz or higher, equipped with a probe capable of delivering calibrated radiofrequency pulses.

  • Internal Standard: A certified internal standard with a known purity that has a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities. Maleic acid or dimethyl sulfone are suitable candidates.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a vial.

    • Accurately weigh a similar amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard (typically 30-60 seconds).

    • Pulse Angle: 90° pulse.

    • Number of Scans: 8-16, depending on the desired signal-to-noise ratio.

    • Acquisition Time: Sufficient to ensure high digital resolution.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal for the analyte and a signal for the internal standard. For this compound, the singlet from the nine protons of the trimethylsilyl group is an excellent choice for integration.

  • Purity Calculation: The purity of the analyte is calculated using the following equation[4]:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Logical Relationship for qNMR Purity Calculation

qNMR_Logic cluster_inputs Experimental Inputs cluster_constants Known Constants cluster_calc Calculation cluster_output Result I_analyte Integral of Analyte Signal (I_analyte) calc Purity Calculation Formula I_analyte->calc I_std Integral of Standard Signal (I_std) I_std->calc m_analyte Mass of Analyte (m_analyte) m_analyte->calc m_std Mass of Standard (m_std) m_std->calc P_std Purity of Standard (P_std) P_std->calc N_analyte Protons in Analyte Signal (N_analyte) N_analyte->calc N_std Protons in Standard Signal (N_std) N_std->calc MW_analyte MW of Analyte (MW_analyte) MW_analyte->calc MW_std MW of Standard (MW_std) MW_std->calc purity Analyte Purity (%) calc->purity

Caption: Logical inputs for the calculation of purity using qNMR.

Comparison of Analytical Techniques

FeatureHPLCGC-MSqNMR
Principle Differential partitioning between mobile and stationary phases.Separation based on volatility and boiling point, with mass-based detection.Signal intensity is directly proportional to the number of nuclei.[6]
Primary Use Purity and impurity profiling of non-volatile compounds.Purity determination and identification of volatile impurities.Absolute purity determination and quantification of major components.
Reference Standard Requires a reference standard of the analyte for quantification.Can provide semi-quantitative results without a standard (area %), but requires standards for accurate quantification.Does not require an identical analyte standard; uses a certified internal standard.[4][5]
Sample Throughput Moderate; typical run times are 20-30 minutes.Moderate; similar run times to HPLC.Lower; requires careful sample preparation and longer acquisition times for high precision.
Destructive? Yes (sample is consumed).Yes (sample is consumed).No (sample can be recovered).
Limit of Detection Low (ng to pg range).Very low (pg to fg range).Higher; generally suitable for quantifying components at >0.1%.
Structural Info Limited (UV spectrum from DAD).High (mass spectrum provides fragmentation patterns for identification).[7]High (chemical shifts, coupling constants provide detailed structural information).[8]
Advantages Robust, widely available, excellent for separating a wide range of impurities.High sensitivity, excellent for volatile impurities, provides structural confirmation.High precision, "primary ratio method," no need for analyte-specific standards, non-destructive.
Disadvantages May not be suitable for very nonpolar or very polar impurities without method development.Requires analyte to be volatile and thermally stable. Potential for TMS group hydrolysis or rearrangement.Lower sensitivity for trace impurities, requires more expensive instrumentation, potential for signal overlap.

Conclusion

The choice of analytical technique for assessing the purity of this compound depends on the specific requirements of the analysis.

  • HPLC is a versatile and robust method for routine purity testing and for the detection and quantification of a broad range of non-volatile impurities.

  • GC-MS is the preferred method for identifying and quantifying volatile or thermally stable impurities, offering the significant advantage of structural elucidation through mass spectrometry.

  • qNMR stands out as a powerful, metrology-grade technique for the absolute determination of purity without the need for an identical reference standard, making it invaluable for the certification of reference materials and for obtaining highly accurate purity values.[9]

For comprehensive quality control, a combination of these techniques is often employed. For instance, HPLC or GC-MS can be used for impurity profiling, while qNMR can provide a highly accurate and precise determination of the absolute purity of the main component.

References

A Comparative Guide to the Stability of Silyl Protecting Groups for 4-Ethynylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate protecting group for the hydroxyl moiety of 4-ethynylphenol is a critical consideration in multistep organic synthesis. The stability of the chosen silyl ether must be compatible with downstream reaction conditions while allowing for selective deprotection when required. This guide provides an objective comparison of the stability of common silyl protecting groups for 4-ethynylphenol, supported by experimental data from related phenolic systems.

Data Presentation: Relative Stability of Silyl Ethers of 4-Ethynylphenol

The stability of silyl ethers is primarily influenced by the steric bulk of the substituents on the silicon atom.[1][2] Increased steric hindrance around the silicon atom enhances stability by impeding access of both acids and bases.[1] While direct kinetic studies on 4-ethynylphenol are not extensively reported, the following table summarizes the relative stability based on data from other phenolic compounds and general principles of silyl ether chemistry. The electron-withdrawing nature of the ethynyl group can influence the lability of the aryl silyl ether, and this has been factored into the relative stability assessment.

Protecting GroupAbbreviationRelative Stability to Acidic HydrolysisRelative Stability to Basic HydrolysisRelative Stability to Fluoride-Induced Cleavage
TrimethylsilylTMS1 (Least Stable)1 (Least Stable)1 (Least Stable)
TriethylsilylTES64~10-100~10-100
tert-ButyldimethylsilylTBDMS / TBS20,000~20,000>1000
TriisopropylsilylTIPS700,000~100,000~100
tert-ButyldiphenylsilylTBDPS5,000,000 (Most Stable)~20,000>1000

Note: The relative stability values are approximations based on data for other phenols and alcohols and are intended for comparative purposes. The stability of silyl ethers on the electron-deficient 4-ethynylphenol may be slightly reduced compared to electron-rich phenols.

Experimental Protocols

Detailed methodologies for the protection of 4-ethynylphenol with various silylating agents and their subsequent deprotection are provided below. These protocols are based on established procedures for phenols and can be adapted for 4-ethynylphenol.[2][3]

1. General Procedure for the Silylation of 4-Ethynylphenol (TBSCl as an example)

  • Materials: 4-Ethynylphenol, tert-Butyldimethylsilyl chloride (TBSCl), Imidazole, Anhydrous N,N-Dimethylformamide (DMF).

  • Protocol:

    • To a solution of 4-ethynylphenol (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv).

    • To this solution, add TBSCl (1.2 equiv) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. Deprotection Protocols

The choice of deprotection method depends on the desired selectivity and the stability of other functional groups in the molecule.

a) Acid-Catalyzed Deprotection (e.g., for TBDPS-protected 4-ethynylphenol)

  • Reagents: Acetic acid, Tetrahydrofuran (THF), Water.[4]

  • Protocol:

    • Dissolve the silyl-protected 4-ethynylphenol in a 3:1:1 mixture of THF/AcOH/H₂O.

    • Stir the reaction at room temperature or gently heat if necessary, monitoring by TLC.

    • Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify by column chromatography.

b) Base-Catalyzed Deprotection (Chemoselective for Phenolic Silyl Ethers)

  • Reagents: Sodium Hydride (NaH), Anhydrous N,N-Dimethylformamide (DMF).[5]

  • Protocol:

    • To a solution of the silyl-protected 4-ethynylphenol (1.0 equiv) in anhydrous DMF, add NaH (1.5 equiv) at room temperature.[5]

    • The reaction is typically rapid (minutes) and can be monitored by TLC.[5]

    • Carefully quench the reaction with water.

    • Extract the product, wash with brine, dry, and concentrate.

    • Purify by column chromatography. This method is highly chemoselective for aryl silyl ethers over alkyl silyl ethers.[5]

c) Fluoride-Mediated Deprotection (General for most silyl ethers)

  • Reagents: Tetra-n-butylammonium fluoride (TBAF) solution (1 M in THF).[2]

  • Protocol:

    • Dissolve the silyl-protected 4-ethynylphenol in anhydrous THF.

    • Add a solution of TBAF (1.1 equiv) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench with saturated aqueous ammonium chloride solution.

    • Extract the product, wash with brine, dry, and concentrate.

    • Purify by column chromatography.

Visualization of Stability Relationships

The following diagram illustrates the general stability trends and deprotection pathways for silyl-protected 4-ethynylphenol.

G Stability and Deprotection of Silyl-Protected 4-Ethynylphenol cluster_stability Relative Stability TBDPS TBDPS (Most Stable) TIPS TIPS Acid Acidic (e.g., AcOH/H₂O) TBDPS->Acid Harsh Conditions Base Basic (e.g., NaH/DMF) TBDPS->Base Fluoride Fluoride (e.g., TBAF) TBDPS->Fluoride TBS TBS/TBDMS TIPS->Acid Moderate Conditions TIPS->Base TIPS->Fluoride TES TES TBS->Acid Moderate Conditions TBS->Base TBS->Fluoride TMS TMS (Least Stable) TES->Acid Mild Conditions TES->Base TES->Fluoride TMS->Acid Very Mild Conditions TMS->Base TMS->Fluoride

Caption: Silyl ether stability and deprotection pathways.

References

Reactivity Face-Off: Silyl-Protected vs. Unprotected Alkynes in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, terminal alkynes are invaluable building blocks for constructing complex molecular architectures. Their utility in cornerstone reactions like the Sonogashira cross-coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship "click" reaction, is well-established. However, the acidic nature of the terminal proton in unprotected alkynes can lead to undesired side reactions, such as homocoupling (Glaser coupling), particularly in the presence of copper catalysts.[1] This has led to the widespread use of silyl protecting groups, such as the trimethylsilyl (TMS) group, to mask the terminal alkyne's reactivity. This guide provides an objective comparison of the reactivity of silyl-protected and unprotected alkynes, supported by experimental data, to aid researchers in selecting the optimal substrate for their synthetic endeavors.

Sonogashira Cross-Coupling: A Tale of Two Pathways

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. The choice between a silyl-protected and an unprotected alkyne in this reaction is nuanced and often depends on the specific substrates and desired outcome.

Unprotected terminal alkynes can participate directly in the Sonogashira coupling. However, they are prone to undergoing oxidative homocoupling, especially in the presence of copper co-catalysts, leading to the formation of diynes as byproducts.

Silyl-protected alkynes, on the other hand, offer a distinct advantage by preventing this unwanted side reaction.[2][3] The bulky silyl group effectively shields the terminal alkyne, ensuring that the desired cross-coupling product is formed preferentially. Interestingly, under certain conditions, silyl-protected alkynes can undergo the Sonogashira reaction directly without the need for a separate deprotection step.[4] This is thought to occur via a transmetalation pathway where the silyl group is replaced by the metal catalyst. In other cases, a one-pot procedure involving in-situ deprotection followed by coupling can be employed.[5]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Quantitative Look at Reactivity

The CuAAC reaction is a cornerstone of click chemistry, prized for its high efficiency, selectivity, and biocompatibility.[6] This reaction exclusively uses terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. A quantitative comparison of the reactivity of various terminal alkynes in the CuAAC reaction reveals that the nature of the substituent on the alkyne can have a modest impact on the reaction rate.[7]

A study comparing a panel of alkynes in a standardized kinetic assay using a fluorogenic azide provides valuable insights into their relative performance.[7] The data, summarized in the table below, highlights the time required to reach 50% and 90% of the maximum fluorescence, which corresponds to the reaction completion.

Alkyne SubstrateAlkyne TypeTime to 50% Completion (min)Time to 90% Completion (min)
Secondary PropiolamidePropiolamide~5~15
Tertiary PropiolamidePropiolamide~10~30
Propargyl EthersPropargyl Derivative~8-10~20-25
N-PropargylamidePropargyl Derivative~12~35
PropargylaminesPropargyl Derivative~15-20~40-50
Propargyl AlcoholPropargyl Derivative~18~45
Aryl/Alkyl AlkynesAromatic/Aliphatic~20-25~50-60
Data adapted from a kinetic assay using a fluorogenic coumarin azide.[7] The times are approximate and intended for comparative purposes.

The data indicates that electron-deficient alkynes, such as propiolamides, tend to react faster than electron-rich or sterically hindered alkynes. Propargyl derivatives, which are commonly used for bioconjugation, exhibit excellent reactivity. While this study did not directly include a silyl-protected alkyne, the general trend suggests that the electronic and steric properties of the substituent play a role in the reaction kinetics. Silyl-protected alkynes would require a deprotection step prior to participating in the CuAAC reaction, as the presence of the silyl group prevents the necessary interaction with the copper catalyst.

Experimental Protocols

Sonogashira Coupling of 4-Iodotoluene with Trimethylsilylacetylene

This procedure describes the synthesis of a disubstituted alkyne using a silyl-protected alkyne.

Reactants and Reagents:

  • 4-Iodotoluene

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

Procedure:

  • In a sealed tube, combine 4-iodotoluene (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.04 equiv).

  • Add triethylamine as the solvent and base.

  • Add trimethylsilylacetylene (1.2 equiv) to the mixture.

  • Seal the tube and stir the reaction mixture at 100 °C for 10 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: ~95%

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Benzyl Azide and Phenylacetylene

This protocol outlines the "click" reaction between an azide and an unprotected terminal alkyne.

Reactants and Reagents:

  • Benzyl azide

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMSO)

Procedure:

  • Dissolve benzyl azide (1.0 equiv) and phenylacetylene (1.0 equiv) in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (e.g., 0.1 M).

  • Add the copper(II) sulfate solution to the reaction mixture containing the azide and alkyne.

  • Add the sodium ascorbate solution to initiate the reaction. The solution will typically change color, indicating the reduction of Cu(II) to the active Cu(I) catalyst.

  • Stir the reaction mixture at room temperature. The reaction is often complete within 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be isolated by extraction with an organic solvent. Further purification can be achieved by column chromatography if necessary.

Expected Yield: >95%

Visualizing the Reaction Workflows

Sonogashira_Coupling cluster_unprotected Unprotected Alkyne Pathway cluster_protected Silyl-Protected Alkyne Pathway unprotected_alkyne Unprotected Terminal Alkyne sonogashira_product_un Cross-Coupling Product unprotected_alkyne->sonogashira_product_un homocoupling_product Homocoupling Product (Byproduct) unprotected_alkyne->homocoupling_product Side Reaction aryl_halide_un Aryl/Vinyl Halide aryl_halide_un->sonogashira_product_un pd_cu_cat_un Pd/Cu Catalyst pd_cu_cat_un->sonogashira_product_un Direct Coupling base_un Base base_un->sonogashira_product_un silyl_alkyne Silyl-Protected Alkyne coupled_silyl_product Coupled Silyl Product silyl_alkyne->coupled_silyl_product aryl_halide_pro Aryl/Vinyl Halide aryl_halide_pro->coupled_silyl_product pd_cat_pro Pd Catalyst (± Cu) pd_cat_pro->coupled_silyl_product base_pro Base base_pro->coupled_silyl_product deprotection Deprotection (e.g., TBAF, K₂CO₃) coupled_silyl_product->deprotection sonogashira_product_pro Cross-Coupling Product deprotection->sonogashira_product_pro

Caption: Sonogashira Coupling Workflow Comparison.

CuAAC_Workflow cluster_unprotected_c Unprotected Alkyne Pathway cluster_protected_c Silyl-Protected Alkyne Pathway unprotected_alkyne_c Unprotected Terminal Alkyne triazole_product_c 1,4-Disubstituted Triazole unprotected_alkyne_c->triazole_product_c azide_c Azide azide_c->triazole_product_c cu_catalyst_c Cu(I) Catalyst (from CuSO₄/Ascorbate) cu_catalyst_c->triazole_product_c Click Reaction silyl_alkyne_c Silyl-Protected Alkyne deprotection_c Deprotection Step (e.g., TBAF, K₂CO₃) silyl_alkyne_c->deprotection_c deprotected_alkyne_c Unprotected Terminal Alkyne deprotection_c->deprotected_alkyne_c triazole_product_c2 1,4-Disubstituted Triazole deprotected_alkyne_c->triazole_product_c2 azide_c2 Azide azide_c2->triazole_product_c2 cu_catalyst_c2 Cu(I) Catalyst cu_catalyst_c2->triazole_product_c2 Click Reaction

Caption: CuAAC Reaction Workflow Comparison.

Conclusion

The decision to use a silyl-protected or an unprotected alkyne is a strategic one that hinges on the specific requirements of the chemical transformation. For Sonogashira couplings, silyl-protected alkynes offer enhanced selectivity and prevent undesirable homocoupling, making them a robust choice for the synthesis of complex molecules, despite the potential need for a subsequent deprotection step. In the realm of CuAAC or "click" chemistry, the reaction's fidelity to terminal alkynes necessitates that silyl-protected variants be deprotected prior to the cycloaddition. The reactivity in CuAAC is moderately influenced by the electronic nature of the alkyne's substituent, with electron-poor alkynes generally exhibiting faster kinetics. Ultimately, a thorough understanding of the reactivity profiles of both protected and unprotected alkynes empowers researchers to design more efficient and successful synthetic routes.

References

A Researcher's Guide to GC-MS Analysis of 4-((trimethylsilyl)ethynyl)phenol Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, accurate and efficient analysis of reaction mixtures is paramount. The synthesis of 4-((trimethylsilyl)ethynyl)phenol, a valuable intermediate, is often achieved via a Sonogashira coupling reaction. This guide provides a comparative overview of analytical methodologies, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) for monitoring the reaction progress and purity of the final product. We will delve into the necessity of derivatization, compare analytical approaches, and provide detailed experimental protocols.

The Importance of Derivatization in GC-MS Analysis of Phenols

Direct GC-MS analysis of phenolic compounds like this compound can be challenging due to their polarity and relatively low volatility. These characteristics can lead to poor chromatographic peak shape, thermal degradation in the injector or column, and unreliable quantification. To overcome these issues, a derivatization step is essential. The most common and effective method for phenols is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[1][2] This process increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.[1]

Alternative Derivatization: While silylation is the gold standard, other techniques such as alkylation can also be employed. However, silylation is often preferred for its ease of implementation and the extensive availability of mass spectral libraries for TMS-derivatized compounds.

Comparative Analysis of Reaction Components by GC-MS

A typical Sonogashira reaction for the synthesis of this compound involves the coupling of 4-iodophenol with trimethylsilylacetylene. A successful GC-MS analysis should be able to separate and identify the starting materials, the desired product, and potential byproducts. The most common byproduct in Sonogashira reactions is the homocoupling of the terminal alkyne, leading to the formation of 1,4-bis(trimethylsilyl)buta-1,3-diyne.

Below is a summary of the expected GC-MS data for the key components of the reaction mixture after silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Expected Retention TimeKey Mass Fragments (m/z)
TMS-derivatized 4-Iodophenol C9H13IOSi292.18Shorter than product292 (M+), 277 (M+-15), 165, 73
Trimethylsilylacetylene C5H10Si98.22Very short98 (M+), 83 (M+-15), 73
TMS-derivatized this compound
alt text
C14H22OSi2262.50Longer than starting materials262 (M+), 247 (M+-15), 73
1,4-bis(trimethylsilyl)buta-1,3-diyne (Homocoupling Product)
alt text
C10H18Si2194.42Intermediate194 (M+), 179 (M+-15), 73[3]

Note: Retention times are relative and will vary based on the specific GC column and temperature program used. The mass fragments are predicted based on common fragmentation patterns of TMS derivatives, with m/z 73 being a characteristic ion for the trimethylsilyl group.[1]

Experimental Protocols

Synthesis of this compound

This protocol is based on a standard Sonogashira coupling procedure.[4]

Materials:

  • 4-Iodophenol

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2)

  • Copper(I) iodide (CuI)

  • Anhydrous toluene

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-iodophenol (1.0 eq.) in anhydrous toluene.

  • To this solution, add PdCl2(PPh3)2 (0.03 eq.), CuI (0.1 eq.), and DIPEA (1.0 eq.).

  • Add trimethylsilylacetylene (1.0 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate sequentially with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

GC-MS Sample Preparation and Analysis

a) Silylation (Derivatization):

  • Dissolve a small aliquot of the crude reaction mixture (or the purified product) in a suitable solvent (e.g., acetone, which has been shown to accelerate silylation).[2]

  • Add an excess of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 60-70°C for 15-30 minutes to ensure complete derivatization.

  • The sample is now ready for injection into the GC-MS.

b) GC-MS Parameters (Illustrative):

  • Injector: Split/splitless, 250°C

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane (or similar)

  • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • Oven Program: 80°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scan range 40-500 m/z

Alternative Analytical Technique: High-Performance Liquid Chromatography (HPLC)

For a comparative perspective, High-Performance Liquid Chromatography (HPLC) with UV detection offers a viable alternative for analyzing the reaction mixture, particularly for quantifying the non-volatile components without the need for derivatization.

Illustrative HPLC Method:
  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL

Comparison of GC-MS and HPLC:

FeatureGC-MS with SilylationHPLC-UV
Sample Preparation Requires derivatization (silylation).Direct injection of a diluted sample.
Separation Principle Based on volatility and interaction with the stationary phase.Based on polarity and partitioning between mobile and stationary phases.
Detection Provides mass-to-charge ratio, offering structural information and high specificity.Provides UV absorbance, good for quantification but less specific for identification.
Analyte Scope Suitable for volatile and semi-volatile compounds.Suitable for a wider range of polarities and non-volatile compounds.
Throughput Can be lower due to the derivatization step.Can be higher due to simpler sample preparation.

Visualization of Workflows and Pathways

To further clarify the processes, the following diagrams illustrate the experimental workflow and the chemical reaction pathway.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis reaction Sonogashira Coupling Reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification sampling Sample Aliquot purification->sampling derivatization Silylation (for GC-MS) sampling->derivatization hplc HPLC Analysis sampling->hplc gcms GC-MS Analysis derivatization->gcms data Data Interpretation gcms->data hplc->data reaction_pathway cluster_reactants Starting Materials cluster_products Products iodophenol 4-Iodophenol catalyst Pd/Cu Catalyst, Base iodophenol->catalyst tms_acetylene Trimethylsilylacetylene byproduct 1,4-bis(trimethylsilyl)buta-1,3-diyne (Homocoupling) tms_acetylene->byproduct Self-coupling tms_acetylene->catalyst main_product This compound catalyst->main_product

References

A Comparative Guide to the Synthesis of 4-((trimethylsilyl)ethynyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4-((trimethylsilyl)ethynyl)phenol is a valuable building block, primarily utilized in bioconjugation via "click chemistry" and as a bioisostere for halogen atoms in medicinal chemistry. The efficiency and cost-effectiveness of its synthesis are therefore of significant interest. This guide provides an objective comparison of the prevalent synthesis protocols for this compound, supported by experimental data to inform methodology selection.

The most common route to synthesize this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (trimethylsilylacetylene) and an aryl halide (a 4-halophenol). This guide will compare the traditional copper-co-catalyzed Sonogashira reaction with the more modern copper-free variants, and will also evaluate the impact of the choice of aryl halide (iodide, bromide, or chloride) on the reaction's performance.

Quantitative Performance Comparison

The following table summarizes the performance of different Sonogashira coupling protocols for the synthesis of this compound.

Method Aryl Halide Catalyst System Base Solvent Temperature Reaction Time Yield (%) Purity (%)
Standard Sonogashira (with Copper) 4-IodophenolPdCl₂(PPh₃)₂ / CuIN,N-Diisopropylethylamine (DIPEA)TolueneRoom Temp.24 hQuantitative (~99%)[1]>95% (after chromatography)[1][2]
Standard Sonogashira (with Copper) 4-BromophenolPd(PPh₃)₂Cl₂ / CuITriethylamine (TEA)THF50-70°C12-24 h60-80%[3]>95% (after chromatography)
Standard Sonogashira (with Copper) 4-ChlorophenolPd(OAc)₂ / X-Phos / CuIK₃PO₄1,4-Dioxane100-120°C24-48 hLow to moderate[4]>95% (after chromatography)
Copper-Free Sonogashira 4-IodophenolPd(CH₃CN)₂Cl₂ / cataCXium ACs₂CO₃2-MeTHFRoom Temp.36-48 hGood to Excellent[5]>95% (after chromatography)
Copper-Free Sonogashira 4-Bromophenol[DTBNpP]Pd(crotyl)Cl2,2,6,6-Tetramethylpiperidine (TMP)DMSORoom Temp.2-3 hHigh (~85-92%)[6]>95% (after chromatography)
Copper-Free Sonogashira 4-ChlorophenolPd₂(dba)₃ / XPhosK₂CO₃95% EtOHHigh Temp.24-48 hLow to moderate[7]>95% (after chromatography)

Note: Yields and reaction times are representative and can vary based on the specific reaction conditions, scale, and purity of reagents.

Cost-Effectiveness Analysis

A key consideration in selecting a synthesis protocol is the cost of reagents. The following table provides a simplified cost comparison for the key catalytic components of the standard and copper-free Sonogashira reactions. Prices are based on current listings from a major chemical supplier and are subject to change.

Reagent Protocol Typical Loading (mol%) Approximate Cost (USD/mmol) Notes
PdCl₂(PPh₃)₂Standard1-315-20A common and effective catalyst for reactions with aryl iodides and bromides.
Copper(I) Iodide (CuI)Standard1-10~0.28[8]An inexpensive co-catalyst, but can lead to homocoupling of the alkyne and complicates purification.[9]
Pd(CH₃CN)₂Cl₂Copper-Free0.5-2.520-25Often used in combination with a phosphine ligand for copper-free protocols.[5]
cataCXium A (ligand)Copper-Free1-5>100A highly effective but expensive phosphine ligand for copper-free reactions.
[DTBNpP]Pd(crotyl)ClCopper-Free2.5ProprietaryA commercially available, air-stable precatalyst for room-temperature copper-free couplings.[6]

Analysis: The standard Sonogashira protocol with copper(I) iodide is generally more cost-effective in terms of the catalyst system, especially when using less expensive palladium sources.[8] However, the cost savings on the catalyst may be offset by the increased difficulty in purification to remove copper contaminants and alkyne homocoupling byproducts. Copper-free protocols, while often employing more expensive palladium catalysts and ligands, can offer advantages in terms of cleaner reactions, simpler workup, and avoidance of toxic copper waste.[10][11][12]

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling of 4-Iodophenol (with Copper Co-catalyst)

This protocol is adapted from a standard procedure for the synthesis of this compound.[1]

Materials:

  • 4-Iodophenol

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Toluene

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-iodophenol (1.0 eq.) in anhydrous toluene.

  • To this solution, sequentially add PdCl₂(PPh₃)₂ (0.03 eq.), copper(I) iodide (0.1 eq.), and N,N-diisopropylethylamine (1.0 eq.).

  • Add trimethylsilylacetylene (1.0 eq.) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere (e.g., Argon or Nitrogen).

  • Upon completion of the reaction (monitored by TLC), remove the solvent by rotary evaporation.

  • Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 1:10 v/v) as the eluent to afford this compound.

Protocol 2: General Copper-Free Sonogashira Coupling of 4-Bromophenol

This protocol is a generalized procedure based on modern copper-free Sonogashira reactions.[6]

Materials:

  • 4-Bromophenol

  • Trimethylsilylacetylene

  • Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., XPhos).

  • An appropriate base (e.g., 2,2,6,6-tetramethylpiperidine (TMP) or Cesium Carbonate (Cs₂CO₃)).

  • Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO) or 2-Methyltetrahydrofuran (2-MeTHF)).

  • Ethyl acetate (EtOAc)

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube under an inert atmosphere, add 4-bromophenol (1.0 eq.), the palladium precatalyst (e.g., 2.5 mol%), and the base (e.g., TMP, 2.0 eq.).

  • Add the anhydrous solvent (e.g., DMSO) via syringe.

  • Add trimethylsilylacetylene (1.2 eq.) via syringe.

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Logical Relationship of Sonogashira Synthesis Parameters

Sonogashira_Parameters cluster_outcome ArylHalide Aryl Halide (4-Halophenol) Reactivity Reactivity I > Br > Cl Outcome Reaction Outcome ArylHalide->Outcome Catalyst Catalyst System Standard Standard (Pd/Cu) Catalyst->Standard CopperFree Copper-Free (Pd/Ligand) Catalyst->CopperFree Standard->Outcome CopperFree->Outcome Yield Yield Time Reaction Time Cost Cost Purity Purity

Caption: Factors influencing the outcome of Sonogashira synthesis.

Experimental Workflow: Application in Click Chemistry

This compound is a precursor to 4-ethynylphenol, which can be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The trimethylsilyl (TMS) group is a protecting group for the terminal alkyne that can be removed under mild basic conditions (e.g., with potassium carbonate in methanol) prior to the click reaction.

Click_Chemistry_Workflow start Start: This compound deprotection TMS Deprotection (e.g., K₂CO₃, MeOH) start->deprotection alkyne 4-Ethynylphenol deprotection->alkyne click_reaction CuAAC Click Reaction (Cu(I) catalyst) alkyne->click_reaction azide Organic Azide (R-N₃) azide->click_reaction product 1,4-Disubstituted Triazole Product click_reaction->product purification Purification product->purification final_product Final Product purification->final_product

Caption: Workflow for the use of this compound in click chemistry.

References

A Comparative Study of Catalysts for Sonogashira Reactions with Silylalkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of conjugated enynes and arylalkynes, fundamental structures in pharmaceuticals, natural products, and organic materials.[1][2] The use of silylalkynes as coupling partners offers distinct advantages, including enhanced stability and the potential for late-stage deprotection to reveal a terminal alkyne. This guide provides an objective comparison of various catalytic systems for the Sonogashira reaction with silylalkynes, supported by experimental data to inform catalyst selection and optimization.

Catalyst Performance Comparison

The efficiency of a Sonogashira reaction is highly dependent on the choice of catalyst, solvent, base, and reaction conditions. Below is a comparative summary of different catalytic systems for the coupling of silylalkynes with aryl halides. The data has been compiled from various studies to provide a broad overview of catalyst performance.

Table 1: Homogeneous Palladium Catalysts for the Sonogashira Coupling of Silylalkynes
Catalyst SystemAryl HalideSilylalkyneSolventBaseTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuIIodobenzeneTrimethylsilylacetyleneTHF / Et₃NEt₃NRT1.597
Pd(PPh₃)₄ / CuI4-IodotolueneTrimethylsilylacetyleneTHFEt₃N7572<2 (batch)[3]
Pd(OAc)₂ / PPh₃2-Bromobenzaldehyde1-Phenyl-2-(trimethylsilyl)acetyleneDMFK₂CO₃1400.2585[4]
[DTBNpP]Pd(crotyl)Cl4-BromoanisolePhenyl(trimethylsilyl)acetyleneDMSOTMPRT1896[5]
PdCl₂(PPh₃)₂4-BromoanisoleTrimethylsilylacetyleneNMPTBAF120292[2]

Note: Reaction conditions and yields are as reported in the cited literature. Direct comparison should be made with caution due to variations in experimental setups.

Table 2: Copper-Free Homogeneous Palladium Catalysts
CatalystAryl HalideSilylalkyneSolventBaseTemp. (°C)Time (min)Yield (%)Reference
Pd(OAc)₂ / PPh₃3-Iodopyridine1-Phenyl-2-(trimethylsilyl)acetyleneDMFK₂CO₃140 (MW)1590[4]
Pd(OAc)₂ / PPh₃4-Bromobenzonitrile1-Phenyl-2-(trimethylsilyl)acetyleneDMFK₂CO₃180 (MW)1588[4]
[DTBNpP]Pd(crotyl)Cl4-BromotoluenePhenyl(trimethylsilyl)acetyleneDMSOTMPRT18h97[5]

MW = Microwave irradiation; RT = Room Temperature; TMP = 2,2,6,6-Tetramethylpiperidine

Table 3: Heterogeneous Palladium Catalysts
CatalystAryl HalideSilylalkyneSolventBaseTemp. (°C)Time (h)Yield (%)Reference
Pd/CuFe₂O₄IodobenzenePhenylacetyleneEtOHK₂CO₃70195[6]
Magnetic Janus Pd CatalystIodobenzenePhenylacetyleneH₂OEt₃N80298[1]
SiliaCat Pd(0)IodobenzenePhenylacetylene*EtOHK₂CO₃Reflux0.5-3100[7]

Note: Data for silylalkynes with these specific heterogeneous catalysts were not available in the reviewed literature. Phenylacetylene is used as a representative terminal alkyne.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key catalytic systems.

Protocol 1: Classical Pd/Cu Co-catalyzed Sonogashira Coupling

This protocol is adapted from a typical procedure for the coupling of an aryl iodide with a terminal alkyne.

Materials:

  • Iodobenzene (1.0 equiv)

  • Trimethylsilylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2.0 mol%)

  • Copper(I) iodide (CuI) (2.1 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) (1.5 equiv)

Procedure:

  • To a two-necked flask under a nitrogen atmosphere, add iodobenzene, trimethylsilylacetylene, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and then triethylamine.

  • Stir the mixture at room temperature for 1.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Microwave-Assisted Sonogashira Coupling

This protocol is based on a procedure for the copper-free coupling of silylalkynes.[4]

Materials:

  • Aryl halide (1.0 equiv)

  • 1-Phenyl-2-(trimethylsilyl)acetylene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a microwave reactor vial, combine the aryl halide, 1-phenyl-2-(trimethylsilyl)acetylene, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add anhydrous DMF.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the specified temperature (e.g., 140-180 °C) for the designated time (e.g., 15 minutes).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways and Workflows

Graphical representations of reaction mechanisms and experimental procedures can aid in understanding complex processes.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)-C≡CR(L₂) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination (Ar-C≡CR) CuX CuX Cu_Alkyne Cu-C≡CR CuX->Cu_Alkyne Deprotonation (R-C≡CH, Base) Cu_Alkyne->PdII_Aryl Cu_Alkyne->CuX Transmetalation

Caption: Catalytic cycles of the Pd/Cu co-catalyzed Sonogashira reaction.

Copper_Free_Sonogashira Start Start: Aryl Halide + Silylalkyne + Pd Catalyst + Base Reaction Reaction Mixture (Solvent, Heat/MW) Start->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Arylalkyne Purification->Product

Caption: General workflow for a copper-free Sonogashira coupling experiment.

Conclusion

The choice of catalyst for the Sonogashira reaction of silylalkynes depends on several factors including the reactivity of the aryl halide, desired reaction conditions (e.g., temperature, copper tolerance), and scalability. Classical Pd/Cu systems, particularly with PdCl₂(PPh₃)₂, remain highly effective for aryl iodides under mild conditions. Copper-free systems, often utilizing Pd(OAc)₂ or specialized pre-catalysts, offer an advantage by avoiding the formation of alkyne homocoupling byproducts and are amenable to microwave-assisted synthesis for rapid reaction times. Heterogeneous catalysts present a promising avenue for simplified product purification and catalyst recycling, although more research is needed to expand their application to a wider range of silylalkynes. This guide provides a foundational dataset to aid researchers in selecting the most appropriate catalytic system for their specific synthetic goals.

References

Safety Operating Guide

Proper Disposal of 4-((Trimethylsilyl)ethynyl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-((trimethylsilyl)ethynyl)phenol should be treated as a hazardous chemical waste and disposed of through an approved waste disposal facility. Do not dispose of this compound down the drain or in regular trash. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE)Specification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or chemical goggles
Body Protection Laboratory coat
Respiratory Protection Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Procedure

The primary route for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office as hazardous chemical waste.

1. Waste Segregation:

  • Waste Classification: this compound is a non-halogenated organic solid .[1] It should be segregated into a waste stream specifically for this category of chemical waste.

  • Avoid Mixing: Do not mix this waste with other waste streams such as halogenated solvents, aqueous waste, or sharps.[3][4] Incompatible wastes can lead to dangerous reactions and complicate the disposal process.

  • Chemical Incompatibilities: Avoid contact with strong oxidizing agents.

2. Waste Collection and Labeling:

  • Container: Collect solid this compound waste in a designated, leak-proof, and chemically compatible container with a secure lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant"). Follow your institution's specific labeling requirements.

3. Storage of Waste:

  • Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.

  • Secondary Containment: It is best practice to keep the primary waste container within a larger, secondary containment bin to prevent the spread of material in case of a leak.

4. Arranging for Disposal:

  • Contact EHS: Once the waste container is full, or in accordance with your laboratory's waste disposal schedule, contact your institution's EHS office to arrange for a pickup.

  • Documentation: Complete any required waste disposal forms or manifests as per your EHS office's procedures.

Spill and Decontamination Procedures

In the event of a spill, follow these steps:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill.

  • Ventilate: Ensure adequate ventilation or perform the cleanup within a chemical fume hood.

  • Personal Protective Equipment: Wear the appropriate PPE as outlined in the table above.

  • Containment and Cleanup: For a small spill of the solid material, carefully sweep it up to avoid generating dust and place it in the designated hazardous waste container. For larger spills, follow your institution's specific spill response protocol.

  • Decontamination: Decontaminate the spill area with an appropriate solvent (e.g., soap and water), and dispose of all cleanup materials as hazardous waste.

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Disposal A Identify Waste as This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Obtain Labeled, Compatible Waste Container B->C D Segregate as Non-Halogenated Organic Solid Waste C->D E Place Waste in Container and Secure Lid D->E F Store in Designated Satellite Accumulation Area E->F G Use Secondary Containment F->G H Contact EHS for Waste Pickup G->H I Complete Disposal Documentation H->I

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-((Trimethylsilyl)ethynyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 4-((Trimethylsilyl)ethynyl)phenol, a key reagent in various synthetic applications. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is non-negotiable. The following personal protective equipment (PPE) is mandatory to prevent exposure and ensure user safety.

Key Protective Measures:

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors, especially when working outside of a certified chemical fume hood or in poorly ventilated areas.[1][2]

  • Eye and Face Protection: Chemical safety goggles are essential to protect against splashes.[1][2][3] For operations with a higher risk of splashing, the use of a face shield in conjunction with goggles is strongly recommended.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene, at all times when handling the compound.[1][2] Gloves should be inspected for any signs of degradation or puncture before use and disposed of properly after handling.

  • Protective Clothing: A lab coat or chemical-resistant apron must be worn to protect against skin contact.[2] Closed-toe shoes are mandatory, and additional protective clothing may be necessary depending on the scale of the operation.[4]

Hazard Summary and Physical Properties

Understanding the inherent hazards and physical properties of this compound is fundamental to its safe handling. The compound is classified with the signal word "Warning" and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

PropertyValue
CAS Number 88075-18-7[5]
Molecular Formula C11H14OSi[5]
Molecular Weight 190.31 g/mol [6]
Appearance Solid
Storage Temperature 2-8°C under an inert atmosphere[6]
pKa 9.26 ± 0.26 (Predicted)[5][6]
Boiling Point 251.7 ± 32.0 °C (Predicted)[6]
Density 1.01 ± 0.1 g/cm³ (Predicted)[6]

Operational Plan: From Receipt to Disposal

A systematic approach to the handling and disposal of this compound is crucial for operational safety and regulatory compliance.

Step-by-Step Handling Protocol:

  • Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Verify that the supplier's label and hazard information are clearly visible.

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from heat sources, sparks, and open flames.[1] It should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[6]

  • Preparation for Use: Before opening the container, allow it to equilibrate to room temperature to prevent moisture condensation. All handling of the solid should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Weighing and Transfer: Use appropriate tools (e.g., spatula, weigh boat) for transferring the solid. Avoid generating dust.[3]

  • Reaction Setup: When setting up reactions, ensure all glassware is properly secured and inspected for cracks or defects.[4]

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.[7][8] Decontaminate all work surfaces and equipment.

  • Spill Response: In case of a spill, evacuate the immediate area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[8] For large spills, contact your institution's environmental health and safety department.

  • Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.[1][8] Do not pour down the drain.[1] All waste containers must be properly labeled.

Experimental Workflow

The following diagram outlines the standard workflow for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Procedure & Disposal A Don Appropriate PPE B Prepare Chemical Fume Hood A->B C Gather Materials & Equipment B->C D Equilibrate Container to Room Temp C->D Proceed to Handling E Weigh and Transfer Chemical D->E F Perform Experimental Procedure E->F G Decontaminate Work Area & Equipment F->G Procedure Complete H Segregate & Label Waste G->H I Dispose of Waste per Regulations H->I J Remove PPE & Wash Hands I->J

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.